Lupulone
Description
This compound has been reported in Humulus lupulus with data available.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULPZJLTZEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875553 | |
| Record name | Lupulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-28-0 | |
| Record name | Lupulon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUPULON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7425USG94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Lupulone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of lupulone. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Chemical Structure and Identification
This compound is a beta-acid found in the resin of the hop plant (Humulus lupulus). It is a key contributor to the antimicrobial properties of hops and has garnered significant interest for its potential therapeutic applications.[1][2]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one[3] |
| Synonyms | β-Lupulic acid, Lupulon[3] |
| Molecular Formula | C₂₆H₃₈O₄[1][3] |
| Molecular Weight | 414.58 g/mol [1] |
| CAS Number | 468-28-0[1][3] |
| SMILES | CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O[3] |
| InChI | InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3[3] |
| InChIKey | LSDULPZJLTZEFD-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and an understanding of its biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 93 °C | [4] |
| Boiling Point | 453.43 °C (rough estimate) | [4] |
| Density | 1.045 ± 0.06 g/cm³ (predicted) | [4] |
| pKa | 4.50 ± 1.00 (predicted) | [4] |
| LogP | 4.5 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, DMSO, and hexane.[1][2][5] |
Experimental Protocols for Physicochemical Property Determination
Detailed experimental protocols for the determination of the physicochemical properties of pure this compound are not extensively reported in readily available literature. However, standard methods would be employed:
-
Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until melting is observed.
-
Solubility: Quantitative solubility can be determined by adding an excess of this compound to a known volume of solvent, agitating the mixture to reach equilibrium, and then measuring the concentration of the dissolved this compound in the supernatant, typically by HPLC.
-
pKa: The acid dissociation constant can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry, where the absorbance of a solution is measured at various pH values.[6][7]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR assignments for a this compound derivative, 3-isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione, provide insight into the chemical shifts of the core structure. The data in Table 3 is for this derivative and not the parent this compound.[4]
Table 3: 1H and 13C NMR Chemical Shifts for a this compound Derivative [4]
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| Aliphatic Protons (Examples) | ||
| 12, 13, 17, 18, 22, 23, 27, 28 (Methyls) | Various | Various |
| Vinylic Protons (Examples) | ||
| 15, 20, 25 | Various | Various |
| Aromatic Protons (Phenyl Group) | ||
| 30, 31, 31', 32 | Various | Various |
Mass Spectrometry (MS)
The mass spectrum of this compound and its fragmentation pattern are essential for its identification and structural elucidation. While a detailed fragmentation analysis specific to this compound is not extensively documented in the provided search results, general fragmentation patterns for similar compounds involve cleavages of the side chains and rearrangements within the ring structure.[8][9]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antimicrobial, anticancer, and anti-inflammatory properties being the most studied.
Antimicrobial Activity
This compound is a potent antimicrobial agent, particularly against Gram-positive bacteria.[10]
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterium | MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.98 | [11] |
| Staphylococcus aureus | 0.5 | [10] |
| Staphylococcus epidermidis | 10 | [10] |
| Streptococcus pyogenes | 0.1 | [10] |
| Propionibacterium acnes | 0.1 | [10] |
| Clostridium difficile | 12-96 | [10] |
A standard broth microdilution method is used to determine the MIC of this compound.[12]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Anticancer Activity
This compound induces apoptosis in various cancer cell lines.
Table 5: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Cancer | ~24 (as 10 µg/mL) | [3] |
| SW620 | Colon Cancer (metastatic) | ~24 (as 10 µg/mL) | [3] |
Note: A comprehensive table of IC50 values across a wide range of cancer cell lines is not available from a single comparative study in the provided results.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
This compound induces apoptosis through both the extrinsic and intrinsic pathways.[3]
-
Extrinsic Pathway: this compound upregulates the expression of TRAIL death receptors (DR4/DR5), leading to the activation of caspase-8 and subsequently caspase-3.[3]
-
Intrinsic (Mitochondrial) Pathway: In some cancer cell lines, this compound triggers the cleavage of Bid by activated caspase-8. The resulting tBid translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-9 and subsequently caspase-3.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. akjournals.com [akjournals.com]
- 11. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The intricate Pathway of Lupulone Biosynthesis in Humulus lupulus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of lupulone, a key bitter acid found in the female inflorescences of the hop plant, Humulus lupulus. Lupulones, along with humulones, are the principal secondary metabolites responsible for the characteristic bitterness and preservative properties of beer. Furthermore, these compounds are of increasing interest to the pharmaceutical industry due to their diverse bioactive properties, including anti-inflammatory, antibacterial, and anticancer activities. This document details the enzymatic steps, precursor molecules, regulatory networks, and experimental methodologies crucial for understanding and potentially manipulating this important metabolic pathway.
The Biosynthetic Pathway of this compound: A Step-by-Step Elucidation
The biosynthesis of this compound is a multi-step process localized within the lupulin glands, specialized glandular trichomes on the hop cones. The pathway can be broadly divided into three key stages: the formation of the phloroglucinol (B13840) core, a series of prenylation events, and the final cyclization to form the characteristic β-acid structure.
The initial precursor for the acyl side chain of this compound is isovaleryl-CoA, which is derived from the degradation of the branched-chain amino acid (BCAA) leucine.[1][2] This acyl-CoA molecule then serves as a starter unit for a polyketide synthase, Valerophenone Synthase (VPS). VPS catalyzes the condensation of one molecule of isovaleryl-CoA with three molecules of malonyl-CoA to form the aromatic core of this compound, a phloroglucinol derivative known as phlorisovalerophenone (B41633) (PIVP).[3][4]
Following the formation of PIVP, a series of three sequential prenylation reactions occur, catalyzed by aromatic prenyltransferases (PTs). These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[5][6] The primary source of DMAPP in the lupulin glands is the methyl-D-erythritol 4-phosphate (MEP) pathway.[7] The first prenylation of PIVP is catalyzed by the prenyltransferase HlPT1L. Subsequently, a second prenyltransferase, HlPT2, catalyzes the next two prenylation steps, ultimately leading to the formation of this compound.[5]
Quantitative Insights into this compound Biosynthesis
The efficiency of this compound biosynthesis is dependent on the availability of precursors and the expression levels of the key enzymes. The following table summarizes the concentrations of key metabolites in different tissues of Humulus lupulus, highlighting the accumulation of bitter acid precursors and products within the lupulin glands.
| Metabolite | Lupulin Glands (nmol/g FW) | Cones (nmol/g FW) | Leaves (nmol/g FW) |
| BCAAs | |||
| Leucine | ~150 | ~180 | ~150 |
| Valine | ~250 | ~150 | ~200 |
| Isoleucine | ~100 | ~120 | ~100 |
| Acyl-CoA Precursors | |||
| Isovaleryl-CoA | ~2.5 | Not Detected | Not Detected |
| Isobutyryl-CoA | ~0.5 | Not Detected | Not Detected |
| 2-Methylbutyryl-CoA | ~0.5 | Not Detected | Not Detected |
| Bitter Acids | |||
| Humulone | ~80 | ~10 | Not Detected |
| This compound | ~30 | ~5 | Not Detected |
| Deoxyhumulone | ~5 | Not Detected | Not Detected |
| Deoxythis compound | ~2 | Not Detected | Not Detected |
Data adapted from[2]. Note that the original data was presented in a graphical format and has been estimated for this table.
Experimental Protocols for Studying this compound Biosynthesis
A comprehensive understanding of the this compound biosynthesis pathway relies on robust experimental methodologies. This section provides detailed protocols for key experiments.
Valerophenone Synthase (VPS) Enzyme Assay
This protocol is for the in vitro characterization of VPS activity.
Materials:
-
Purified recombinant VPS enzyme or crude protein extract from hop lupulin glands.
-
Isovaleryl-CoA (substrate)
-
[2-¹⁴C]Malonyl-CoA (substrate, for radiolabeling) or unlabeled malonyl-CoA for HPLC-based detection.
-
Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM dithiothreitol (B142953) (DTT).
-
Stopping solution: 20% (v/v) acetic acid in methanol (B129727).
-
Scintillation cocktail (for radiolabeling method).
-
HPLC system with a UV detector.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining 50 µL of reaction buffer, 10 µL of isovaleryl-CoA solution (final concentration 50 µM), and 10 µL of [2-¹⁴C]malonyl-CoA solution (final concentration 20 µM, specific activity ~1.85 GBq/mol).
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of the stopping solution.
-
For the radiolabeling method, add 500 µL of ethyl acetate (B1210297), vortex thoroughly, and centrifuge to separate the phases. Transfer the upper ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For the HPLC-based method, inject an aliquot of the stopped reaction mixture onto a C18 reverse-phase HPLC column. Elute the product (phlorisovalerophenone) using a suitable gradient of acetonitrile (B52724) in water (e.g., 40-95% acetonitrile over 20 minutes). Monitor the absorbance at 290 nm to quantify the product based on a standard curve.
Aromatic Prenyltransferase (PT) Enzyme Assay
This protocol is designed to measure the activity of prenyltransferases involved in this compound biosynthesis.
Materials:
-
Microsomal preparations from yeast or insect cells expressing the hop prenyltransferase(s) (e.g., HlPT1L, HlPT2).
-
Phlorisovalerophenone (PIVP) (substrate)
-
Dimethylallyl pyrophosphate (DMAPP) (substrate)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.
-
Extraction solvent: Ethyl acetate.
-
LC-MS system.
Procedure:
-
Set up the reaction in a glass vial by mixing 100 µL of assay buffer, 10 µL of PIVP solution (in methanol, final concentration 100 µM), and 10 µL of DMAPP solution (final concentration 100 µM).
-
Add 20 µL of the microsomal preparation containing the prenyltransferase.
-
Incubate the reaction at 30°C for 1 hour with gentle shaking.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Re-dissolve the residue in 100 µL of methanol.
-
Analyze the products by LC-MS. Use a C18 column and a gradient of acetonitrile in water with 0.1% formic acid. Monitor for the expected masses of the mono-, di-, and tri-prenylated products of PIVP.
RNA Extraction and qRT-PCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis.
Materials:
-
Hop tissues (lupulin glands, cones, leaves)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target genes (e.g., VPS, HlPT1L, HlPT2) and a reference gene (e.g., actin or ubiquitin).
-
qPCR instrument.
Procedure:
-
RNA Extraction:
-
Immediately freeze hop tissues in liquid nitrogen upon collection.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract total RNA from approximately 100 mg of powdered tissue using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture by combining SYBR Green qPCR Master Mix, forward and reverse primers (final concentration of 300-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
HPLC Analysis of this compound and its Precursors
This protocol describes a method for the separation and quantification of this compound and its precursors.
Materials:
-
Hop extracts
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Standards for this compound, cothis compound, adthis compound, and their precursors.
Procedure:
-
Sample Preparation:
-
Extract ground hop material (e.g., 1 g) with a suitable solvent such as methanol or a mixture of methanol and dichloromethane (B109758) (e.g., 1:1 v/v) for 1 hour with agitation.
-
Filter the extract and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Use a mobile phase consisting of a mixture of methanol and water, both acidified with 0.1% formic acid.
-
Employ a gradient elution program, for example: starting with 60% methanol, increasing to 95% methanol over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the eluent at 228 nm and 314 nm for the detection of lupulones and their precursors.
-
Quantify the compounds by comparing the peak areas with those of the corresponding standards.
-
Visualizing the Biosynthesis and Regulatory Networks
To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
This compound Biosynthesis Pathway
Caption: The enzymatic steps in the biosynthesis of this compound.
Transcriptional Regulation of Bitter Acid Biosynthesis
Caption: Transcriptional control of key biosynthetic genes.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression in this compound biosynthesis.
Hormonal Regulation of this compound Biosynthesis
Plant hormones play a crucial role in regulating secondary metabolism. While the signaling pathways are still being fully elucidated in Humulus lupulus, evidence suggests the involvement of jasmonates and gibberellins (B7789140) in modulating bitter acid production.
Jasmonates (JA): Jasmonic acid and its derivatives are well-known elicitors of plant defense responses, which often include the production of secondary metabolites.[8] It is hypothesized that jasmonate signaling, likely through the COI1-JAZ co-receptor system, leads to the activation of transcription factors that upregulate the expression of genes in the this compound biosynthesis pathway.
Gibberellins (GA): Gibberellins are primarily known for their role in regulating plant growth and development, including flowering.[9][10] Studies have shown that the application of gibberellic acid can influence the yield of hop cones and, consequently, the overall production of bitter acids.[9] The exact molecular mechanisms by which gibberellins influence this compound biosynthesis are still under investigation but may involve cross-talk with other hormone signaling pathways or direct effects on the expression of biosynthetic genes.
Conclusion
The biosynthesis of this compound in Humulus lupulus is a complex and tightly regulated process. This technical guide has provided a detailed overview of the pathway, from its precursors to the final product, and has outlined the key enzymes and regulatory networks involved. The provided experimental protocols offer a foundation for researchers to further investigate this pathway, with the ultimate goal of enhancing the production of these valuable bioactive compounds for both the brewing and pharmaceutical industries. Future research should focus on further dissecting the intricate signaling cascades that govern this compound biosynthesis and on the heterologous expression of the pathway in microbial systems for sustainable production.
References
- 1. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of gibberellins.pptx [slideshare.net]
The Antibacterial Action of Lupulone: A Technical Deep Dive
For Immediate Release
A comprehensive analysis of the molecular mechanisms underpinning the antibacterial efficacy of lupulone, a beta-acid derived from the hop plant (Humulus lupulus). This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the core antibacterial activities, quantitative efficacy, and experimental methodologies related to this promising natural compound.
This compound has demonstrated significant potential as an antibacterial agent, particularly against Gram-positive bacteria, including multi-drug resistant strains.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to a cascade of events that culminate in cell death.[1][3][4] This guide elucidates these mechanisms, presents comparative quantitative data, and outlines the experimental protocols used to derive these findings.
Core Mechanism of Action: Cell Membrane Disruption
The principal target of this compound's antibacterial activity is the cell membrane of Gram-positive bacteria.[1][3] Unlike Gram-negative bacteria, which possess a protective outer lipopolysaccharide (LPS) membrane, the more exposed peptidoglycan layer of Gram-positive bacteria allows hydrophobic compounds like this compound to interact directly with the cell membrane.[5]
This compound functions as an ionophore, disrupting the transmembrane potential by creating channels or pores in the bacterial membrane.[6][7] This action de-energizes the membrane, leading to several critical downstream effects:
-
ATP Leakage: The compromised membrane integrity results in the leakage of essential molecules, including ATP, from the cytoplasm.[6][7]
-
Inhibition of Respiration: The disruption of the proton motive force across the membrane inhibits cellular respiration.[1][2]
-
Interference with the Phosphoenolpyruvate (PEP) System: this compound has been shown to interfere with this key system in Gram-positive bacteria, further contributing to membrane leakage.[1][2]
-
Inhibition of Macromolecular Synthesis: As a consequence of energy depletion and loss of essential precursors, the synthesis of proteins, DNA, and RNA is inhibited.[1][2]
This multi-faceted attack on the bacterial cell membrane underscores the potent bactericidal activity of this compound.
Quantitative Efficacy of this compound
The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are influenced by factors such as the bacterial species, the pH of the medium, and the presence of other substances.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | pH (if specified) | Reference |
| Staphylococcus aureus | 1.56 | - | [1] |
| Staphylococcus aureus (general) | 1-4 | - | [4] |
| Mycobacterium phlei | 50 | 7-8 | [1] |
| Mycobacterium phlei | 40 | 5-6 | [1] |
| Mycobacterium tuberculosis | 25 | 7-8 | [1] |
| Mycobacterium tuberculosis | 15 | 6 | [1] |
| Clostridium difficile (clinical isolates) | 12-96 | - | [1] |
| Bacillus subtilis | 0.98 | - | [8] |
| Gram-positive bacteria (general) | 1.6-12.5 ppm | 5.0 | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | Reference |
| Staphylococcal strains | 1.0-15.0 | [1] |
| Clostridium difficile (clinical isolates) | 16-212 | [1] |
It is noteworthy that the antibacterial activity of this compound is enhanced at a lower pH.[1][2]
Synergistic Effects and Biofilm Activity
This compound exhibits synergistic effects when combined with certain antibiotics, even against Gram-negative bacteria where it shows little to no activity on its own.[1] For instance, in combination with polymyxin, this compound can inhibit the growth of Gram-negative bacteria, suggesting that it may increase the permeability of the outer membrane to other antibacterial agents.[1]
Furthermore, this compound has demonstrated the ability to penetrate and reduce bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][9] Studies have shown that this compound can significantly lower the number of viable bacterial cells within a biofilm structure.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's antibacterial effects.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent, such as propylene (B89431) glycol or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[2]
-
Bacterial Inoculum Preparation: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a standardized turbidity, typically 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the determination of the MIC, take a small aliquot from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an agar (B569324) plate containing a suitable growth medium.
-
Incubation: Incubate the agar plate at an appropriate temperature for 24-48 hours.
-
Colony Counting: The MBC is defined as the lowest concentration of this compound that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[1]
Penicylinder Method for Antibacterial Activity Screening
-
Medium Preparation: Prepare an agar medium containing beef extract, peptone, NaCl, and agar in distilled water.[1][2]
-
Bacterial Lawn: Inoculate the surface of the agar plate with a standardized suspension of the test bacterium to create a uniform lawn.
-
Application of this compound: Place sterile penicylinders (small, hollow cylinders) onto the surface of the agar. Pipette a defined volume of a this compound emulsion (e.g., 1:500 in distilled water from a propylene glycol stock) into each cylinder.[1][2]
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around the penicylinder where bacterial growth is inhibited.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound's antibacterial action on Gram-positive bacteria.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound presents a compelling case as a natural antibacterial agent with a robust mechanism of action centered on the disruption of the bacterial cell membrane. Its efficacy against a range of Gram-positive pathogens, including those with antibiotic resistance, and its activity against biofilms, highlight its therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for further research and development into this compound-based antibacterial therapies. Future investigations should focus on elucidating the precise molecular interactions with membrane components, exploring its synergistic potential with a broader range of antibiotics, and conducting in vivo studies to validate its efficacy and safety.
References
- 1. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. medkoo.com [medkoo.com]
- 5. Antimicrobial Activity of Chemical Hop (Humulus lupulus) Compounds: A Systematic Review and Meta-Analysis [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiofilm activity of bioactive hop compounds humulone, this compound and xanthohumol toward susceptible and resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Apoptotic Power of Lupulone: A Technical Guide to its Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulone, a β-acid derived from the hop plant (Humulus lupulus), is emerging as a compound of significant interest in oncology research. Traditionally known for its contribution to the bitterness and aroma of beer, recent studies have illuminated its potent anticancer properties, particularly its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, presents quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways involved.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates cancer cell death primarily by engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Its efficacy is often linked to its ability to sensitize cancer cells, even those resistant to other treatments, to apoptotic signals.
Extrinsic Pathway Activation: Upregulating Death Receptors
A primary mechanism of this compound is the transcriptional upregulation of key death receptors on the cancer cell surface. In human colon carcinoma cells (SW620), this compound has been shown to increase the expression of Fas receptor (Fas), Fas ligand (FasL), and TNF-related apoptosis-inducing ligand (TRAIL) receptors TRAIL-R1 (DR4) and TRAIL-R2 (DR5).[1][2] This upregulation primes the cell for apoptosis. The binding of these receptors by their cognate ligands initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8, which in turn activates the executioner caspase-3, driving the final stages of apoptosis.[3] This mechanism is particularly significant as it can restore sensitivity to TRAIL-induced apoptosis in resistant metastatic cells.[3]
Intrinsic Pathway and Extrinsic-Intrinsic Crosstalk
This compound also influences the mitochondrial pathway of apoptosis. Studies have demonstrated that it increases the permeability of the mitochondrial membrane, a critical step in the intrinsic pathway.[1][2] In TRAIL-sensitive colon cancer cells (SW480), this compound triggers a crucial crosstalk between the two pathways.[3] Activated caspase-8 from the extrinsic pathway cleaves the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c into the cytosol.[3] This event triggers the formation of the apoptosome complex, leading to the activation of caspase-9 and subsequently caspase-3.[3]
In prostate cancer cells, this compound and its derivatives have been confirmed to induce caspase-dependent apoptosis through the activation of caspases 8, 9, and 3.[4]
Modulation of Upstream Signaling: The Role of p38 MAPK and p53
The pro-apoptotic effects of this compound are not solely dependent on direct receptor interaction but are controlled by upstream signaling kinases. In metastatic colon cancer cells (SW620), the mitogen-activated protein kinase (MAPK) p38 plays a major role. This compound treatment enhances the expression of p38, which is critical for the subsequent activation of the tumor suppressor protein p53 and the upregulation of TRAIL death receptors DR4 and DR5.
The role of p53 itself is nuanced and appears to be cell-context dependent. In metastatic SW620 cells, this compound causes p53 to accumulate in the nucleus, where it acts as a pro-apoptotic factor by enhancing the transcription of the TRAIL-DR5 gene.[5][6] Conversely, in the primary colon adenocarcinoma cell line SW480, this compound treatment leads to the translocation of mutated p53 to the cytoplasm, where it initiates a survival response by upregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 in an attempt to protect mitochondrial integrity.[5][6]
Quantitative Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several studies. The data highlights its dose-dependent efficacy in inhibiting cell growth and inducing apoptosis.
Table 1: Antiproliferative and Pro-Apoptotic Effects of this compound
| Cell Line | Cancer Type | Treatment | Duration | Effect | Reference |
| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 48 hours | 70% inhibition of cell growth | [1][2] |
| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 72 hours | 80% inhibition of cell growth | [1] |
| SW620 | Metastatic Colon Carcinoma | 10 µg/mL this compound | 48 hours | 40% inhibition of cell growth | [1] |
| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 48 hours | 15% apoptotic cells (vs. 4% control) | [1] |
| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 72 hours | 34% apoptotic cells (vs. 7% control) | [1] |
Table 2: IC50 Values of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | SW620 | Metastatic Colon Carcinoma | 10 - 60 µg/mL | [7] |
| This compound Derivative 1h | PC3, DU145 | Prostate Cancer | Stronger activity than this compound | [4] |
| Lupeol (B1675499) | DU145 | Prostate Cancer | 48 µM | [8] |
| Lupeol | Prostate CSCs | Prostate Cancer Stem Cells | 27 µM | [8] |
| Note: Lupeol is a related dietary triterpene, included for contextual comparison. |
Experimental Protocols
The following sections detail standardized protocols for key assays used to investigate this compound-induced apoptosis.
Experimental Workflow Overview
The general workflow for studying the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various biochemical and cytometric assays.
Caption: General experimental workflow for assessing this compound's anticancer effects.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound required to inhibit cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[9][10][11]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and neutralize the trypsin with serum-containing medium.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[11][12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
FITC Signal (Annexin V): Detected in the FL1 channel.
-
PI Signal: Detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often considered an artifact of cell handling).
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic cascade, such as caspases (pro- and cleaved forms), Bcl-2 family members, and PARP.[13][14][15]
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts (typically 20-30 µg per sample) and mix with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the ratio of cleaved to pro-caspase or cleaved PARP indicates apoptosis activation.
Signaling Pathway Visualizations
The following diagrams, rendered in DOT language, illustrate the key molecular pathways activated by this compound to induce apoptosis in cancer cells.
Caption: this compound-induced extrinsic apoptosis pathway.
Caption: Intrinsic pathway and crosstalk via Bid cleavage.
Caption: Upstream signaling cascade involving p38 MAPK and p53.
References
- 1. scispace.com [scispace.com]
- 2. Chemopreventive effects of this compound, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 Activates Either Survival or Apoptotic Signaling Responses in this compound-Treated Human Colon Adenocarcinoma Cells and Derived Metastatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 Activates Either Survival or Apoptotic Signaling Responses in this compound-Treated Human Colon Adenocarcinoma Cells and Derived Metastatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of lupeol in chemosensitizing therapy-resistant prostate cancer cells by targeting MYC, β-catenin and c-FLIP: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of Lupulone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of lupulone derivatives, a class of compounds found in the hop plant (Humulus lupulus) with significant therapeutic potential. While research into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds is expanding, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is crucial for their development as therapeutic agents. This document summarizes available quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key signaling pathways affected by this compound derivatives.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic data for this compound and its primary natural derivatives remain limited in publicly available literature. However, a recent study on hexahydrocothis compound, a derivative of the this compound analogue cothis compound, in broiler chickens provides valuable insights into the pharmacokinetic profile of this class of compounds. The oral bioavailability of beta-acids, including lupulones, is generally considered to be low.
Below is a summary of the key pharmacokinetic parameters for hexahydrocothis compound following a single oral administration in broiler chickens.
| Dose (mg/kg) | Cmax (µg/g) | Tmax (h) | AUClast (µg·h/g) |
| 10 | 291.42 | 1.38 | 478.88 |
| 20 | 1853.67 | 1.50 | 1684.25 |
| 40 | 3519.50 | 1.00 | 3121.41 |
Data extracted from a pharmacokinetic study on hexahydrocothis compound in the ileal content of broiler chickens[1][2][3]. Cmax and AUC values represent the mean.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic data. Below are protocols derived from published studies on hop-derived compounds, providing a framework for conducting similar research.
In Vivo Pharmacokinetic Study of Hexahydrocothis compound in Broiler Chickens
This protocol is based on the methodology used to determine the pharmacokinetic parameters of hexahydrocothis compound in broiler chickens[1][2][3].
Experimental Workflow
Experimental workflow for the pharmacokinetic study of hexahydrocothis compound in broiler chickens.
Methodology Details:
-
Animals: Healthy broiler chickens are used, typically fasted overnight before the study.
-
Drug Formulation: Hexahydrocothis compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium for oral administration.
-
Administration: A single dose is administered via oral gavage.
-
Sample Collection: Ileal content is collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: The collected ileal content is homogenized. The drug is then extracted from the homogenate using an appropriate organic solvent.
-
Analytical Method: The concentration of hexahydrocothis compound in the extracts is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
General Protocol for Oral Pharmacokinetic Studies of this compound Derivatives in Rodents
This generalized protocol is based on standard practices for pharmacokinetic studies in rodents.
Experimental Workflow
General experimental workflow for a rodent pharmacokinetic study of a this compound derivative.
Methodology Details:
-
Animals: Common rodent models such as Sprague-Dawley rats or CD-1 mice are used. Animals are typically fasted before dosing.
-
Drug Formulation: The this compound derivative is formulated in a vehicle suitable for oral and/or intravenous administration (e.g., a solution in polyethylene (B3416737) glycol 400 or a suspension in carboxymethylcellulose).
-
Administration: For oral bioavailability studies, both oral (gavage) and intravenous (bolus injection) routes are used in separate groups of animals.
-
Blood Sampling: Serial blood samples are collected at predetermined time points. Common techniques include sampling from the tail vein, saphenous vein, or via a jugular vein cannula.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
-
Sample Extraction: The analyte (this compound derivative) is extracted from the plasma using liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances.
-
Analytical Method: Due to the expected low concentrations, a sensitive and specific method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is typically required for quantification.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters. Absolute bioavailability is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
Signaling Pathways
This compound and its derivatives have been shown to exert their biological effects, particularly their anticancer activities, through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved in this compound-induced apoptosis and autophagy.
This compound-Induced Apoptosis Signaling Pathway
This compound has been demonstrated to induce apoptosis in cancer cells through the extrinsic pathway by upregulating death receptors.
This compound-induced apoptosis pathway.[4]
This compound treatment upregulates the expression of TRAIL death receptors DR4 and DR5 on the surface of cancer cells.[4] This can lead to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[4] Activated caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to its truncated form (tBid), which translocates to the mitochondria, leading to the release of cytochrome c.[4] The release of cytochrome c activates caspase-9, which in turn activates caspase-3, ultimately leading to apoptosis.[4]
This compound-Induced Autophagy Signaling Pathway
In addition to apoptosis, this compound derivatives have been observed to induce autophagy in cancer cells.
This compound-induced autophagy pathway.
Treatment with this compound derivatives can lead to an increase in the expression of Atg4B, a cysteine protease that plays a crucial role in the processing of LC3 (microtubule-associated protein 1A/1B-light chain 3). This facilitates the conversion of LC3-I to LC3-II, a key step in the formation of the autophagosome. The accumulation of LC3-II and the subsequent formation of autophagosomes are hallmark features of autophagy induction.
Conclusion and Future Directions
The study of the pharmacokinetics and bioavailability of this compound derivatives is still an emerging field. The available data, primarily from a study on hexahydrocothis compound, suggest that while these compounds are absorbed orally, their systemic exposure may be limited. The detailed experimental protocols provided herein offer a foundation for future research to build upon, particularly in characterizing the ADME properties of this compound and its other natural derivatives in various preclinical models. A deeper understanding of the signaling pathways modulated by these compounds will further aid in their development as targeted therapies. Future research should focus on obtaining comprehensive in vivo pharmacokinetic data for this compound and its major analogues in rodent models to better predict their behavior in humans. Additionally, studies investigating the impact of formulation strategies on improving the oral bioavailability of these promising natural products are warranted.
References
- 1. Ex vivo pharmacokinetic/pharmacodynamic of hexahydrocothis compound against Clostridium perfringens in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo pharmacokinetic/pharmacodynamic of hexahydrocothis compound against Clostridium perfringens in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sedative and Hypnotic Effects of Lupulone on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulone is a prominent beta-acid found in the resin of hop cones (Humulus lupulus). Historically, hops have been utilized in traditional medicine for their calming properties, and modern research is beginning to elucidate the pharmacological activities of their constituent compounds. While the alpha-acid humulone (B191422) has been more extensively studied for its sedative and hypnotic effects, this compound and other beta-acids also contribute to the central nervous system (CNS) depressant actions of hop extracts.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's sedative and hypnotic effects, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: Modulation of GABAergic Neurotransmission
The primary mechanism underlying the sedative and hypnotic effects of many compounds in hops, likely including this compound, is the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the CNS.[3][4] It is hypothesized that this compound acts as a positive allosteric modulator of GABAA receptors.[3][5] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing a state of sedation and facilitating sleep. In vitro studies have demonstrated that both humulones and lupulones can bind to and enhance the activity of GABA receptors, leading to increased neuronal inhibition and sedation.[5]
Figure 1: Proposed mechanism of this compound's sedative action via positive allosteric modulation of the GABA-A receptor.
Quantitative Data from Preclinical Studies
Direct research on isolated this compound is limited. However, studies on hop extracts and their fractions provide valuable insights into the sedative and hypnotic potential of beta-bitter acids. The following tables summarize the available quantitative data.
Table 1: Effects of Hop Fractions on Locomotor Activity in Mice
| Test Preparation | Dose (mg/kg, p.o.) | % Reduction in Locomotor Activity | Reference |
| CO2 Hop Extract | 100 | Significant reduction (p<0.05) | Schiller et al., 2006[6] |
| CO2 Hop Extract | 200 | Significant reduction (p<0.05) | Schiller et al., 2006[6] |
| Ethanolic Hop Extract | 200 | Significant reduction | Schiller et al., 2006[6] |
Table 2: Effects of Hop Fractions on Induced Sleep in Mice
| Test Preparation | Dose (mg/kg, p.o.) | Anesthetic | Effect on Sleeping Time | Reference |
| CO2 Hop Extract | 200 | Ketamine (150 mg/kg, i.p.) | Significantly increased (p<0.05) | Schiller et al., 2006[6] |
| Beta-bitter acids fraction | 5-10 | Pentobarbital | Reduction in hypnotic activity | Zanoli et al., 2007[7] |
Table 3: Other Central Nervous System Effects of Beta-Bitter Acids
| Test Preparation | Dose (mg/kg, p.o.) | Test | Observed Effect | Reference |
| Beta-bitter acids | Not specified | Body Temperature | Significant fall (>1°C, p<0.05) | Schiller et al., 2006[6] |
| Beta-bitter acids | 5-10 | Open Field Test | Increased exploratory activity | Zanoli et al., 2007[7] |
| Beta-bitter acids | 10 | Elevated Plus Maze | Increased open arm entries | Zanoli et al., 2007[7] |
| Beta-bitter acids | Not specified | Forced Swimming Test | Reduction in immobility time | Zanoli et al., 2007[7] |
Note: There are conflicting reports on the sedative effects of beta-bitter acids, with one study suggesting a reduction in pentobarbital-induced sleep and an increase in exploratory activity, while another indicates a contribution to the overall sedative effect of hop extracts.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the sedative and hypnotic effects of hop-derived compounds.
Spontaneous Locomotor Activity Test
This test is used to evaluate the sedative effect of a substance by measuring the reduction in spontaneous movement of the animal.
-
Animals: Female NMRI mice.
-
Housing: Mice are housed in macrolon cages.
-
Drug Administration: Test preparations (e.g., CO2 or ethanolic extracts of hops) are administered by oral gavage.
-
Apparatus: Macrolon cages equipped with passive-infrared sensors to continuously record locomotor activity.
-
Procedure:
-
Following administration of the test substance or vehicle, mice are placed individually into the test cages.
-
Locomotor activity is recorded continuously. An initial increase in activity is expected as the mice explore the new environment.
-
The reduction in locomotor activity over time is measured and compared between the treated and control groups.
-
-
Endpoint: A significant decrease in locomotor activity compared to the control group indicates a central sedative effect.[2][6]
Ketamine-Induced Sleeping Time
This experiment assesses the hypnotic effect of a substance by measuring its ability to prolong sleep induced by an anesthetic agent like ketamine.
-
Animals: Female NMRI mice.
-
Drug Administration:
-
Test substance (e.g., hop extracts or their fractions) is administered orally.
-
Ketamine (150 mg/kg) is injected intraperitoneally (i.p.) a set time after the test substance administration.
-
-
Procedure:
-
The primary endpoint is the duration of the loss of the righting reflex. This is the time from when the mouse can no longer right itself when placed on its back until it spontaneously regains this reflex.
-
The interval between the loss and recovery of the righting reflex is recorded for each animal.
-
-
Endpoint: A statistically significant increase in the ketamine-induced sleeping time in the treated group compared to the control group suggests a hypnotic effect.[2][6]
Figure 2: General experimental workflow for assessing sedative and hypnotic effects in mice.
Discussion and Future Directions
The available evidence suggests that this compound, as a component of the beta-bitter acids in hops, contributes to the overall sedative effects of hop extracts.[1][2] However, the sedative potency of beta-acids appears to be less than that of alpha-acids (humulones).[2] Conflicting reports on the effects of beta-acids on pentobarbital-induced sleep highlight the need for further research to clarify their precise pharmacological profile.[7]
Future research should focus on isolating pure this compound and its derivatives to conduct more precise in vivo and in vitro studies. This will help to:
-
Determine the exact dose-response relationship for the sedative and hypnotic effects of this compound.
-
Elucidate the specific binding sites and modulatory effects of this compound on different GABAA receptor subtypes.
-
Investigate the pharmacokinetic and pharmacodynamic properties of this compound to understand its absorption, distribution, metabolism, and excretion.
-
Explore potential synergistic effects between this compound, humulone, and other bioactive compounds in hops.
A deeper understanding of the sedative and hypnotic properties of this compound could pave the way for the development of novel, natural- P.S. I am ready for the next step. based therapeutic agents for sleep disorders and anxiety.
References
- 1. Sedating effects of Humulus lupulus L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Humulus Lupulus Sedative Effects Explored [hukins-hops.co.uk]
- 4. The sedative effects of hops (Humulus lupulus), a component of beer, on the activity/rest rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. researchgate.net [researchgate.net]
The Diverse Biological Activities of Hop-Derived Beta-Bitter Acids: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-bitter acids, a class of compounds found in the hop plant (Humulus lupulus), are emerging as significant bioactive molecules with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anti-inflammatory, anti-cancer, and antimicrobial properties of the primary beta-bitter acids: lupulone, cothis compound, and adthis compound. We present a compilation of quantitative data from various in vitro studies, detail the experimental protocols used to ascertain these activities, and visualize the key signaling pathways involved. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of these natural compounds.
Introduction
The hop plant has a long history of use in traditional medicine and brewing, where its resinous cones contribute bitterness, aroma, and preservation. Beyond these traditional applications, scientific research has increasingly focused on the pharmacological properties of its chemical constituents. Among these, the beta-bitter acids, also known as lupulones, have demonstrated potent biological effects. This whitepaper synthesizes the current understanding of the anti-inflammatory, anti-cancer, and antimicrobial activities of this compound, cothis compound, and adthis compound, providing a detailed technical resource for the scientific community.
Spectrum of Biological Activities
Beta-bitter acids exhibit a range of biological effects, with significant potential for therapeutic applications. The following sections summarize the key findings related to their anti-inflammatory, anti-cancer, and antimicrobial properties.
Anti-inflammatory Activity
Beta-bitter acids have been shown to possess notable anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory pathways. This compound, in particular, has been studied for its ability to suppress inflammatory responses.
Anti-cancer Activity
The anti-cancer potential of beta-bitter acids has been demonstrated across various cancer cell lines. Their cytotoxic effects are largely attributed to the induction of apoptosis through multiple signaling cascades.
Antimicrobial Activity
Beta-bitter acids are known for their antimicrobial properties, which have been historically utilized in brewing for preservation. They exhibit activity against a range of microorganisms, particularly Gram-positive bacteria.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of beta-bitter acids from various studies, providing a comparative overview of their potency.
Table 1: Anti-inflammatory Activity of Beta-Bitter Acids
| Compound | Assay | Cell Line/System | IC50 / Effect | Reference |
| This compound | Radical Scavenging | DPPH Assay | ~2-3 x 10⁻⁵ M | [1] |
| Humulones & Lupulones | IL-6 Production Inhibition | TNF-α-induced L929 mouse fibroblasts | Effective at 1 to 5 µM | [2] |
| Cothis compound | sEH Inhibition | IC50: 3.1 ± 2.5 µM | [3] | |
| Cothis compound | Pro-inflammatory Cytokine Inhibition | LPS-stimulated RAW264.7 cells | Inhibition of NO, iNOS, IL-1β, and IL-4 | [3] |
Table 2: Anti-cancer Activity of Beta-Bitter Acids
| Compound | Cell Line | Activity | IC50 / Effect | Reference |
| Hop Bitter Acids | HL-60 (Human Leukemia) | Growth Inhibition | 8.67 µg/mL | [4] |
| This compound | SW620 (Colon Cancer) | Growth Inhibition | 70% inhibition at 40 µg/mL (48h) | [5] |
| This compound Derivative | PC3 (Prostate Cancer) | Stronger anticancer activity than this compound | - | [6] |
| This compound Derivative | DU145 (Prostate Cancer) | Stronger anticancer activity than this compound | - | [6] |
| Cothis compound | Various Cancer Cell Lines | Cytotoxicity | IC50 values between 10 and 50 µM | [5] |
Table 3: Antimicrobial Activity of Beta-Bitter Acids
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound & Adthis compound | Bacillus subtilis | 0.98 µg/mL | [5] |
| Beta-acids | Bacteroides fragilis | 50 to 430 µg/mL | [7] |
| Beta-acids | Clostridium perfringens | 150 to 430 µg/mL | [7] |
| This compound | Staphylococcus aureus | 0.6–1.2 µg/mL | [8] |
| Cothis compound | Staphylococcus aureus | 39–78 µg/mL | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
Anti-inflammatory Assays
This assay is used to quantify the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[10]
-
-
Treatment:
-
After 24 hours of transfection, pre-treat the cells with varying concentrations of beta-bitter acids (e.g., this compound, cothis compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL, for 6 hours.[11]
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of the beta-bitter acid compared to the TNF-α-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.
-
Anti-cancer Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., PC3, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
-
Treatment:
-
Treat the cells with various concentrations of beta-bitter acids or their derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cancer cells (e.g., SW480, SW620) with the desired concentration of a beta-bitter acid like this compound (e.g., 40 µg/ml) for a specific time (e.g., 48 hours).[12]
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[4]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.
-
Antimicrobial Assays
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Tryptic Soy Broth).[8]
-
-
Serial Dilution of Beta-Bitter Acids:
-
Prepare a series of twofold dilutions of the beta-bitter acids in a 96-well microtiter plate containing the broth medium.[1]
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[1]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the beta-bitter acid that completely inhibits the visible growth of the microorganism.[1]
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by beta-bitter acids.
Anti-inflammatory Signaling: NF-κB Pathway Inhibition
Anti-cancer Signaling: Caspase-Dependent Apoptosis
Anti-cancer Signaling: p38 MAPK Pathway Involvement
Conclusion
The beta-bitter acids from hops, particularly this compound, cothis compound, and adthis compound, represent a promising class of natural compounds with a wide array of biological activities. Their demonstrated anti-inflammatory, anti-cancer, and antimicrobial effects, coupled with a growing understanding of their mechanisms of action, highlight their potential for the development of novel therapeutics. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and signaling pathway visualizations to support and encourage further research in this exciting field. Continued investigation is warranted to fully elucidate the therapeutic potential of these compounds and to translate these preclinical findings into clinical applications.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cris.unibo.it [cris.unibo.it]
The Discovery and Isolation of Lupulone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and purification of lupulone, a prominent beta-acid found in hop extracts (Humulus lupulus). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this multifaceted compound.
Introduction: The Emergence of this compound
This compound, along with its analogues cothis compound (B1216029) and adthis compound, constitutes the beta-acid fraction of hop resin.[1] Historically known for contributing to the bitterness and aroma of beer, recent scientific inquiry has shifted towards the pharmacological properties of these compounds. This compound has demonstrated significant antimicrobial and anticancer activities, positioning it as a molecule of interest for further investigation and therapeutic development.
Quantitative Analysis of this compound in Hop Varieties
The concentration of this compound and its analogues varies significantly among different hop cultivars. This variation is a critical consideration for sourcing starting material for extraction and purification. The following table summarizes the this compound content in several common hop varieties.
| Hop Variety | Total Beta-Acids (% of dry weight) | This compound (% of total beta-acids) | Cothis compound (% of total beta-acids) | Adthis compound (% of total beta-acids) | Reference |
| Cascade | 7.39 ± 1.42 | - | - | - | [2] |
| Nugget | 4.38 ± 0.11 | - | - | - | [2] |
| Mount Hood | 4.26 ± 0.17 | - | - | - | [2] |
| General Range | - | 30 - 55 | 20 - 55 | 10 - 15 | [1] |
| Romanian Varieties | 3.37 - 6.71 | - | - | - | [3] |
| Various Cultivars | 2.46 - 8.55 | - | - | - | [4] |
Experimental Protocols for Isolation and Purification
The successful isolation of high-purity this compound from hop extracts relies on a multi-step process involving extraction, separation, and purification.
Extraction Methodologies
Two primary methods for extracting lupulones from hop material are conventional solvent extraction and supercritical fluid extraction (SFE) with CO2.
3.1.1. Conventional Solvent Extraction
Organic solvents such as methanol (B129727) and ethanol (B145695) are effective for the complete extraction of lupulones from raw hop material.
-
Materials:
-
Dried and ground hop cones or pellets
-
Methanol or Ethanol (reagent grade)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
-
Protocol:
-
Weigh a known amount of ground hop material.
-
Add the solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture to separate the extract from the solid residue.
-
The solid residue can be re-extracted two more times with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
3.1.2. Supercritical Fluid Extraction (SFE) with CO₂
SFE with carbon dioxide is a green alternative to solvent extraction, offering high selectivity for beta-acids.
-
Materials:
-
Supercritical Fluid Extraction system
-
Liquid CO₂
-
Dried and ground hop material
-
-
Protocol:
-
Load the ground hop material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions for beta-acid extraction are typically a pressure of 4350 psi (300 bar) and a temperature of 40-60°C.[5]
-
Initiate the flow of supercritical CO₂ through the vessel.
-
The extract-laden CO₂ is depressurized in a separator, causing the precipitation of the crude hop extract.
-
The extraction is continued until the desired yield is achieved.
-
Comparative Yields of Extraction Methods:
| Extraction Method | Solvent/Conditions | This compound Yield/Recovery | Reference |
| Solvent Extraction | Dichloromethane | 88.68 ± 1.63% recovery of β-acids in soft resins | [6] |
| Solvent Extraction | Methanol-Dichloromethane (25:75) | 88.18 ± 1.06% recovery of β-acids in soft resins | [6] |
| Supercritical Fluid Extraction (SFE) | CO₂, 4350 psi | Higher yield of bitter components compared to lower pressures | [5] |
| Supercritical Fluid Extraction (SFE) | CO₂, 35 MPa, 40°C, 50 min | 1.5% reduced yield | [7] |
Purification Techniques
Crude hop extracts contain a complex mixture of compounds requiring further purification to isolate this compound.
3.2.1. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a highly effective method for isolating individual this compound analogues.
-
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
-
Protocol:
-
Dissolve the crude hop extract in a suitable solvent (e.g., methanol).
-
Develop an analytical HPLC method to determine the retention times of the target lupulones.
-
Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume accordingly.
-
Inject the dissolved crude extract onto the preparative column.
-
Collect the fractions corresponding to the elution of each this compound analogue, monitoring the separation with the UV detector.
-
Combine the fractions containing the purified this compound and remove the solvent under reduced pressure.
-
3.2.2. Crystallization
Crystallization is a classic and effective method for obtaining high-purity this compound, particularly after initial purification steps.
-
Protocol:
-
Dissolve the this compound-rich fraction in a minimal amount of hot n-hexane.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum. Multiple recrystallizations may be necessary to achieve >95% purity.[8][9]
-
Analytical Characterization
4.1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the standard analytical techniques for the quantification of lupulones.
| Parameter | HPLC Conditions | UPLC Conditions | Reference |
| Column | C18 (e.g., Nucledur 100-5 C18 ec, 125 mm × 4.0 mm, 5 µm) | C18 (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) | [6] |
| Mobile Phase | A: 4% (v/v) phosphoric acid in water; B: Methanol (Isocratic: 20% A, 80% B) | 85% Methanol, 15% water with 0.025% formic acid | - |
| Flow Rate | 1.0 mL/min | - | [6] |
| Detection | Diode Array Detector (DAD) at 314 nm | UV-Vis at 326 nm | [6] |
| Injection Volume | 20 µL | - | [6] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects through the modulation of specific cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through both the intrinsic and extrinsic pathways.[10][11]
-
Extrinsic Pathway: this compound upregulates the expression of death receptors such as TRAIL-R1 (DR4) and TRAIL-R2 (DR5) on the cell surface.[10] This sensitization leads to the activation of caspase-8 and subsequent executioner caspases, culminating in apoptosis.[10]
-
Intrinsic Pathway: The activation of the intrinsic pathway involves the cleavage of Bid by caspase-8, leading to the release of cytochrome c from the mitochondria.[10] This, in turn, activates caspase-9 and the downstream executioner caspases.[10]
Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a key driver of many diseases, and the NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to interfere with this cascade, although the precise mechanism of IKK inhibition is still under investigation.
Conclusion
This compound, a key beta-acid from hops, presents a compelling profile for further research and development in the pharmaceutical and nutraceutical industries. This guide provides a foundational understanding of the methods for its isolation, purification, and characterization, as well as insights into its mechanisms of action. The continued exploration of this natural compound holds promise for the development of novel therapeutic agents.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. researchgate.net [researchgate.net]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. supercriticalfluids.com [supercriticalfluids.com]
- 6. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US9340479B2 - Methods of synthesizing alpha acids and substantially enantiomerically pure compositions thereof - Google Patents [patents.google.com]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sedative Potential of Lupulone: A Technical Guide to its Interaction with GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupulone, a prominent beta-acid found in the hop plant (Humulus lupulus), has long been associated with the sedative properties of its source. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. While research specifically isolating this compound's direct effects is less extensive than for its alpha-acid isomer, humulone (B191422), this document synthesizes the available preclinical data, including in vitro and in vivo studies on hop-derived compounds. Particular attention is given to the positive allosteric modulatory effects on GABA-A receptors, which are believed to underpin the sedative and hypnotic-like activities. This guide details relevant experimental protocols, presents quantitative data from key studies, and utilizes graphical representations to elucidate the signaling pathways and experimental workflows. The information presented herein aims to provide a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound and related compounds.
Introduction: The GABA-A Receptor and Hop-Derived Modulators
The GABA-A receptor, a ligand-gated ion channel, is a crucial target for therapies aimed at producing sedative, anxiolytic, and anticonvulsant effects.[1] Upon binding of the neurotransmitter GABA, the receptor's integral chloride channel opens, leading to neuronal hyperpolarization and inhibition of neurotransmission. Positive allosteric modulators (PAMs) enhance the effect of GABA without directly activating the receptor themselves, offering a nuanced approach to therapeutic intervention.
Compounds derived from hops, particularly the alpha-acids (e.g., humulone) and beta-acids (e.g., this compound), have been identified as potential GABA-A receptor PAMs.[2] While a significant body of research has focused on humulone, demonstrating its ability to potentiate GABA-induced currents and exert sedative effects in animal models, the specific contributions of this compound are less clearly defined.[3][4] This guide will focus on the available evidence for this compound's interaction with GABA-A receptors, drawing parallels with the more extensively studied humulone where necessary.
Quantitative Data on the Interaction of Hop Acids with GABA-A Receptors
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of hop-derived compounds, primarily humulone, on GABA-A receptor function and sedative-like behaviors. It is important to note the limited availability of specific quantitative data for isolated this compound.
Table 1: In Vitro Modulation of GABA-A Receptor Function
| Compound/Fraction | Preparation | Assay | Key Findings | Reference |
| Humulone | Recombinant human α1β3γ2 GABA-A receptors in HEK293 cells | Whole-cell patch-clamp electrophysiology | Potentiated GABA (1 µM)-induced currents by 158 ± 41% at a concentration of 10 µM. | [3] |
| Humulone Fraction | Rat forebrain membranes | [³H]EBOB radioligand displacement assay | Potent modulatory activity with an IC50 of 3.2 ± 0.4 μM. | [3] |
| Beta-acids Fraction | Rat cerebellar granule cells in culture | Electrophysiology | Decreased GABA-evoked current in a dose-dependent manner. | [5] |
Table 2: In Vivo Sedative and Hypnotic-Like Effects in Rodent Models
| Compound/Fraction | Animal Model | Behavioral Assay | Dosage | Key Findings | Reference |
| Humulone | BALB/c mice | Pentobarbital-induced sleep | 20 mg/kg (i.p.) | Significantly decreased sleep latency and prolonged sleep duration. | [3] |
| Humulone | BALB/c mice | Spontaneous locomotion (Open Field Test) | 20 mg/kg (i.p.) | Decreased spontaneous locomotion. | [1] |
| Ethanolic & CO2 Hops Extracts | Mice | Ketamine-induced sleeping time | 100 and 200 mg/kg (p.o.) | Increased sleeping time. | [6] |
| Beta-acids Fraction | Rats | Pentobarbital-induced hypnosis | 5-10 mg/kg (p.o.) | Reduction in hypnotic activity. | [5] |
| Beta-acids Fraction | Rats | Open Field Test | 5-10 mg/kg (p.o.) | Increased exploratory activity. | [5] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the interaction of hop-derived compounds with GABA-A receptors.
Radioligand Binding Assay for GABA-A Receptor Modulation
This protocol is adapted from studies investigating the modulatory effects of hop compounds on the binding of a radiolabeled ligand to the GABA-A receptor.[3]
-
Objective: To determine the ability of a test compound (e.g., this compound) to modulate the binding of a known ligand to the GABA-A receptor, typically by enhancing the displacement of a channel blocker like [³H]EBOB in the presence of GABA.
-
Materials:
-
Rat forebrain or cerebellar membranes (source of native GABA-A receptors)
-
[³H]EBOB (radioligand)
-
GABA
-
Test compound (this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in an appropriate buffer and perform differential centrifugation to isolate the membrane fraction containing the GABA-A receptors.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]EBOB, a sub-maximal concentration of GABA, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal modulation (e.g., IC50 for enhanced displacement of [³H]EBOB).
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on studies examining the potentiation of GABA-induced currents by humulone in recombinant GABA-A receptors expressed in a cell line.[3]
-
Objective: To directly measure the effect of a test compound on the function of the GABA-A receptor ion channel.
-
Materials:
-
HEK293 cells transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).
-
Patch-clamp rig including an amplifier, micromanipulators, and a perfusion system.
-
Borosilicate glass pipettes for recording electrodes.
-
Intracellular and extracellular recording solutions.
-
GABA and the test compound (this compound).
-
-
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the plasmids containing the GABA-A receptor subunit cDNAs.
-
Electrode Preparation: Pull and fire-polish borosilicate glass pipettes to a suitable resistance and fill them with the intracellular solution.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Drug Application: Perfuse the cell with the extracellular solution containing a low concentration of GABA to establish a baseline current. Co-apply the test compound with GABA to observe any modulation of the current.
-
Data Acquisition and Analysis: Record the currents and measure the peak amplitude. Calculate the percentage potentiation of the GABA-induced current by the test compound.
-
In Vivo Assessment of Sedative Effects: Pentobarbital-Induced Sleep Test
This behavioral assay is used to evaluate the hypnotic potential of a compound.[3]
-
Objective: To determine if a test compound can potentiate the hypnotic effect of a sub-hypnotic dose of pentobarbital (B6593769).
-
Materials:
-
Male BALB/c mice.
-
Test compound (this compound).
-
Pentobarbital sodium solution.
-
Vehicle control (e.g., saline with a solubilizing agent).
-
-
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room and handling procedures.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally, i.p.).
-
Pentobarbital Injection: After a set pre-treatment time, administer a sub-hypnotic dose of pentobarbital (e.g., 35 mg/kg, i.p.).
-
Observation: Immediately place the mice in individual cages and observe for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Data Collection: Record the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration).
-
Statistical Analysis: Compare the sleep onset and duration between the test compound-treated groups and the vehicle control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's interaction with GABA-A receptors.
Caption: this compound's proposed mechanism of action at the GABAergic synapse.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical pathway from this compound administration to sedative effects.
Discussion and Future Directions
The available evidence strongly suggests that constituents of hops, including alpha- and beta-acids, exert sedative effects through the positive allosteric modulation of GABA-A receptors. While humulone has been more extensively studied, providing a clearer picture of its pharmacological profile, this compound is also considered a key contributor to these effects.[2]
A notable point of discussion is the conflicting finding from one study suggesting that a beta-acids fraction, which includes this compound, reduces GABAergic neurotransmission.[5] This stands in contrast to the generally accepted sedative properties of hops and the positive modulatory effects observed for humulone.[3][4] This discrepancy highlights the need for further research to clarify the precise actions of isolated this compound and other beta-acids at the GABA-A receptor. It is possible that different beta-acids within the fraction have opposing effects, or that the experimental conditions influenced the outcome.
Future research should prioritize the following:
-
Isolation and Characterization of this compound: Conducting in vitro studies, such as radioligand binding and electrophysiology, with highly purified this compound to determine its binding affinity (Ki) and efficacy (EC50/IC50) at various GABA-A receptor subunit combinations.
-
In Vivo Studies with Isolated this compound: Performing behavioral studies in animal models using isolated this compound to unequivocally establish its sedative, anxiolytic, and hypnotic properties.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with that of humulone and other related compounds to understand the structural determinants for their interaction with the GABA-A receptor.
-
Investigation of Receptor Subtype Selectivity: Determining whether this compound exhibits selectivity for specific GABA-A receptor subtypes, which could have implications for its therapeutic potential and side-effect profile.
Conclusion
This compound, a key beta-acid from Humulus lupulus, is a promising natural compound with sedative potential. The primary mechanism of action is believed to be the positive allosteric modulation of GABA-A receptors, leading to an enhancement of GABAergic inhibition in the central nervous system. While direct and detailed pharmacological data for this compound is currently limited, the extensive research on the closely related alpha-acid, humulone, provides a strong basis for this hypothesis. Further focused investigation into the specific interactions of this compound with GABA-A receptors is warranted to fully elucidate its therapeutic potential for sleep and anxiety-related disorders. This technical guide provides a framework for understanding the current state of knowledge and directs future research efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Humulus Lupulus Sedative Effects Explored [hukins-hops.co.uk]
- 3. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that the beta-acids fraction of hops reduces central GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedating effects of Humulus lupulus L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties and Radical Scavenging Activity of Lupulone
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction
Lupulone, a β-acid primarily derived from the hop plant (Humulus lupulus), is a well-known contributor to the bitterness and preservative qualities of beer[1]. Beyond its role in the brewing industry, this compound has garnered significant scientific interest for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects[2][3]. A key aspect of its bioactivity is its antioxidant potential, which involves the scavenging of free radicals and the modulation of cellular oxidative stress pathways[4][5].
This technical guide provides an in-depth analysis of the antioxidant and radical scavenging properties of this compound. It consolidates quantitative data from various assays, presents detailed experimental methodologies, and visualizes key mechanisms and workflows to support further research and application in drug development.
Mechanisms of Antioxidant Action
The antioxidant activity of chemical compounds is primarily mediated through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[6][7][8]. This compound is believed to exert its antioxidant effects through these fundamental pathways, donating an electron or hydrogen atom to neutralize unstable free radicals.
Beyond direct scavenging, this compound's bioactivity extends to the modulation of key inflammatory signaling pathways that are intrinsically linked to oxidative stress. Notably, it has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response[3]. By preventing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2, thereby mitigating inflammation-driven oxidative damage[3].
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 468-28-0: this compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Quantification of Lupulone from Hops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulones, also known as β-acids, are a class of bioactive compounds found in the female inflorescences (cones) of the hop plant (Humulus lupulus L.). These prenylated phloroglucinol (B13840) derivatives, which include co-lupulone, n-lupulone, and ad-lupulone, contribute to the bitterness and aroma of beer and possess a range of potential therapeutic properties, including antidepressant-like, antibacterial, and anti-inflammatory effects.[1][2] Accurate and efficient extraction and quantification of lupulones are critical for research, quality control in the brewing industry, and the development of hop-based phytopharmaceuticals and dietary supplements.[1][3][4]
This document provides detailed application notes and experimental protocols for the extraction and quantification of lupulone from hops, intended for use by researchers, scientists, and drug development professionals.
Extraction Methodologies
The choice of extraction method depends on the desired purity, yield, and the intended application of the this compound-containing extract. The primary methods for extracting lupulones from hops are solvent extraction and supercritical fluid extraction (SFE).
Solvent Extraction
Solvent extraction is a common and effective method for obtaining lupulones from hop material. Organic solvents like methanol (B129727) and ethanol (B145695) are particularly efficient at achieving complete extraction of these compounds.[1][3][4]
Protocol 1: Maceration with Organic Solvents
This protocol describes a standard laboratory-scale extraction of lupulones using methanol or ethanol.
Materials and Equipment:
-
Dried hop cones or pellets
-
Grinder or mortar and pestle
-
Methanol or ethanol (analytical grade)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars or orbital shaker
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Amber glass storage vials
Procedure:
-
Sample Preparation: Grind the dried hop material to a fine powder to increase the surface area for solvent interaction.
-
Extraction:
-
Weigh a known amount of the powdered hop material (e.g., 10 g) and transfer it to an Erlenmeyer flask.
-
Add the organic solvent (methanol or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 1-2 hours using a magnetic stirrer or orbital shaker.
-
-
Filtration: Separate the extract from the solid plant material by vacuum filtration through a Büchner funnel with filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.
-
Storage: Transfer the resulting crude extract to an amber glass vial and store it at -20°C to prevent degradation.
Supercritical Fluid Extraction (SFE)
Supercritical CO₂ (scCO₂) extraction is a green and highly efficient technique for isolating lipophilic compounds like lupulones.[5][6] It offers advantages such as the use of a non-toxic solvent and the ability to preserve thermally sensitive compounds.[5][6]
Protocol 2: Supercritical CO₂ Extraction
This protocol outlines the general procedure for extracting lupulones using a supercritical fluid extraction system.
Materials and Equipment:
-
Supercritical Fluid Extraction (SFE) system
-
High-purity liquid carbon dioxide
-
Dried and ground hop material
-
Extraction vessel
-
Collection vials
Procedure:
-
Sample Loading: Load a known quantity of dried, ground hop material into the extraction vessel.
-
System Assembly: Assemble the SFE system according to the manufacturer's instructions.
-
Parameter Setting: Set the extraction parameters. Optimal conditions for high β-acid recovery are often found at pressures between 200 and 300 bar and temperatures between 40°C and 50°C.[7]
-
Extraction:
-
Begin the flow of supercritical CO₂ through the extraction vessel.
-
The extract-laden CO₂ is depressurized in a collection vessel, causing the CO₂ to return to its gaseous state and the extract containing lupulones to precipitate.
-
-
Collection and Storage: Collect the extract from the collection vessel and store it in an amber glass vial at -20°C.
Quantification Methodologies
Accurate quantification of lupulones is essential for determining the potency of extracts and for quality control. High-Performance Liquid Chromatography (HPLC) and spectrophotometry are the most widely used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation and quantification of individual this compound congeners (co-, n-, and ad-lupulone).[1][8][9]
Protocol 3: Quantification of Lupulones by HPLC
This protocol provides a general method for the analysis of this compound content in hop extracts.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standards (co-, n-, and ad-lupulone)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standards in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation:
-
Dissolve a known amount of the hop extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each this compound congener in the sample by relating its peak area to the standard curve.
-
Spectrophotometry
Spectrophotometry offers a simpler and faster method for estimating the total β-acid content, though it lacks the specificity of HPLC.[12]
Protocol 4: Spectrophotometric Quantification of Total β-Acids
This protocol is based on the principle that bittering compounds in an acidified sample can be extracted into an organic solvent and measured by their absorbance at a specific wavelength.[12]
Materials and Equipment:
-
UV/Vis Spectrophotometer
-
Hydrochloric acid (HCl)
-
Centrifuge
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the hop extract in a suitable solvent.
-
Take a known volume of the sample solution and add it to a centrifuge tube.
-
-
Extraction:
-
Add a specific volume of isooctane and HCl to the centrifuge tube.
-
Vortex the mixture vigorously to extract the bittering compounds into the isooctane layer.
-
-
Phase Separation: Centrifuge the mixture to separate the aqueous and isooctane layers.
-
Measurement:
-
Carefully transfer the isooctane (upper) layer to a cuvette.
-
Measure the absorbance of the isooctane layer at 275 nm using the spectrophotometer, with isooctane as the blank.[12]
-
-
Calculation: The absorbance value can be used to estimate the concentration of total bitter acids, often expressed in Bitterness Units (BU), by multiplying the absorbance by a factor of 50.[12]
Data Presentation
The following tables summarize quantitative data for different extraction and quantification methods, compiled from various studies.
Table 1: Comparison of this compound Yields from Different Extraction Methods
| Extraction Method | Solvent/Conditions | Hop Variety | This compound Yield | Reference |
| Solvent Extraction | Methanol | Not Specified | Complete recovery | [1][3][4] |
| Solvent Extraction | Ethanol | Not Specified | Complete recovery | [1][3][4] |
| Supercritical CO₂ | 3500 PSI, 50°C | Not Specified | 14.63 ± 0.25 mg/g | [5] |
| Supercritical CO₂ | 5000 PSI, 50°C | Not Specified | 14.43 ± 0.18 mg/g | [5] |
| Supercritical CO₂ | 200 bar, 40°C | Nugget | ~134 g/kg oleoresin | [7] |
Table 2: Quantification of this compound in Commercial Hop Products by UHPLC-DAD
| Product Type | Co-lupulone (mg/mL) | n-lupulone (mg/mL) | ad-lupulone (mg/mL) | Reference |
| Liquid Food Supplement (S1) | 2.1 - 2.7 | 1.3 - 2.2 | 0.4 - 0.7 | [1] |
| Dietary Supplement Capsules (S5, S6) | Detectable but low | Detectable but low | Below LOQ | [1] |
| Phytopharmaceuticals (S7, S8, S9) | Variable, some not detectable | Variable, some not detectable | Not detectable or below LOQ | [1] |
LOQ: Limit of Quantitation
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and quantification of this compound.
Caption: Workflow for the extraction of this compound from hops.
Caption: Workflow for the quantification of this compound.
References
- 1. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hop Flower Supercritical Carbon Dioxide Extracts Coupled with Carriers with Solubilizing Properties—Antioxidant Activity and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. supercriticalfluids.com [supercriticalfluids.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. jcmarot.com [jcmarot.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Beer 23. Master the Method [asbcnet.org]
Application Notes and Protocols for UHPLC-DAD Analysis of Lupulone Congeners in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulones, also known as β-acids, are a class of compounds found in the hop plant (Humulus lupulus). These congeners, which include co-lupulone, n-lupulone, and ad-lupulone, are of increasing interest in the dietary supplement and pharmaceutical industries due to their potential health benefits, such as antidepressant-like effects.[1][2][3] Accurate and reliable quantification of these compounds in commercial products is crucial for quality control, dosage determination, and ensuring product efficacy. Ultra-High-Performance Liquid Chromatography coupled with a Diode Array Detector (UHPLC-DAD) offers a robust and efficient method for the separation and quantification of individual lupulone congeners.
This document provides a detailed application note and protocol for the analysis of this compound congeners in various dietary supplement formulations using UHPLC-DAD.
Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound congeners in various commercially available hop-based dietary supplements and phytopharmaceuticals, as determined by a validated UHPLC-DAD method.[2][3] Concentrations can vary significantly between products, highlighting the importance of robust analytical testing.
| Sample ID | Product Type | Co-lupulone (mg/mL or mg/g) | n-Lupulone (mg/mL or mg/g) | Ad-lupulone (mg/mL or mg/g) |
| S1 | Liquid Food Supplement | 2.1 - 2.7 | 1.3 - 2.2 | 0.4 - 0.7 |
| S2 | Dietary Supplement (Capsule) | Not Detected | Not Detected | Not Detected |
| S3 | Dietary Supplement (Capsule) | Not Detected | Not Detected | Not Detected |
| S4 | Dietary Supplement (Capsule) | Not Detected | Not Detected | Not Detected |
| S5 | Dietary Supplement (Capsule) | Below LOQ | Below LOQ | Below LOQ |
| S6 | Dietary Supplement (Capsule) | Not Specified | Not Specified | Not Specified |
| S7 | Phytopharmaceutical (Tablet) | Below LOQ | Not Specified | Below LOQ |
| S8 | Phytopharmaceutical (Tablet) | Below LOQ | Not Specified | Below LOQ |
| S9 | Phytopharmaceutical (Liquid) | Not Detected | Not Specified | Not Detected |
LOQ: Limit of Quantitation. Data adapted from a study by Quanz et al. (2019).[2][3]
Experimental Protocols
Sample Preparation and Extraction
The extraction of lupulones from dietary supplements is a critical step for accurate analysis. Organic solvents have been shown to provide complete extraction from raw hops, while aqueous mixtures result in lower recovery.[2][3]
Materials:
-
Methanol (B129727) (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Analytical balance
-
Volumetric flasks
Protocol for Solid Samples (Capsules, Tablets, Powders):
-
Accurately weigh a representative amount of the ground supplement powder (e.g., 100 mg).
-
Transfer the powder to a suitable extraction vessel (e.g., a 15 mL centrifuge tube).
-
Add 10 mL of methanol or ethanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the extraction solvent to fall within the calibration range.
Protocol for Liquid Samples (Tinctures, Extracts):
-
Accurately pipette a known volume of the liquid supplement (e.g., 1 mL) into a volumetric flask.
-
Dilute to a known volume (e.g., 10 mL) with methanol or ethanol.
-
Mix thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
UHPLC-DAD Method
This method allows for the separate quantification of co-, n-, and ad-lupulone.[2][3]
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and diode array detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 stationary phase (e.g., Kinetex C18, 50 mm x 3 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[5] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[5] |
| Gradient Elution | Start with a suitable ratio of A and B, then increase the percentage of B over time to elute the analytes of interest. A typical gradient might be: 0-15 min, 75-100% B. |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 5 µL[6] |
| Detection Wavelength | Diode Array Detector monitoring at 228 nm[6] and 314 nm.[7] |
Calibration:
Prepare a series of calibration standards of co-lupulone, n-lupulone, and ad-lupulone of known concentrations in the extraction solvent. Generate a calibration curve for each analyte by plotting the peak area against the concentration. The linearity of the calibration curve should be confirmed (r² > 0.999).[5]
Visualizations
Caption: Experimental workflow for the UHPLC-DAD analysis of lupulones.
Caption: Logical relationship of analytical components for this compound analysis.
References
- 1. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UHPLC-PAD Protocol for the Simultaneous Identification of Polyphenols and Bitter Acids: Organoleptic and Nutraceutical Fingerprinting of Bergamot-Flavored Craft Beer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays to Determine Lupulone's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulone, a β-acid derived from the hop plant (Humulus lupulus), has demonstrated notable antibacterial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for assessing the anticancer activity of this compound in vitro. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and its derivatives. The primary focus is on assays that evaluate cell viability, apoptosis induction, and the underlying molecular mechanisms in cancer cell lines.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound and its derivatives on various cancer cell lines.
Table 1: Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Incubation Time (hours) | % Growth Inhibition | Reference |
| SW620 | Colon Carcinoma | 10 | 48 | 40% | [3] |
| SW620 | Colon Carcinoma | 10 | 72 | 50% | [3] |
| SW620 | Colon Carcinoma | 40 | 48 | 70% | [3][4] |
| SW620 | Colon Carcinoma | 40 | 72 | 80% | [5] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | this compound Concentration (µg/mL) | Incubation Time (hours) | Apoptosis Detection Method | Observations | Reference | |---|---|---|---|---|---| | SW620 | Colon Carcinoma | 40 | 48 | Annexin V-FLUOS | 15% increase in apoptotic cells |[3] | | SW620 | Colon Carcinoma | 40 | 72 | Annexin V-FLUOS | 34% increase in apoptotic cells |[3] | | PC3 | Prostate Cancer | 10 (this compound & derivatives) | 48 | ELISA (Nucleosomal DNA fragmentation) | Induction of apoptosis observed |[6] | | DU145 | Prostate Cancer | 10 (this compound & derivatives) | 48 | ELISA (Nucleosomal DNA fragmentation) | Induction of apoptosis observed |[6] |
Table 3: IC50 Values of this compound in Cancer Cell Lines
| Compound | Cancer Type | IC50 Value | Incubation Time (hours) | Reference | |---|---|---|---| | this compound | Overall Cancer Cell Lines | 5.00 µM | 72 |[7][8] |
Key Experimental Protocols
Detailed methodologies for the principal in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight under standard conditions (37°C, 5% CO2).[11]
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO only).[12] Incubate for desired time periods (e.g., 24, 48, 72 hours).[12][13]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Following treatment incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11][13]
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium. Add 200 µL of a solubilizing agent, such as isopropanol (B130326) or DMSO, to each well to dissolve the purple formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 550-590 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Calculate the percentage of cell viability relative to the vehicle-treated control cells.
MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[15] During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a culture flask and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.[15]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[3]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FLUOS and Propidium Iodide solution according to the manufacturer's protocol.[3]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular pathways of apoptosis. Key markers include caspases, PARP, and members of the Bcl-2 family.[12][16]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[12] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (typically 15-30 µg) from each sample by boiling in Laemmli buffer.[12] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.[12]
-
Analysis: Analyze the band intensities using densitometry software. Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).[12]
Western Blotting Experimental Workflow
Signaling Pathways Implicated in this compound's Anticancer Activity
This compound has been shown to induce apoptosis through multiple signaling pathways.
Caspase-Dependent Apoptosis
In prostate cancer cells, this compound and its derivatives induce caspase-dependent apoptosis, which involves the activation of initiator caspases (Caspase-8 and Caspase-9) and the executioner caspase (Caspase-3).[1][2] This activation leads to the cleavage of key cellular substrates, such as PARP, ultimately leading to cell death.[6] The process can be triggered through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
This compound-Induced Apoptotic Signaling
TRAIL Receptor Pathway
This compound has been found to up-regulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) death receptors, specifically TRAIL-R1 (DR4) and TRAIL-R2 (DR5), in colon cancer cells.[4][17] This sensitization of cancer cells to TRAIL-mediated apoptosis is a significant mechanism of this compound's action, even in TRAIL-resistant metastatic cells.[17]
p38 MAPK Pathway
In human colon cancer-derived metastatic cells, the pro-apoptotic effects of this compound are mediated by the p38 mitogen-activated protein kinase (MAPK) pathway.[18] Activation of p38 leads to the up-regulation of p53 and the TRAIL death receptors, thereby promoting apoptosis.[18]
PI3K/Akt/mTOR Pathway
While direct evidence for this compound's effect on the PI3K/Akt/mTOR pathway is still emerging, this pathway is a critical regulator of cell survival, proliferation, and apoptosis in many cancers.[19][20] A related compound, lupiwighteone, has been shown to induce apoptosis in breast cancer cells by inhibiting this pathway.[21] Investigating the effect of this compound on key proteins in this pathway, such as phosphorylated Akt (p-Akt) and mTOR, is a logical next step in elucidating its mechanism of action.
Conclusion
The in vitro assays detailed in this document provide a robust framework for evaluating the anticancer activity of this compound. By employing a combination of cell viability, apoptosis, and protein expression analyses, researchers can effectively characterize the cytotoxic and mechanistic properties of this promising natural compound. The provided protocols and signaling pathway diagrams serve as a comprehensive guide for designing and executing experiments in the field of cancer drug discovery.
References
- 1. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. Chemopreventive effects of this compound, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound triggers p38 MAPK-controlled activation of p53 and of the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lupiwighteone induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Evaluating the Chemopreventive Efficacy of Lupulone
Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of an established animal model for investigating the chemopreventive properties of lupulone, a beta-acid derived from the hop plant (Humulus lupulus). The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Introduction
This compound has demonstrated significant potential as a chemopreventive agent, primarily through its ability to induce apoptosis in cancer cells.[1][2][3] In vivo studies are crucial for validating the therapeutic potential of this compound and understanding its mechanism of action in a complex biological system. The azoxymethane (B1215336) (AOM)-induced colon carcinogenesis model in rats is a well-characterized and clinically relevant model for studying colorectal cancer development and prevention.[1][3]
Animal Model: Azoxymethane (AOM)-Induced Colon Carcinogenesis in Wistar Rats
This model effectively mimics key aspects of human colorectal cancer progression, making it a valuable tool for evaluating the efficacy of potential chemopreventive compounds like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the chemopreventive effects of this compound in the AOM-induced rat model of colon carcinogenesis.
Table 1: Effect of this compound on the Formation of Aberrant Crypt Foci (ACF)
| Treatment Group | Dose of this compound in Drinking Water | Mean Number of ACF per Distal Colon | Percentage Reduction in ACF |
| AOM Control | - | (Baseline) | - |
| This compound | 0.001% | (Value) | 30%[1][2][3] |
| This compound | 0.005% | (Value) | 50%[1][2][3] |
Table 2: Effect of this compound on Tumor Development
| Treatment Group | Dose of this compound in Drinking Water | Total Number of Tumors | Percentage Reduction in Tumors |
| AOM Control | - | (Baseline) | - |
| This compound (0.001% and 0.005%) | Combined | (Value) | 70-80%[1][2][3] |
Experimental Protocols
1. Animal Husbandry and Acclimatization
-
Animal Species: Male Wistar rats.
-
Acclimatization: House animals in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) for at least one week prior to the start of the experiment.
-
Diet and Water: Provide standard laboratory chow and water ad libitum.
2. Induction of Colon Carcinogenesis with Azoxymethane (AOM)
-
Carcinogen: Azoxymethane (AOM).
-
Preparation: Dissolve AOM in a sterile saline solution.
-
Administration: Administer AOM via intraperitoneal (i.p.) injections.
-
Dosage and Schedule: Inject rats with AOM once a week for two consecutive weeks.[1][3]
3. This compound Administration
-
Preparation: Prepare this compound solutions in drinking water at the desired concentrations (e.g., 0.001% and 0.005%). The excipient used for the control group should also be added to their drinking water.[1][3]
-
Administration: One week after the final AOM injection, replace the regular drinking water with the this compound-containing water for the treatment groups. The control group receives drinking water with the excipient.
-
Duration: Continue the this compound treatment for the duration of the study (e.g., 7 months).[1][3]
4. Endpoint Analysis: Assessment of Aberrant Crypt Foci (ACF) and Tumors
-
Termination: At the end of the study period, euthanize the rats according to institutional guidelines.
-
Colon Excision: Carefully excise the entire colon and rectum.
-
ACF Staining and Quantification:
-
Flush the colon with a saline solution.
-
Open the colon longitudinally and fix it flat between two pieces of filter paper in a buffered formalin solution.
-
Stain the colon with a solution of methylene (B1212753) blue to visualize the aberrant crypt foci.
-
Examine the mucosal surface under a light microscope to identify and count the ACF.
-
-
Tumor Identification and Measurement:
-
Visually inspect the entire colon for the presence of tumors.
-
Record the number, location, and size of all tumors.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow for the AOM-induced colon carcinogenesis model.
Caption: this compound-induced apoptotic signaling pathways.
Caption: Experimental workflow for the AOM-induced colon carcinogenesis model.
Mechanistic Insights from In Vitro Studies
In addition to the in vivo data, studies using human colon cancer cell lines, such as SW480 and SW620, have provided valuable insights into the molecular mechanisms underlying the chemopreventive effects of this compound.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in colon cancer cells by upregulating the expression of key components of the extrinsic death receptor pathway, including Fas receptor (Fas), Fas ligand (FasL), and the TNF-related apoptosis-inducing ligand (TRAIL) receptors TRAIL-R1 (DR4) and TRAIL-R2 (DR5).[1][2][3][4]
-
Caspase Activation: The induction of apoptosis by this compound involves the activation of caspase-8 and caspase-3.[4] In some cell lines, a cross-talk with the intrinsic mitochondrial pathway is observed, involving the cleavage of Bid, release of cytochrome c, and activation of caspase-9.[4]
-
Role of p38 MAPK: The p38 MAPK signaling pathway plays a crucial role in this compound-induced apoptosis by upregulating p53 and the TRAIL death receptors DR4 and DR5.[5]
-
Overcoming TRAIL Resistance: Notably, this compound can restore the sensitivity of TRAIL-resistant metastatic colon cancer cells (SW620) to TRAIL-induced apoptosis.[4]
These findings from in vitro studies complement the in vivo data, providing a more complete picture of the chemopreventive mechanisms of this compound and highlighting its potential as a therapeutic agent for colorectal cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemopreventive effects of this compound, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound triggers p38 MAPK-controlled activation of p53 and of the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Lupulone for Topical Anti-inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulone, a β-acid derived from the hop plant (Humulus lupulus), has garnered significant interest for its potent anti-inflammatory properties. Its mechanism of action involves the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These characteristics make this compound a promising candidate for the topical treatment of various inflammatory skin conditions.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical anti-inflammatory applications. It is intended to guide researchers, scientists, and drug development professionals through the process of developing and testing effective this compound-based topical delivery systems.
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach:
-
Inhibition of COX-2: this compound selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain. A standardized CO2 extract of hops has demonstrated a selective inhibition of COX-2 with an IC50 of 20.4 µg/mL in a whole blood assay, while showing no inhibition of COX-1.[1]
-
Inhibition of the NF-κB Pathway: this compound can suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, this compound effectively downregulates the production of a cascade of inflammatory molecules.
-
Reduction of Pro-inflammatory Cytokines: Through its inhibitory action on NF-κB and other signaling pathways, this compound has been shown to decrease the production of pro-inflammatory cytokines, including TNF-α and IL-6, which are pivotal in orchestrating the inflammatory response.
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// Edges Inflammatory_Stimuli -> NFkB_Pathway [dir=none]; Inflammatory_Stimuli -> COX2_Pathway [dir=none]; NFkB_Pathway -> IKK; IKK -> IkB_Degradation; IkB_Degradation -> NFkB_Translocation; NFkB_Translocation -> Gene_Transcription; Gene_Transcription -> Cytokines; COX2_Pathway -> Arachidonic_Acid [dir=none]; Arachidonic_Acid -> Prostaglandins [label="COX-2"]; Cytokines -> Inflammation; Prostaglandins -> Inflammation;
This compound -> IKK [label="Inhibits", color="#34A853", fontcolor="#34A853"]; this compound -> COX2_Pathway [label="Inhibits", color="#34A853", fontcolor="#34A853"]; }
Figure 1: this compound's anti-inflammatory mechanism.
Formulation Strategies for Topical Delivery
Due to its lipophilic nature, this compound is poorly soluble in water, presenting a challenge for topical formulation. To enhance its skin penetration and bioavailability, various advanced formulation strategies can be employed.
Microemulsions
Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by a surfactant and a co-surfactant. They offer the advantage of high drug loading capacity for poorly water-soluble drugs like this compound and can enhance skin permeation.
This protocol is adapted for a poorly water-soluble drug like this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capmul MCM, Oleic Acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Ethanol)
-
Purified water
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct Pseudo-ternary Phase Diagrams:
-
Prepare different ratios of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1 (w/w).
-
For each Smix ratio, mix with the selected oil phase at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil/Smix mixture with water dropwise under gentle stirring.
-
Observe the mixture for transparency and flowability. The points at which clear, single-phase microemulsions are formed are plotted on a ternary phase diagram to identify the microemulsion existence zone.
-
-
Preparation of this compound-Loaded Microemulsion:
-
Select an optimal ratio of oil, Smix, and water from the phase diagram.
-
Dissolve the desired amount of this compound in the oil phase.
-
Add the Smix to the this compound-oil mixture and vortex until a clear solution is formed.
-
Add the required amount of water dropwise with continuous stirring until a transparent and homogenous microemulsion is obtained.
-
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are known to improve the skin deposition of active ingredients.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.
-
Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles in the nanometer range, in which the drug can be dissolved, entrapped, encapsulated, or attached to the polymer matrix. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used.
Materials:
-
This compound
-
PLGA
-
Organic solvent (e.g., Acetone, Dichloromethane)
-
Aqueous phase containing a stabilizer (e.g., Polyvinyl alcohol (PVA) solution)
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing and Lyophilization: Wash the nanoparticles with purified water to remove excess PVA and unencapsulated drug. Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
Experimental Evaluation of Topical Formulations
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// Edges Formulation -> Characterization; Formulation -> InVitro_Release; Formulation -> InVitro_Permeation; Formulation -> InVitro_AntiInflammatory; Formulation -> InVivo_AntiInflammatory; Formulation -> Stability; Characterization -> Data_Analysis; InVitro_Release -> Data_Analysis; InVitro_Permeation -> Data_Analysis; InVitro_AntiInflammatory -> Data_Analysis; InVivo_AntiInflammatory -> Data_Analysis; Stability -> Data_Analysis; }
Figure 2: Experimental workflow for evaluation.
Physicochemical Characterization
| Parameter | Method | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution of the formulation, which affects stability and skin penetration. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the particles, which indicates the stability of the colloidal system. |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Centrifugation followed by spectrophotometric or HPLC analysis of the supernatant | To determine the percentage of this compound successfully encapsulated within the delivery system. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles or liposomes. |
| pH | pH meter | To ensure the formulation's pH is within a range suitable for topical application (typically 4.5-6.5). |
| Viscosity | Viscometer/Rheometer | To assess the flow properties of the formulation, which impacts its spreadability and residence time on the skin. |
In Vitro Release and Skin Permeation Studies
Apparatus: Franz diffusion cell
Membrane: Synthetic membrane (e.g., cellulose (B213188) acetate)
Receptor Medium: Phosphate buffer (pH 7.4) with a solubilizing agent (e.g., 30% ethanol) to maintain sink conditions.
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5 °C.
-
Apply a known amount of the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Plot the cumulative amount of this compound released per unit area versus the square root of time to determine the release kinetics.
Apparatus: Franz diffusion cell
Membrane: Excised human or animal skin (e.g., porcine ear skin)
Receptor Medium: Phosphate buffer (pH 7.4) with a solubilizing agent.
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor compartment.
-
Follow steps 2-5 from the In Vitro Release Study protocol.
-
At the end of the experiment, dismount the skin, and determine the amount of this compound retained in the skin layers (epidermis and dermis) after appropriate extraction.
-
Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
In Vitro Anti-inflammatory Assays
Cell Line: RAW 264.7 murine macrophage cell line
Inflammatory Stimulus: Lipopolysaccharide (LPS)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound formulation (or free this compound as a control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant and analyze for the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and cytokines (TNF-α, IL-6) using ELISA kits.
-
Cell viability can be assessed using an MTT assay to rule out cytotoxicity.
Cell Line: HaCaT human keratinocyte cell line
Inflammatory Stimulus: Ultraviolet B (UVB) radiation
Procedure:
-
Seed HaCaT cells in a suitable culture plate.
-
Wash the cells with PBS and irradiate with a specific dose of UVB (e.g., 30 mJ/cm²).
-
Immediately after irradiation, treat the cells with various concentrations of the this compound formulation.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA kits.
In Vivo Anti-inflammatory Models
Animal Model: Wistar or Sprague-Dawley rats
Inflammatory Agent: Carrageenan
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Topically apply the this compound formulation or a placebo to the plantar surface of the right hind paw.
-
After a predetermined time (e.g., 30-60 minutes), inject a 1% carrageenan solution subcutaneously into the treated paw.[2]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]
-
Calculate the percentage of edema inhibition compared to the control group.
Animal Model: Swiss or BALB/c mice
Inflammatory Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA)
Procedure:
-
Topically apply the this compound formulation or a placebo to both the inner and outer surfaces of the right ear.
-
After 30-60 minutes, apply a solution of TPA in a suitable solvent (e.g., acetone) to the same ear.[1]
-
After a specific time period (e.g., 4-6 hours), sacrifice the mice and take a punch biopsy from both the treated (right) and untreated (left) ears.
-
Measure the weight of the ear punches. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculate the percentage of edema inhibition.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Target | Assay | Test System | IC50 / Inhibition | Reference |
| COX-2 | Whole Blood Assay | Human Peripheral Blood Mononuclear Cells | IC50: 20.4 µg/mL (for hop extract) | [1] |
| NF-κB | Reporter Gene Assay | - | - | - |
| TNF-α | ELISA | LPS-stimulated RAW 264.7 cells | - | - |
| IL-6 | ELISA | LPS-stimulated RAW 264.7 cells | - | - |
Note: Further research is required to obtain specific IC50 values for pure this compound.
Table 2: Physicochemical Properties of this compound Formulations
| Formulation Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Microemulsion | - | - | - | - |
| Liposomes | - | - | - | - |
| Nanoparticles | - | - | - | - |
Note: This table should be populated with experimental data.
Table 3: Skin Permeation Parameters of this compound Formulations
| Formulation Type | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (tL) (h) |
| Microemulsion | - | - | - |
| Liposomes | - | - | - |
| Nanoparticles | - | - | - |
Note: This table should be populated with experimental data from Franz diffusion cell studies.
Stability Studies
The stability of the developed this compound formulations should be evaluated under different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) over a period of at least three months. Parameters to be monitored include:
-
Physical appearance: Color, odor, phase separation.
-
Physicochemical properties: Particle size, PDI, zeta potential.
-
Drug content and integrity: Quantification of this compound using HPLC to assess degradation.
Conclusion
This compound presents a promising natural active ingredient for the development of topical anti-inflammatory therapies. The formulation strategies and experimental protocols detailed in these application notes provide a comprehensive framework for researchers to develop and evaluate novel this compound delivery systems. By systematically characterizing the physicochemical properties, in vitro release and permeation, and in vitro and in vivo anti-inflammatory efficacy, it is possible to optimize formulations for enhanced therapeutic outcomes in the treatment of inflammatory skin disorders. Further research to determine the specific inhibitory concentrations of pure this compound and to conduct comprehensive stability and skin permeation studies on various formulations is warranted.
References
- 1. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced effect and mechanism of water-in-oil microemulsion as an oral delivery system of hydroxysafflor yellow A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lupulone as a Natural Antimicrobial in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lupulone, a beta-acid derived from the hop plant (Humulus lupulus), as a natural antimicrobial agent for food preservation. This document details its antimicrobial efficacy, mechanism of action, and protocols for its application and evaluation.
Introduction
This compound is a promising natural antimicrobial compound with demonstrated efficacy against a range of foodborne pathogens and spoilage microorganisms, particularly Gram-positive bacteria.[1][2][3][4][5][6][7][8] Its mechanism of action, primarily centered on the disruption of the bacterial cell membrane's proton motive force, makes it a valuable candidate for applications in food preservation.[1][5][9] This document provides detailed information and protocols to guide researchers in the evaluation and application of this compound.
Antimicrobial Efficacy of this compound
This compound exhibits a potent antimicrobial activity, with its effectiveness being influenced by factors such as pH and the composition of the food matrix.[2] Lower pH environments tend to enhance its antimicrobial properties.
Data Presentation: In Vitro Antimicrobial Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacteria. It is important to note that these values have been compiled from various studies and may differ based on the specific strains and testing methodologies used.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Pathogens and Spoilage Bacteria
| Microorganism | Type | Food Association | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive Pathogen | Dairy, Meat, Salads | 1.56 | [2] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive Pathogen | Meat, Dairy | 19.5 - 39 | [3] |
| Bacillus subtilis | Gram-positive Spoilage | Cereals, Spices | 0.98 - 1.0 | [10][11] |
| Clostridium difficile | Gram-positive Pathogen | Meat | 12 - 96 | [2] |
| Clostridium perfringens | Gram-positive Pathogen | Meat, Poultry | 150 - 430 | [4] |
| Food Spoilage Bacteria (general) | Mixed | Various | 12.40 (average) | [1][6] |
| Propionibacterium acnes | Gram-positive | Dairy (cheese) | 3.1 - 6.2 | [4] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacteria
| Microorganism | Type | MBC (µg/mL) | Reference(s) |
| Clostridium difficile | Gram-positive Pathogen | 16 - 212 | [2] |
| Staphylococcus spp. (biofilm) | Gram-positive Pathogen | ~125 | [3] |
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. It acts as an ionophore, dissipating the proton motive force (PMF) across the membrane.[1][5][9] This disruption leads to a collapse of the transmembrane potential, leakage of intracellular components such as ATP, and ultimately, cell death.[5] The hydrophobic nature of the this compound molecule facilitates its interaction with the lipid bilayer of the bacterial cell membrane.[10]
Caption: Mechanism of this compound's antimicrobial action on Gram-positive bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Sterile pipette tips
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from the previous experiment
-
Sterile agar (B569324) plates
-
Sterile pipette and spreader
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Caption: Workflow for determining MIC and MBC of this compound.
Application Protocols in Food Matrices
The successful application of this compound in food products requires careful consideration of the food matrix, processing conditions, and potential sensory implications. The following are illustrative protocols that should be optimized for specific products.
Application in Cottage Cheese
Objective: To extend the shelf-life of cottage cheese by inhibiting the growth of spoilage microorganisms.
Illustrative Protocol:
-
Prepare a stock solution of this compound in a food-grade solvent (e.g., propylene (B89431) glycol or ethanol).
-
During the manufacturing of cottage cheese, add the this compound solution to the milk before the addition of rennet and starter cultures.
-
The target concentration of this compound in the final product should be determined based on MIC values for common dairy spoilage organisms (e.g., Pseudomonas spp.), typically in the range of 10-50 µg/g.
-
Proceed with the standard cottage cheese manufacturing process.
-
Package the cottage cheese and store it under refrigeration.
-
Conduct microbiological analysis (total viable count, yeast and mold) and sensory evaluation at regular intervals to determine the shelf-life extension compared to a control batch without this compound.
Application in a Meat Marinade
Objective: To reduce the microbial load on fresh meat and extend its shelf-life.
Illustrative Protocol:
-
Prepare a stock solution of this compound.
-
Formulate a marinade with the desired ingredients (e.g., oil, vinegar, spices).
-
Incorporate the this compound stock solution into the marinade to achieve a target concentration, which may range from 50 to 200 µg/mL, depending on the target pathogens and the composition of the marinade.
-
Marinate the meat for a specified period (e.g., 4-24 hours) under refrigeration.
-
After marination, remove the meat and package it appropriately.
-
Perform microbiological analysis (e.g., enumeration of total aerobic bacteria, lactic acid bacteria, and specific pathogens) and sensory evaluation over the intended shelf-life of the product.
Sensory Evaluation
The addition of this compound, a hop-derived compound, may impact the sensory properties of the food product, potentially imparting a bitter taste. Therefore, sensory evaluation is a critical step in product development.
General Protocol for Sensory Analysis:
-
Recruit a panel of trained or consumer sensory panelists.[12][13][14][15][16]
-
Prepare samples of the food product with varying concentrations of this compound and a control sample without this compound.
-
Present the samples to the panelists in a controlled environment.
-
Use appropriate sensory evaluation techniques, such as a quantitative descriptive analysis or a consumer acceptance test, to evaluate attributes like flavor, aroma, texture, and overall acceptability.[12][13][14][15][16]
-
Analyze the data statistically to determine the impact of this compound on the sensory profile and to identify the highest acceptable concentration.
Stability and Considerations
This compound is susceptible to oxidation, and its stability is influenced by temperature and the presence of oxygen. For optimal efficacy, it is recommended to store this compound and food products containing it at low temperatures and in packaging with low oxygen permeability. The impact of thermal processing, such as pasteurization, on the antimicrobial activity of this compound should be evaluated for each specific application.
Caption: Factors influencing the efficacy of this compound in food preservation.
Conclusion
This compound presents a compelling natural alternative to synthetic preservatives in the food industry. Its potent antimicrobial activity against Gram-positive bacteria, coupled with a well-understood mechanism of action, makes it a strong candidate for further research and development. The protocols and data presented in these application notes provide a foundation for scientists and researchers to explore the full potential of this compound in enhancing food safety and extending shelf-life. Further optimization and validation are necessary for specific food applications to ensure both microbial safety and consumer acceptance.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity and possible mechanisms of juglone against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iaras.org [iaras.org]
- 13. mdpi.com [mdpi.com]
- 14. uni-goettingen.de [uni-goettingen.de]
- 15. Relationship between sensory attributes and volatile compounds of polish dry-cured loin [animbiosci.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Assessing Lupulone's Inhibition of HUVEC Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulone, a beta-acid derived from the hop plant (Humulus lupulus), has garnered scientific interest for its potential anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Human Umbilical Vein Endothelial Cells (HUVECs) are a fundamental in vitro model for studying the cellular and molecular mechanisms of angiogenesis. This document provides detailed protocols for assessing the inhibitory effects of this compound on HUVEC proliferation, a key process in angiogenesis. The provided methodologies and data will aid researchers in evaluating this compound as a potential anti-angiogenic agent.
Data Presentation
This compound has been shown to inhibit HUVEC proliferation in a concentration-dependent manner. The following table summarizes the quantitative data on the inhibitory effects of this compound on HUVEC proliferation as reported in scientific literature.
| Parameter | Value | Cell Line | Assay | Reference |
| Effective Concentration Range | 2.5 - 50 µg/mL | HUVEC | Not Specified | [1][2] |
| Inhibition of Proliferation | 41% ± 12% at 2.5 µg/mL (after 3 days) | HUVEC | Not Specified | [2] |
| Inhibition of Intrinsic Proliferation | 60% ± 10% at 7.5 µg/mL (after 6 days) | HUVEC | Not Specified | [2] |
| Inhibition of bFGF-induced Proliferation | 48% ± 8% at 7.5 µg/mL (after 6 days) | HUVEC | Not Specified | [2] |
Note: A specific IC50 value for this compound on HUVEC proliferation was not explicitly found in the reviewed literature.
Experimental Protocols
Two standard and widely accepted methods for assessing cell proliferation are the MTT assay and the BrdU incorporation assay. Detailed protocols for both are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS in a T-75 flask until they reach 80-90% confluency.
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in EGM-2 and perform a cell count.
-
Seed the HUVECs into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare serial dilutions of this compound in EGM-2 from a stock solution. The final concentrations should typically range from 2.5 to 50 µg/mL.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., 0.1% DMSO) and a negative control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
BrdU (Bromodeoxyuridine) Incorporation Assay
This immunoassay measures the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
HUVECs and culture reagents (as listed for the MTT assay)
-
This compound
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. The treatment period is typically 24 to 72 hours.
-
BrdU Labeling:
-
Approximately 2 to 4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells with a wash buffer.
-
Add 100 µL of the anti-BrdU antibody solution to each well.
-
Incubate for 1 to 2 hours at room temperature.
-
-
Substrate Reaction:
-
Wash the wells to remove the unbound antibody.
-
Add 100 µL of the substrate solution to each well.
-
Incubate at room temperature for 15 to 30 minutes, or until a color change is apparent.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibition of HUVEC proliferation.
Proposed Signaling Pathway of this compound's Anti-Angiogenic Effect
While the precise molecular targets of this compound in HUVECs are still under investigation, its anti-proliferative and anti-angiogenic effects are likely mediated through the inhibition of key signaling pathways downstream of growth factor receptors. Compounds from hops have been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways.
References
Evaluating Lupulone's Impact on Microbial Cell Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the effects of lupulone, a beta-acid derived from the hop plant (Humulus lupulus), on the cell membranes of various microorganisms. This compound has demonstrated significant antimicrobial properties, primarily attributed to its ability to disrupt the integrity and function of the microbial cell membrane. The following sections detail the underlying mechanisms and provide step-by-step experimental procedures to assess these effects.
Mechanism of Action: A Multi-Faceted Assault on the Cell Membrane
This compound's antimicrobial activity is primarily directed against the cell membrane, particularly in Gram-positive bacteria. Its hydrophobic nature allows it to readily insert into the lipid bilayer, leading to a cascade of disruptive events. The proposed mechanism involves two key actions:
-
Ionophoric Activity : this compound can act as an ionophore, a molecule that facilitates the transport of ions across the lipid membrane. This disrupts the crucial electrochemical gradients, such as the proton motive force (PMF), that are essential for vital cellular processes like ATP synthesis, nutrient transport, and motility. By dissipating these gradients, this compound effectively de-energizes the cell, leading to growth inhibition and cell death.
-
Membrane Leakage : Insertion of this compound into the membrane can lead to a loss of physical integrity, causing leakage of essential intracellular components such as ions, metabolites, and even small proteins. This loss of cellular contents further contributes to the antimicrobial effect.
The following diagram illustrates the proposed mechanism of action of this compound on the microbial cell membrane.
Caption: Proposed mechanism of this compound's action on the bacterial cell membrane.
Quantitative Data Summary
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes reported MIC values for this compound against various bacterial species.
| Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Positive | 1 | [1] |
| Staphylococcus aureus | Positive | 1.56 | [1] |
| Staphylococcus epidermidis | Positive | 10 | [1] |
| Streptococcus pyogenes | Positive | 0.1 - 1 | [1] |
| Mycobacterium phlei | N/A | 40 - 50 | [1] |
| Clostridium perfringens | Positive | 62.5 - 250 (in vivo) | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the effect of this compound on microbial cell membranes.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism in a liquid medium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare this compound Dilutions:
-
In the first column of the 96-well plate, add 100 µL of sterile broth containing twice the highest desired concentration of this compound.
-
Add 100 µL of sterile broth to the remaining wells (columns 2-12).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Dilute the logarithmic phase bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL, and the bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.
-
Add 100 µL of sterile broth to the wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Assessment of Membrane Potential using DiSC3(5)
This protocol utilizes the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to monitor changes in bacterial membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization, induced by agents like this compound, leads to the release of the dye and an increase in fluorescence.
Materials:
-
DiSC3(5) stock solution (in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Buffer (e.g., 5 mM HEPES, pH 7.2, with 5 mM glucose)
-
This compound solution
-
Fluorometer or fluorescence microplate reader
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation:
-
Harvest mid-log phase bacteria by centrifugation.
-
Wash the cells once with the buffer and resuspend to a final OD600 of 0.05-0.1 in the same buffer.
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM.
-
Incubate in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer 200 µL of the dye-loaded cell suspension to the wells of a black microplate.
-
Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
-
This compound Treatment:
-
Add various concentrations of this compound to the wells. Include a positive control (e.g., a known depolarizing agent like valinomycin (B1682140) or gramicidin) and a negative control (solvent vehicle).
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each treatment.
-
An increase in fluorescence intensity indicates membrane depolarization.
-
Calculate the percentage of depolarization relative to the positive control.
-
Caption: Workflow for assessing membrane potential using DiSC3(5).
Protocol 3: Evaluation of Membrane Integrity with SYTO 9 and Propidium (B1200493) Iodide
This dual-staining method uses two fluorescent nucleic acid stains to differentiate between live and dead cells based on membrane integrity. SYTO 9 is membrane-permeant and stains all cells green, while propidium iodide (PI) only enters cells with compromised membranes and stains them red.
Materials:
-
SYTO 9 and Propidium Iodide (available in commercial kits, e.g., LIVE/DEAD™ BacLight™)
-
Bacterial culture
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
This compound solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Incubate the bacterial culture with various concentrations of this compound for a desired period (e.g., 1-2 hours). Include positive (e.g., heat-killed cells) and negative controls.
-
-
Cell Staining:
-
Prepare a staining solution by mixing equal volumes of SYTO 9 and PI.
-
Add approximately 3 µL of the dye mixture per 1 mL of the bacterial suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Visualization and Quantification:
-
Microscopy: Place a small volume of the stained suspension on a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope with appropriate filters for green (SYTO 9) and red (PI) fluorescence. Capture images and count the number of live (green) and dead (red) cells.
-
Flow Cytometry: Analyze the stained cell suspension using a flow cytometer. Set up gates to distinguish between the green- and red-fluorescing populations.
-
-
Data Analysis:
-
Calculate the percentage of dead cells for each this compound concentration.
-
Compare the results to the untreated control to determine the dose-dependent effect of this compound on membrane integrity.
-
Caption: Workflow for evaluating membrane integrity with SYTO 9 and PI.
References
Development of Lupulone-Based Therapeutics for Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupulone, a β-acid derived from the hop plant (Humulus lupulus), has emerged as a promising natural compound with demonstrated anticancer properties.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential therapeutic agents for prostate cancer. The information compiled herein is based on preclinical studies and aims to guide researchers in further exploring the mechanisms of action and therapeutic efficacy of these compounds.
Mechanism of Action
This compound and its synthetic derivatives have been shown to exert their anticancer effects on prostate cancer cells, including the PC3 and DU145 cell lines, primarily through the induction of two key cellular processes: apoptosis and autophagy.[1]
Apoptosis Induction
This compound triggers caspase-dependent apoptosis, a form of programmed cell death.[1] This process involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspases 8 and 9, and the executioner caspase 3 has been observed in prostate cancer cells treated with this compound derivatives.[1] The activation of caspase 8 suggests the involvement of the extrinsic apoptotic pathway.[1]
Autophagy Induction
In addition to apoptosis, this compound and its derivatives also induce autophagy in prostate cancer cells.[1] This is a catabolic process involving the degradation of cellular components via the lysosomal machinery. A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1] Increased formation of LC3-II has been detected in prostate cancer cells following treatment with this compound.[1]
Interestingly, studies on this compound derivatives have revealed a crosstalk between apoptosis and autophagy. Inhibition of apoptosis can lead to an increase in autophagy, suggesting a complex interplay between these two cell death mechanisms.[2]
Signaling Pathways
While the downstream effects of this compound on apoptosis and autophagy are established, the upstream signaling pathways modulated by this compound in prostate cancer are still under investigation. Based on studies of related compounds and the known landscape of prostate cancer signaling, two pathways are of particular interest for future research:
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a frequent event in prostate cancer.[3] A structurally related triterpenoid, acetyl-lupeolic acid, has been shown to inhibit the Akt signaling pathway in chemoresistant prostate cancer cells.[3]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in prostate cancer.[4]
Further research is required to definitively elucidate the direct effects of this compound on these and other signaling pathways in prostate cancer.
Data Presentation
In Vitro Efficacy of this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound Derivative (1h) | PC3 | MTT | Cell Viability | Stronger activity than this compound | [1] |
| This compound Derivative (1h) | DU145 | MTT | Cell Viability | Stronger activity than this compound | [1] |
| Lupeol | DU145 | MTT | IC50 | 48 µM |
Note: Specific IC50 values for unmodified this compound in PC3 and DU145 cells were not available in the reviewed literature, highlighting a key area for further investigation.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in prostate cancer cells.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase Activity Assay
This protocol measures the activity of caspases in this compound-treated cells.
Materials:
-
Prostate cancer cells
-
This compound
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay System)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Follow the manufacturer's instructions for the specific caspase activity assay kit.
-
Typically, this involves adding a reagent that contains a luminogenic or fluorogenic caspase substrate.
-
Incubate at room temperature for the recommended time.
-
Measure luminescence or fluorescence using a plate reader.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
Western Blotting for Apoptosis and Autophagy Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Conclusion and Future Directions
This compound and its derivatives demonstrate significant potential as therapeutic agents for prostate cancer by inducing both apoptosis and autophagy. The provided protocols offer a framework for researchers to further investigate these effects. Key areas for future research include:
-
Determining the precise IC50 values of this compound in various prostate cancer cell lines.
-
Quantifying the dose- and time-dependent induction of apoptosis and autophagy.
-
Elucidating the upstream signaling pathways, particularly the role of the PI3K/Akt and STAT3 pathways, in mediating the effects of this compound.
-
Evaluating the in vivo efficacy of this compound in preclinical models of prostate cancer.
A deeper understanding of the molecular mechanisms underlying this compound's anticancer activity will be crucial for its development as a novel therapeutic strategy for prostate cancer.
References
- 1. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of PC-3 and DU145 prostate cancer cells by prenylflavonoids from hop (Humulus lupulus L.) induces a caspase-independent form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary protein restriction inhibits tumor growth in human xenograft models of prostate and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pSTAT3 Expression is Increased in Advanced Prostate Cancer in Post‐Initiation of Androgen Deprivation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lupulone in Studying TRAIL Receptor-Mediated Apoptosis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. However, many cancers exhibit resistance to TRAIL-induced apoptosis. Lupulone, a β-acid derived from the hop plant (Humulus lupulus), has emerged as a potential chemosensitizing agent that can overcome TRAIL resistance. This document provides a detailed overview of the application of this compound in studying TRAIL receptor-mediated apoptosis, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
This compound has been shown to sensitize cancer cells to TRAIL-mediated apoptosis by upregulating the expression of TRAIL death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[1][2][3] This upregulation is mediated, at least in part, by the p38 MAPK and p53 signaling pathways.[4][5][6][7] By increasing the cell surface expression of these receptors, this compound enhances the formation of the Death-Inducing Signaling Complex (DISC) upon TRAIL binding, leading to the activation of the extrinsic and intrinsic apoptotic pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: Effect of this compound on Cancer Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Growth/Viability | Induction of Apoptosis | Reference |
| SW620 (metastatic colon carcinoma) | 40 µg/mL | 48 hours | 70% inhibition | 15% of cells | [1][2][8][9][10] |
| SW620 (metastatic colon carcinoma) | 40 µg/mL | 72 hours | 80% inhibition | 34% of cells | [9] |
| PC3 (prostate cancer) | Not specified | Not specified | Stronger anticancer activity than this compound itself (for derivative 1h) | Not specified | [11][12] |
| DU145 (prostate cancer) | Not specified | Not specified | Stronger anticancer activity than this compound itself (for derivative 1h) | Not specified | [11][12] |
Table 2: Effect of this compound on TRAIL Death Receptor Expression
| Cell Line | This compound Concentration | Treatment Duration | Effect on DR4 Expression | Effect on DR5 Expression | Reference |
| SW480 (colon cancer) | 40 µg/mL | Not specified | Upregulated | Upregulated | |
| SW620 (metastatic colon carcinoma) | 40 µg/mL | 24 hours (maximum effect) | Stimulated | Prominent stimulation | [3] |
Table 3: Effect of this compound on Caspase Activation
| Cell Line | This compound Concentration | Effect on Caspases | Reference |
| SW480 (colon cancer) | 40 µg/mL | Activation of caspase-8, -9, and -3 | |
| SW620 (metastatic colon carcinoma) | 40 µg/mL | Activation of caspase-8 and -3 | |
| PC3 (prostate cancer) | Not specified (derivatives) | Activation of caspase-8, -9, and -3 | [11][12] |
| DU145 (prostate cancer) | Not specified (derivatives) | Activation of caspase-8, -9, and -3 | [11][12] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
-
Materials:
-
Cancer cell lines (e.g., SW480, SW620)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain cancer cell lines in complete cell culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability based on the metabolic activity of the cells.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
-
-
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells using flow cytometry.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
4. Western Blot Analysis for TRAIL Receptors and Caspases
This protocol is for detecting the expression levels of specific proteins involved in the TRAIL pathway.
-
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DR4, anti-DR5, anti-caspase-3, anti-caspase-8, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Wash treated cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control.
-
5. Caspase Activity Assay
This protocol measures the enzymatic activity of caspases using a colorimetric or fluorometric assay.
-
Materials:
-
Treated cells
-
Caspase activity assay kit (e.g., for caspase-3, -8, -9) containing cell lysis buffer, reaction buffer, and caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9)
-
Microplate reader
-
-
Procedure:
-
Harvest and lyse the treated cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Add equal amounts of protein to a 96-well plate.
-
Add the reaction buffer and the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the caspase activity relative to the vehicle-treated control.
-
This compound is a valuable tool for studying TRAIL receptor-mediated apoptosis. Its ability to upregulate DR4 and DR5 expression provides a mechanism to sensitize TRAIL-resistant cancer cells. The protocols provided herein offer a framework for researchers to investigate the effects of this compound and other potential chemosensitizing agents on the TRAIL apoptotic pathway. These studies are crucial for the development of novel combination therapies for cancer treatment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Chemopreventive effects of this compound, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo Matrigel Plug Assay for Assessing the Antiangiogenic Effects of Lupulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The inhibition of angiogenesis is therefore an attractive strategy in cancer therapy and prevention, a concept known as 'angioprevention'.[2] Lupulone, a β-acid derived from hop (Humulus lupulus L.) cones, has emerged as a potential chemopreventive agent due to its strong antiangiogenic properties.[2][3][4] This document provides detailed application notes and protocols for utilizing the in vivo Matrigel plug assay to evaluate and quantify the antiangiogenic efficacy of this compound.
The Matrigel plug assay is a standard and widely used method for the in vivo evaluation of pro- and antiangiogenic molecules.[5][6][7] It involves the subcutaneous injection of Matrigel, a basement membrane matrix, mixed with an angiogenic stimulus.[6][7] The solidified plug is infiltrated by host cells, leading to the formation of a new microvascular network, which can be inhibited by co-administered or systemically delivered antiangiogenic compounds like this compound.[5][8]
Quantitative Data Summary: Antiangiogenic Effects of this compound
The following tables summarize the reported quantitative effects of this compound on key processes of angiogenesis, both in vivo and in vitro.
Table 1: In Vivo Antiangiogenic Effects of this compound
| Assay | Animal Model | This compound Administration | Pro-angiogenic Stimulus | Duration | Result |
| Matrigel Plug Assay | Mice | 20 mg/kg/day in drinking water | bFGF (500 ng/ml) | 21 days | 50% reduction in new vessel formation vs. control.[2][3] |
Table 2: In Vitro Antiangiogenic Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | This compound Concentration | Metric Measured | Result |
| Endothelial Cell Proliferation | 2.5–50 µg/ml | HUVEC Proliferation | Dose-dependent inhibition.[2][3] |
| Transmembrane Migration Assay | 20 µg/ml | Migration towards Fibronectin | 61% ± 8% inhibition.[2] |
| Transmembrane Migration Assay | 30 µg/ml | Migration towards Fibronectin | 78% ± 3% inhibition.[2] |
| Capillarogenic Assay (on Matrigel) | 5 µg/ml | Capillary-like tube formation | Almost 60% inhibition.[2] |
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for the in vivo Matrigel plug assay.
Caption: Potential mechanism of this compound's antiangiogenic effect.
Experimental Protocols
Protocol 1: In Vivo Matrigel Plug Assay
This protocol details the procedure for evaluating the systemic antiangiogenic effects of this compound.
Materials:
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
Pro-angiogenic factor: basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
Sterile, ice-cold PBS
-
Ice-cold syringes (24-27 gauge) and needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for plug excision
-
Reagents for quantification (see Protocol 2)
Procedure:
-
Animal Acclimatization and Treatment:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a solution of this compound in the drinking water to achieve the desired daily dosage (e.g., 20 mg/kg/day).[2][3]
-
Provide the this compound-containing water or control water to the respective groups of mice throughout the experiment (e.g., for 21 days).[2][3]
-
-
Preparation of Matrigel Mixture (perform on ice):
-
Thaw Matrigel overnight at 4°C.[6][8] Keep it on ice at all times to prevent premature solidification.[6]
-
Dilute the pro-angiogenic factor (e.g., bFGF to 500 ng/ml) in sterile, ice-cold PBS.[2]
-
Prepare the final Matrigel mixture. For example, for a 0.5 mL final volume per injection, mix 0.45 mL of liquid Matrigel with 0.05 mL of the angiogenic factor solution. A negative control plug should be prepared with PBS instead of the growth factor.
-
-
Subcutaneous Injection:
-
Incubation Period:
-
Monitor the animals daily. Continue the administration of this compound in the drinking water.
-
Allow endothelial cells to invade the plug and form vascular networks. The typical duration is 7 to 21 days.[10]
-
-
Plug Excision and Processing:
-
At the end of the experimental period, euthanize the mice.
-
Make a small incision in the skin over the plug and carefully excise the solid Matrigel plug.
-
Plugs can be immediately photographed for qualitative assessment of vascularization (a reddish color indicates vessel formation).
-
Process the plugs for quantitative analysis as described in Protocol 2.
-
Protocol 2: Quantification of Angiogenesis in Matrigel Plugs
Choose one or more of the following methods to quantify the extent of neovascularization.
Method A: Hemoglobin Content Measurement (Drabkin's Method)
This method quantifies the amount of red blood cells, and thus blood vessels, within the plug.
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the Matrigel and debris.
-
Transfer the supernatant to a new tube.
-
Use a Drabkin's reagent kit (or similar hemoglobin assay kit) to measure the hemoglobin concentration in the supernatant according to the manufacturer's instructions.
-
Normalize the hemoglobin content to the plug's weight. A significant decrease in hemoglobin in the this compound-treated group compared to the control indicates an antiangiogenic effect.
Method B: Immunohistochemistry (IHC)
This method allows for the direct visualization and counting of blood vessels.
-
Fix the excised plug in 10% formalin overnight.[6]
-
Process the fixed plug through standard paraffin (B1166041) embedding procedures.[6]
-
Cut 5 µm sections of the plug onto slides.[9]
-
Perform immunohistochemical staining using an antibody against an endothelial cell marker, such as CD31 or CD34.[6]
-
Use an appropriate secondary antibody and detection system (e.g., DAB).[6]
-
Counterstain with hematoxylin.
-
Under a microscope, count the number of stained microvessels in several high-power fields per section. The vessel density is expressed as the average number of vessels per field.
Method C: Reverse Transcription-Quantitative PCR (RT-qPCR)
This highly sensitive method quantifies the mRNA levels of endothelial-specific markers.[5][7][11]
-
Homogenize the freshly excised plug in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA from the homogenate using a standard RNA extraction protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for murine endothelial markers (e.g., CD31/PECAM-1, VE-cadherin).
-
Use primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of endothelial markers will correlate with the degree of vascularization. A reduction in the expression of these markers in the this compound-treated group indicates inhibition of angiogenesis.[5][11]
References
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Antiangiogenic properties of this compound, a bitter acid of hop cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Gel Plug Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synergistic Antibacterial Effects of Lupulone with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where conventional antibiotics are co-administered with non-antibiotic compounds that can enhance their efficacy. Lupulone, a beta-acid derived from the hop plant (Humulus lupulus), has demonstrated intrinsic antibacterial activity, particularly against Gram-positive bacteria.[1] Furthermore, preclinical studies suggest that this compound can act synergistically with various classes of antibiotics, potentially restoring their effectiveness against resistant strains and reducing the required therapeutic doses.[1][2] The primary mechanism of this compound's antibacterial action is believed to be the disruption of the bacterial cell membrane, leading to increased permeability.[1][3] This membrane-destabilizing effect is hypothesized to facilitate the entry of antibiotics into the bacterial cell, thereby enhancing their access to intracellular targets.
These application notes provide detailed protocols for researchers to investigate the synergistic antibacterial effects of this compound in combination with conventional antibiotics. The primary assays described are the checkerboard microdilution method for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay for assessing the dynamics of bacterial killing.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Various Antibiotics against Staphylococcus aureus
The following table summarizes representative MIC values for this compound and several antibiotics against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). These values are essential for designing synergy studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus | 1.56 - 12.5 | [4] |
| This compound | MRSA | 12.5 | [4] |
| Penicillin | S. aureus | Varies | [4] |
| Erythromycin | S. aureus | Varies | [4] |
| Tetracycline | S. aureus | Varies | [4] |
| Oxytetracycline | S. aureus | Varies | [4] |
| Ciprofloxacin | S. aureus | Varies | [2] |
| Tobramycin | S. aureus | Varies | [2] |
| Polymyxin B | S. aureus | Varies | [2] |
| Neomycin | S. aureus | Varies | [2] |
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound-Antibiotic Combinations
The FICI is calculated to determine the nature of the interaction between this compound and an antibiotic. The values in this table are illustrative and should be determined experimentally using the checkerboard assay protocol. A FICI of ≤ 0.5 is indicative of synergy.[5][6][7]
| Bacterial Strain | Antibiotic | This compound MIC (alone) | Antibiotic MIC (alone) | This compound MIC (in combination) | Antibiotic MIC (in combination) | FICI | Interpretation |
| S. aureus (e.g., ATCC 29213) | Penicillin | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
| MRSA (e.g., ATCC 43300) | Oxacillin | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
| S. aureus | Ciprofloxacin | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
| S. aureus | Erythromycin | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
| S. aureus | Tetracycline | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for FICI Determination
This protocol details the checkerboard method to assess the in vitro interaction between this compound and an antibiotic.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Antibiotic stock solution
-
Bacterial culture (e.g., S. aureus) in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile multichannel pipettes and tips
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic at a concentration that is at least 4-fold higher than the highest concentration to be tested.
-
Adjust the bacterial inoculum to a concentration of approximately 1 x 10^6 CFU/mL in CAMHB.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of this compound.
-
Column 11 should contain only the antibiotic dilutions (antibiotic control).
-
Row H should contain only the this compound dilutions (this compound control).
-
Column 12 should serve as controls:
-
Growth control (bacterial inoculum in CAMHB without any antimicrobial agent).
-
Sterility control (CAMHB only).
-
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control wells), bringing the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.
-
Determine the MIC of this compound alone, the antibiotic alone, and the MIC of each in combination.
-
Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
-
Caption: Workflow for the checkerboard microdilution assay.
Protocol 2: Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of the combination over time.
Materials:
-
This compound and antibiotic at predetermined concentrations (e.g., 0.5 x MIC, 1 x MIC).
-
Bacterial culture in logarithmic growth phase.
-
CAMHB.
-
Sterile culture tubes or flasks.
-
Shaking incubator (37°C).
-
Spectrophotometer.
-
Apparatus for colony counting (e.g., agar (B569324) plates, spreader, incubator).
Procedure:
-
Preparation:
-
Prepare a bacterial suspension of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Prepare test tubes or flasks with the following conditions (in triplicate):
-
Growth Control (no antimicrobial).
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC).
-
Antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC).
-
This compound + Antibiotic combination (at their respective sub-MIC concentrations).
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for the time-kill curve assay.
Proposed Mechanism of Synergistic Action
The synergistic effect of this compound with antibiotics is thought to be primarily due to its ability to disrupt the bacterial cell membrane. This disruption increases the permeability of the membrane, allowing for enhanced uptake of the antibiotic, which can then reach its intracellular target at a higher concentration.
Caption: this compound disrupts the bacterial cell membrane.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic investigation of the synergistic antibacterial effects of this compound with various antibiotics. The checkerboard assay is a valuable tool for initial screening and quantification of synergy through FICI determination, while the time-kill curve assay offers a more dynamic view of the bactericidal or bacteriostatic nature of the interaction. The data generated from these studies can contribute to the development of novel combination therapies to combat antibiotic-resistant infections. Further research into the precise molecular mechanisms of synergy will be crucial for optimizing these therapeutic strategies.
References
- 1. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibiofilm activity of bioactive hop compounds humulone, this compound and xanthohumol toward susceptible and resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Lupulone Solubility for In Vitro Success
Welcome to the technical support center for improving the solubility of lupulone in in vitro experimental settings. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges associated with this compound's poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing this compound for in vitro experiments?
A1: The principal challenge with this compound is its low aqueous solubility.[1] As a hydrophobic molecule, it readily dissolves in organic solvents but precipitates when introduced into aqueous culture media, leading to inconsistent and unreliable experimental results.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. Quantitative data indicates its solubility in Dimethyl Sulfoxide (DMSO) is 40 mg/mL.[2] It is also reported to be soluble in ethanol (B145695), methanol, petroleum ether, hexane, and isooctane, though specific quantitative solubility data for these solvents can vary.[3][4]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out." To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. It is also recommended to add the this compound stock solution to the medium with vigorous vortexing or stirring to facilitate rapid dispersion. Preparing a more dilute stock solution and adding a larger volume to the medium can also help.
Q4: Are there methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, creating solid dispersions with polymers, forming inclusion complexes with cyclodextrins, and formulating nanoemulsions.[3][5][6][7][8]
Q5: How stable is this compound in solution?
A5: this compound can be unstable over long periods, especially when exposed to air and light, which can lead to oxidation.[9][10] Stock solutions in organic solvents should be stored at -20°C or -80°C and ideally used within a month for storage at -20°C or up to six months at -80°C.[2] For in vitro experiments, it is advisable to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - High final concentration of the organic solvent (e.g., DMSO).- Low aqueous solubility of this compound.- Insufficient mixing upon dilution. | - Keep the final solvent concentration below 0.5%.- Use a solubility enhancement technique (see protocols below).- Add the stock solution to the medium while vortexing. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in stock solution or culture medium.- Inaccurate concentration due to precipitation. | - Prepare fresh stock solutions and dilutions for each experiment.- Protect solutions from light and store at appropriate temperatures (-20°C or -80°C).- Visually inspect for precipitation before use. |
| Cell toxicity observed in vehicle control group | - High concentration of the organic solvent. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration by your cell line. Ensure the final solvent concentration in your experiments is below this level. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL[2] | 96.48 mM[2] | Warming and sonication may be required. Use of hygroscopic DMSO can impact solubility.[2] |
| Ethanol | Soluble[3][11] | Not specified | Quantitative data is not readily available. |
| Methanol | Slightly soluble[12][13] | Not specified | Quantitative data is not readily available. |
| Water | Insoluble/Partly miscible[1][4] | Not specified |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for three common techniques to improve the aqueous solubility of this compound for in vitro studies.
Protocol 1: Co-Solvent System
This method involves using a mixture of solvents to increase the solubility of a hydrophobic compound in an aqueous solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 40 mg/mL) in DMSO.
-
In a separate tube, prepare a series of co-solvent mixtures with varying ratios of ethanol and your aqueous medium (e.g., 90:10, 80:20, 70:30 ethanol:medium).
-
Add a small volume of the this compound stock solution to each co-solvent mixture to achieve the desired final concentration.
-
Vortex the solutions vigorously for 1-2 minutes.
-
Visually inspect for any precipitation.
-
The optimal co-solvent system will be the one with the highest aqueous content that keeps the this compound in solution.
-
Note: Always perform a vehicle control with the same co-solvent concentration to assess any effects on your cells.
Protocol 2: Solid Dispersion with Polyvinylpyrrolidone (PVP)
Solid dispersion involves dispersing the drug in a solid polymer matrix to enhance its dissolution rate.[14][15][16]
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Rotary evaporator
-
Desiccator
Procedure:
-
Weigh out this compound and PVP K30 in a desired ratio (e.g., 1:5 or 1:10 by weight).
-
Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Further dry the solid dispersion under vacuum in a desiccator for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and ground into a fine powder.
-
This powder can then be dissolved in your aqueous experimental medium. The dissolution should be significantly faster than that of the pure this compound powder.
Protocol 3: Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[17][18][19][20][21]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a beaker.
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution to remove any undissolved this compound.
-
Freeze the resulting clear solution and lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
This powder can be readily dissolved in aqueous media for your in vitro experiments.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Enhancement
References
- 1. Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound triggers p38 MAPK-controlled activation of p53 and of the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of p38 MAPK in lupeol-induced B16 2F2 mouse melanoma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. oatext.com [oatext.com]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Stability of lupulone in different solvent and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with lupulone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on maintaining the stability of this compound in various solvents and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a beta-acid from the hop plant Humulus lupulus, is known to be inherently unstable and susceptible to oxidation, particularly when exposed to oxygen, elevated temperatures, and light.[1][2] This degradation can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the primary degradation products of this compound?
A2: The main degradation products of this compound are formed through oxidation. These include hulupones, tricyclolupulones, and hydroxytricyclolupulones.[2][3] It is crucial to monitor the formation of these byproducts during stability studies to understand the degradation pathway.
Q3: How should I store my this compound samples (solid and in solution)?
A3: For solid this compound, storage at or below -15°C is recommended to suppress degradation.[3][4] When in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 4°C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: Which solvents are best for dissolving and storing this compound?
A4: this compound is poorly soluble in aqueous solutions. Organic solvents such as methanol (B129727), ethanol (B145695), and dichloromethane (B109758) are effective for dissolving this compound.[4] Methanol is commonly used for analytical purposes, including HPLC analysis.[1][4] For ethanolic extracts, higher concentrations of ethanol (e.g., 95%) lead to a greater extraction and initial concentration of lupulones.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, light, and oxygen exposure). Use freshly prepared solutions for experiments. Consider re-purifying the sample if significant degradation is suspected. |
| Inconsistent results between experimental batches. | Variability in the purity and stability of this compound stock solutions. | Standardize the preparation and storage of this compound solutions. Quantify the this compound concentration using a validated analytical method (e.g., HPLC) before each experiment. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | Compare the chromatogram with literature data on this compound degradation products.[3] Perform forced degradation studies to identify potential degradation peaks. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent system. | Ensure the use of an appropriate organic solvent. For aqueous-based assays, consider using a co-solvent or a delivery system like nanoparticles to improve solubility. |
Stability of this compound Under Various Conditions
The stability of this compound is highly dependent on environmental factors. The following tables summarize the available data on its degradation.
Table 1: Semi-Quantitative Stability of this compound in the Solid State
| Storage Condition | Time | Approximate Degradation | Reference(s) |
| Room Temperature (in open air) | 1 month | ~50% | [2][3] |
| Room Temperature (in open air) | 6 months | >90% | [2][3] |
| -15°C | 1 year (ground strobiles) | ~13% | [4] |
| -15°C | 2 years (ground strobiles) | ~23% | [4] |
Table 2: Stability of Lupulones in Ethanolic Extracts at Room Temperature
| Ethanol Concentration | Initial this compound Concentration (mg/100mL) | This compound Concentration after 1 Year (mg/100mL) | This compound Concentration after 2 Years (mg/100mL) | Reference(s) |
| 10% | 15 | 10 | 10 | [4] |
| 30% | 120 | 80 | 70 | [4] |
| 50% | 470 | 360 | 300 | [4] |
| 70% | 1020 | 810 | 700 | [4] |
| 95% | 1440 | 1210 | 1080 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution
This protocol outlines a general method for conducting a forced degradation study of this compound in a specific solvent.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve the this compound in the desired solvent (e.g., methanol, ethanol) to a final concentration of 1 mg/mL.
-
Protect the solution from light by using an amber vial.
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap a control sample in aluminum foil and keep it under the same temperature conditions.
-
pH Stress: Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9). Add a small volume of the this compound stock solution to each buffer to achieve a final desired concentration, ensuring the organic solvent percentage is low to minimize its effect. Store at a constant temperature.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours, and then weekly or monthly depending on the degradation rate).
-
-
Sample Analysis:
-
Analyze the samples at each time point using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the remaining this compound concentration and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Protocol 2: HPLC Method for Quantification of this compound
This method is based on established procedures for the analysis of hop acids.[1][4]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.6 µm particle size).[4]
-
Mobile Phase: A mixture of methanol, water, phosphoric acid, and EDTA. A typical composition is 72.5% methanol, 26.5% water, 0.85% phosphoric acid, and 0.075 mM EDTA.[4]
-
Flow Rate: 1.3 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent (e.g., methanol) at known concentrations to generate a calibration curve. The International Calibration Extract (ICE-3) from the American Society of Brewing Chemists can be used as a reference standard.[4]
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase or acidic methanol to fall within the concentration range of the calibration curve.[4] Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Optimizing Lupulone Dosage for In Vivo Anti-inflammatory Studies
Welcome to the technical support center for researchers investigating the anti-inflammatory properties of lupulone in in vivo models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage range for this compound in in vivo anti-inflammatory studies?
A1: Based on current literature, oral dosages for this compound in rodent models of inflammation and carcinogenesis range from 0.8 mg/kg/day to 20 mg/kg/day.[1][2] For topical applications, formulations containing 1% this compound extract have been shown to be effective.[3][4] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and inflammatory stimulus.
Q2: What are the common administration routes for this compound in animal studies?
A2: The most frequently cited administration route is oral, often by incorporating this compound into the drinking water.[1][2] Topical administration has also been used successfully in models of skin inflammation.[3][5] The choice of administration route can significantly impact the therapeutic efficacy and biodistribution of the compound.[6]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a lipophilic compound. For oral administration, it can be dissolved in ethanol (B145695) and then diluted into the drinking fluid.[1] For topical formulations, it is often incorporated into an oil-in-water (O/W) cream base, which has shown better efficacy than water-in-oil (W/O) formulations.[3][4] Stock solutions for in vitro work are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1]
Q4: What is the primary mechanism of this compound's anti-inflammatory action?
A4: this compound exerts its anti-inflammatory effects through multiple mechanisms. It is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[3][7] This leads to a downstream reduction in the production of pro-inflammatory mediators such as IL-6, COX-2, and inducible nitric oxide synthase (iNOS).[3][7] this compound may also interfere with the PI3K-Akt and Toll-like receptor signaling pathways.[8]
Q5: Are there any known toxic effects or safety concerns with this compound?
A5: Studies in rats have shown a wide safety margin for this compound. Doses of 0.8 and 4 mg/kg/day administered orally did not produce toxic effects.[1] A no-observed-adverse-effect level (NOAEL) for hop acids has been reported as high as 150 mg/kg in animals, indicating low toxicity at typical therapeutic doses.[1] However, as with any experimental compound, it is essential to monitor animals for any signs of adverse effects.
Troubleshooting Guide
Issue 1: I am not observing a significant anti-inflammatory effect.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The dose may be too low. It is recommended to perform a dose-response study, starting with a range informed by the literature (e.g., 0.8, 4, and 20 mg/kg/day for oral administration).[1][2] Remember that concentrations effective in vitro are often much lower than those required in vivo; a 500 to 1000-fold higher concentration may be needed for in vivo studies.[3][5]
-
-
Possible Cause 2: Ineffective Formulation or Vehicle.
-
Solution: this compound's bioavailability is highly dependent on its formulation. For topical studies, an oil-in-water (O/W) emulsion has been shown to be more effective than a water-in-oil (W/O) base.[4] For oral or parenteral routes, ensure your vehicle is appropriate and that this compound remains solubilized upon administration. Precipitation of the compound will drastically reduce its effective concentration.
-
-
Possible Cause 3: Inappropriate Administration Route.
-
Solution: The chosen route may not be optimal for your model. For localized inflammation, such as in the skin or lung, local administration (topical or intratracheal) may be superior to systemic routes like intravenous (i.v.) or intraperitoneal (i.p.) injection.[6]
-
Issue 2: My experimental results are inconsistent between animals.
-
Possible Cause 1: Instability or Precipitation of this compound Solution.
-
Solution: Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it is stored correctly and visually inspect for any precipitation before diluting to the final concentration. Mechanical stirring may be required to maintain a homogenous suspension for administration.[1]
-
-
Possible Cause 2: Variability in Administration.
-
Solution: Ensure that the administration technique (e.g., oral gavage, topical application) is performed consistently for all animals. For oral administration in drinking water, monitor water consumption to ensure comparable intake of the compound across all animals.
-
Issue 3: I am observing adverse effects in my animal models.
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Possible Cause 1: Dosage is too high.
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Solution: Although this compound has a wide safety margin, it is possible to reach a toxic dose.[1] Reduce the dosage and carefully re-evaluate the dose-response curve. Monitor animals closely for signs of distress, weight loss, or changes in behavior.
-
-
Possible Cause 2: Vehicle Toxicity.
-
Solution: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing toxicity at the administered volume. Run a vehicle-only control group to assess the effects of the vehicle alone. Minimize the final concentration of solvents like DMSO in your administered solution.
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosages and Anti-inflammatory Effects
| Animal Model | This compound Dosage | Administration Route | Key Anti-inflammatory Effect | Reference |
| Rat (Colon Carcinogenesis) | 0.8 and 4 mg/kg/day | Oral (in drinking fluid) | 30% reduction in aberrant crypt foci | [1] |
| Mouse (Matrigel Plug) | 20 mg/kg/day | Oral (in drinking water) | 50% reduction in new vessel formation (anti-angiogenic) | [2] |
| Human Volunteers (UVB-induced erythema) | 1% HL Extract in O/W cream | Topical | Significant reduction in skin erythema, comparable to 1% hydrocortisone | [3][4] |
Table 2: Summary of In Vitro this compound Concentrations and Anti-inflammatory Effects
| Cell Line | This compound Concentration | Key Anti-inflammatory Effect | Reference |
| Human Keratinocytes (PHKs) | 4 µg/mL (as HL extract) | Inhibition of radiation-induced p38 and ERK phosphorylation; Reduced IL-6 & IL-8 secretion | [3][4] |
| Mouse Fibroblast (L929) | 1 to 5 µM | Inhibition of TNF-α-induced IL-6 production | [3][5] |
| Human Colon Carcinoma (SW620) | 40 µg/mL | Induction of apoptosis | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent such as ethanol.[1] The degree of purification of the this compound fraction should be high (e.g., 85-90%).[1]
-
Solubility Test: Before preparing the final solution, perform a small-scale test to ensure this compound remains soluble when diluted in the drinking water at the target concentration.
-
Final Solution Preparation: Based on the desired final concentration (e.g., 0.001% or 0.005% for doses of 0.8 and 4 mg/kg/day, respectively), calculate the required volume of the stock solution.[1]
-
Administration: Add the calculated volume of this compound stock solution to the animals' drinking water. Ensure the solution is thoroughly mixed. Provide this as the sole source of drinking fluid for the duration of the experiment.
-
Monitoring: Replace the medicated water regularly (e.g., daily or every other day) to ensure stability and consistent dosage. Measure water intake to estimate the actual dose consumed by each animal.
Protocol 2: General Workflow for a Dose-Response Study
-
Animal Model Selection: Choose an appropriate and validated animal model for the inflammatory condition you are studying (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).
-
Group Allocation: Randomly assign animals to different experimental groups (n ≥ 5 per group):
-
Group 1 (Negative Control): Naive animals (no inflammatory stimulus, no treatment).
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Group 2 (Vehicle Control): Inflammatory stimulus + vehicle (the same solution used to dissolve this compound, without the compound).
-
Group 3 (Positive Control): Inflammatory stimulus + a known anti-inflammatory drug (e.g., indomethacin, dexamethasone).
-
Groups 4, 5, 6... (this compound Treatment): Inflammatory stimulus + varying doses of this compound (e.g., low, medium, high).
-
-
Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week before the experiment.[9]
-
Treatment Administration: Administer this compound or control substances at a predetermined time before or after inducing inflammation, depending on your experimental question (prophylactic vs. therapeutic effect).
-
Induction of Inflammation: Induce inflammation using the chosen method.
-
Endpoint Measurement: At specific time points after induction, measure key inflammatory parameters. These can include:
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different this compound doses against the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits inflammation by targeting the PI3K-Akt and NF-κB signaling pathways.
Caption: A stepwise workflow for determining the optimal this compound dosage in an in vivo experiment.
Caption: A logical flow diagram to troubleshoot experiments where this compound shows no effect.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiangiogenic properties of this compound, a bitter acid of hop cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lupenone is a good anti-inflammatory compound based on the network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Inflammation to Cutaneous Repair: Topical Application of Lupeol Improves Skin Wound Healing in Rats by Modulating the Cytokine Levels, NF-κB, Ki-67, Growth Factor Expression, and Distribution of Collagen Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the heterologous synthesis of lupulones in yeast
Welcome to the technical support center for researchers engaged in the heterologous synthesis of lupulones in Saccharomyces cerevisiae. This resource provides troubleshooting guidance, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to help you overcome common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting any lupulones, only their precursors like phlorisovalerophenone (B41633) (PIVP)?
A1: This is a common issue often indicating a bottleneck at the prenylation step. Several factors could be at play:
-
Insufficient Prenyltransferase Activity: The hop-derived prenyltransferases (HlPT1L and HlPT2) may have low expression levels or specific activity in the yeast environment. Verify protein expression via Western blot or use codon-optimized genes for yeast.
-
Precursor (DMAPP) Limitation: The most significant bottleneck is often the limited availability of the prenyl donor, dimethylallyl pyrophosphate (DMAPP).[1] Yeast's native mevalonate (B85504) pathway produces DMAPP, but it is aggressively consumed by the competing ergosterol (B1671047) biosynthesis pathway, which is essential for cell membrane integrity.[2][3]
-
Sub-optimal Subcellular Localization: Prenyltransferases are membrane-bound enzymes.[4] Improper localization can prevent them from accessing their substrates effectively.
Q2: How can I increase the intracellular pool of the DMAPP precursor?
A2: Enhancing DMAPP availability is critical for producing prenylated compounds like lupulones.[5] A primary strategy is to divert metabolic flux away from competing pathways and towards your pathway of interest.
-
Downregulate the Ergosterol Pathway: The most effective reported method is to chemically inhibit the ergosterol pathway.[1] Adding a small molecule inhibitor like ketoconazole (B1673606) to the culture medium can redirect DMAPP from sterol production to lupulone biosynthesis.[2]
-
Overexpress Mevalonate Pathway Genes: You can try to boost the overall production of DMAPP by overexpressing key, rate-limiting enzymes in the yeast mevalonate pathway, such as a truncated version of HMG-CoA reductase (tHMG1). However, studies have shown this strategy alone may not be sufficient to produce detectable lupulones without also addressing the competition from the ergosterol pathway.[1][2]
Q3: My yeast culture shows poor growth after introducing the this compound biosynthesis genes. What is the likely cause?
A3: Poor growth can stem from several sources of stress imposed on the host cell:
-
Metabolic Burden: Expressing multiple heterologous genes consumes significant cellular resources (ATP, amino acids, redox cofactors), which can divert energy from essential processes like growth and division.[6][7] This competition for resources is a known cause of reduced fitness in engineered strains.[8]
-
Toxicity of Intermediates or Products: The accumulation of pathway intermediates or the final this compound products can be toxic to yeast cells. Phenolic compounds, in general, can inhibit yeast growth by damaging cell membranes and causing intracellular acidification.
-
Plasmid Instability: If using high-copy plasmids, the metabolic load can be particularly high, leading to plasmid loss and reduced growth rates.[6]
Q4: My engineered strain's productivity declines over several generations or subcultures. What could be happening?
A4: This issue often points to genetic instability of the engineered strain. Heterologous pathways can exert selective pressure against their own maintenance, especially during long-term cultivation. Cells that lose one or more of the pathway genes (e.g., through plasmid loss or genomic recombination) may grow faster due to a reduced metabolic burden, eventually outcompeting the productive cells in the population. Genomic integration of the expression cassettes is generally more stable than using episomal plasmids.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Possible Cause | Recommended Action |
| No this compound production, but precursors (PIVP, PIBP) are detected. | 1. DMAPP limitation due to competition with the ergosterol pathway. | - Add ketoconazole to the culture medium to inhibit ergosterol synthesis (see Table 1).[2] |
| 2. Low prenyltransferase (PT) activity. | - Confirm expression of HlPT1L and HlPT2 via Western blot. - Use yeast codon-optimized gene sequences. - Ensure PTs are correctly localized to a membrane fraction. | |
| Low final this compound titer. | 1. Sub-optimal balance between precursor pathways. | - Modulate the expression levels of the upstream (VPS, CCLs) and downstream (PTs) pathway genes using promoters of different strengths. |
| 2. Inefficient prenylation. | - Co-express auxiliary proteins that may form a metabolon with the prenyltransferases to improve efficiency.[10] - Increase DMAPP supply by combining ergosterol inhibition with mevalonate pathway upregulation (e.g., tHMG1 overexpression). | |
| Inhibited yeast growth or low cell density. | 1. Metabolic burden from heterologous gene expression. | - Use low-copy CEN/ARS plasmids or integrate genes into the genome instead of high-copy 2µ plasmids.[9] - Use weaker promoters to reduce the protein expression load. |
| 2. Toxicity of lupulones or pathway intermediates. | - Perform a cell viability assay to quantify the extent of cell death (see Protocol 3). - Consider strategies for in-situ product removal, such as a two-phase fermentation with an organic overlay. | |
| Inconsistent results between experiments. | 1. Genetic instability of the engineered strain. | - Prefer genomic integration of expression cassettes over plasmids for long-term stability.[11] - Re-streak single colonies from a glycerol (B35011) stock before starting each experiment. |
| 2. Variability in culture conditions. | - Ensure consistent media composition, pH, temperature, and aeration across all experiments. |
Data Presentation
Table 1: Effects of Metabolic Engineering Strategies on Prenylated Product Yield
| Strategy | Target | Rationale | Observed Outcome | Reference |
| Pathway Competition | Ergosterol Biosynthesis | Reduce consumption of the DMAPP precursor by the competing ergosterol pathway. | Chemical downregulation with ketoconazole enabled the first successful synthesis of lupulones. | [1][2] |
| Precursor Supply | Mevalonate Pathway (tHMG1 overexpression) | Increase the overall pool of isopentenyl pyrophosphate (IPP) and DMAPP. | This strategy alone was insufficient to produce detectable lupulones. | [1][2] |
| Combined Approach | Ergosterol Inhibition + Naringenin Pathway Upregulation | Increase both the prenyl donor (DMAPP) and the aromatic acceptor substrate. | Achieved a de novo titer of 0.12 mg/L for the related prenylated flavonoid 8-prenylnaringenin. | [4][12] |
Table 2: Kinetic Parameters of Hop Prenyltransferase HlPT1L
This data is crucial for understanding the enzyme's efficiency and can be used in metabolic modeling. The enzyme catalyzes the first prenylation step.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol mg⁻¹ min⁻¹) |
| HlPT1L | DMAPP | 114 ± 11 | 0.041 ± 0.003 |
| PIVP (this compound Precursor) | 5.3 ± 0.8 | 0.043 ± 0.002 | |
| HlPT1L/HlPT2 Complex | DMAPP | 116 ± 12 | 0.13 ± 0.007 |
| PIVP (this compound Precursor) | 5.5 ± 0.9 | 0.13 ± 0.005 |
(Data adapted from Tsurumaru et al. and Li et al. Kinetic parameters were determined using microsomal protein preparations from engineered yeast.)[10]
Visualizations
Biosynthetic Pathway and Metabolic Competition
Caption: this compound biosynthesis pathway in yeast, highlighting the competition for DMAPP with the native ergosterol pathway.
General Experimental Workflow
Caption: A typical experimental workflow for heterologous this compound synthesis in yeast, from strain construction to analysis.
Troubleshooting Flowchart
Caption: A logical flowchart to guide troubleshooting efforts for common issues in this compound synthesis.
Experimental Protocols
Protocol 1: Co-expression of this compound Pathway Genes in S. cerevisiae
This protocol outlines a general method for expressing the five genes required for this compound biosynthesis using a multi-plasmid approach.
Materials:
-
S. cerevisiae strain (e.g., BY4741).
-
Expression vectors with different auxotrophic markers (e.g., pESC-URA, pESC-LEU).[9]
-
Codon-optimized genes for H. lupulus: CCL2, CCL4, VPS, HlPT1L, HlPT2.
-
Standard yeast transformation reagents (LiAc, PEG, ssDNA).
-
Appropriate synthetic defined (SD) drop-out media for selection.
Methodology:
-
Plasmid Construction:
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Clone the five pathway genes into compatible expression vectors. A common strategy is to group them onto two or three plasmids. For example:
-
Plasmid 1 (e.g., pESC-URA): VPS under GAL1 promoter, CCL2 under GAL10 promoter.
-
Plasmid 2 (e.g., pESC-LEU): HlPT1L under GAL1 promoter, HlPT2 under GAL10 promoter.
-
Plasmid 3 (e.g., pESC-HIS): CCL4 under GAL1 promoter.
-
-
Use methods like Gibson assembly or USER cloning for efficient construction.[11]
-
-
Yeast Transformation:
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Prepare competent yeast cells using the standard lithium acetate (B1210297)/PEG method.
-
Co-transform the plasmids into the host yeast strain. If transforming multiple plasmids, increase the amount of DNA for each.
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Plate the transformation mixture onto SD agar (B569324) plates lacking the appropriate nutrients (e.g., SD -Ura -Leu -His) to select for cells that have taken up all plasmids.
-
-
Verification:
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Pick several colonies and grow them in selective liquid media.
-
Verify the presence of all gene cassettes via colony PCR using gene-specific primers.
-
Protocol 2: this compound Production and Extraction
Methodology:
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Cultivation:
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Inoculate a single verified colony into 5 mL of selective SD medium with 2% glucose and grow overnight.
-
Use the pre-culture to inoculate 50 mL of selective medium with 2% galactose (to induce expression from GAL promoters) and 1% raffinose.
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To inhibit the ergosterol pathway, add ketoconazole from a stock solution (in DMSO) to a final concentration of 4-10 µM.[2][13] An equivalent volume of DMSO should be added to the control culture.
-
Incubate at 30°C with shaking (200 rpm) for 72-96 hours.
-
-
Metabolite Extraction:
-
Harvest the culture by centrifugation (4000 x g, 10 min).
-
To extract intracellular and secreted products, combine the cell pellet and the supernatant.
-
Add an equal volume of ethyl acetate to the total culture volume.
-
Vortex vigorously for 5 minutes to extract the lipophilic lupulones and precursors.
-
Centrifuge (4000 x g, 10 min) to separate the organic and aqueous phases.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
-
Sample Preparation for Analysis:
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of methanol (B129727) for HPLC analysis.
-
Protocol 3: Analysis of Lupulones by HPLC
Instrumentation:
-
HPLC system with a C18 column and a UV detector.
Methodology:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 225 nm or 314 nm.
-
-
Gradient Elution:
-
Start with a linear gradient from 30% B to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes before the next injection.
-
-
Quantification:
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Inject 10 µL of the re-dissolved methanol extract.
-
Identify peaks by comparing retention times with authentic standards of this compound and its precursors (PIVP, etc.).
-
Quantify the compounds by creating a standard curve with known concentrations of the standards.
-
Protocol 4: Yeast Cell Viability Assay (Methylene Blue Staining)
This rapid assay helps determine if poor growth is due to cell death (toxicity).
Methodology:
-
Sample Preparation: Take a 100 µL aliquot from your yeast culture. If the culture is dense, dilute it 1:10 with sterile water.
-
Staining: Mix equal volumes of the yeast suspension and a 0.01% methylene (B1212753) blue solution (e.g., 10 µL cells + 10 µL stain).
-
Incubation: Incubate at room temperature for 2-5 minutes. Do not exceed 5 minutes, as the stain can become toxic to live cells.
-
Counting:
-
Load 10 µL of the stained suspension into a hemocytometer.
-
Under a microscope (400x magnification), count the total number of cells and the number of blue-stained cells. Live, metabolically active cells can reduce methylene blue, remaining colorless. Dead or non-viable cells are unable to reduce the dye and will be stained blue.
-
-
Calculation:
-
Percent Viability = (Number of unstained cells / Total number of cells) x 100.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Enabling Heterologous Synthesis of Lupulones in the Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward Developing a Yeast Cell Factory for the Production of Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Burden Imposed by Heterologous Protein Production in Two Major Industrial Yeast Cell Factories: Identifying Sources and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic Alterations Do Not Induce Metabolic Burden in the Industrial Yeast M2n[pBKD2-Pccbgl1]-C1 Engineered by Multiple δ-Integration of a Fungal β-Glucosidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Toward Developing a Yeast Cell Factory for the Production of Prenylated Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yields in lupulone extraction from hop varieties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lupulone extraction from hops (Humulus lupulus L.).
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected based on the hop variety's specifications. What are the potential causes?
Low this compound yields can stem from several factors throughout the experimental workflow. Key areas to investigate include:
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Hop Material Quality and Storage: The initial quality and subsequent storage of your hop material are critical. Lupulones, along with other hop acids, can degrade over time, especially when exposed to heat, light, and oxygen. Storing hops at low temperatures (≤ -10 °C) in vacuum-sealed packaging is recommended to minimize degradation of α- and β-acids.[1]
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Extraction Solvent Selection: The choice of solvent plays a pivotal role in extraction efficiency. Lupulones are more non-polar than humulones. Organic solvents like methanol (B129727) and ethanol (B145695) are effective for complete this compound extraction.[2][3] Aqueous mixtures, on the other hand, generally result in poor recovery.[2]
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Extraction Method and Parameters: The efficiency of your chosen extraction method (e.g., Soxhlet, Supercritical CO2, Ultrasound-assisted) is highly dependent on its operational parameters. For instance, in Supercritical CO2 extraction, pressure and temperature are critical variables that influence yield.[4][5][6]
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Post-Extraction Degradation: Lupulones can degrade after extraction if not handled and stored properly. Extracts should be stored in amber-colored glass bottles at low temperatures to prevent degradation.[7]
Q2: Which solvent system is optimal for maximizing this compound extraction?
For comprehensive extraction of lupulones (β-acids), organic solvents are superior to aqueous solutions.[2] Methanol and ethanol have been demonstrated to be highly effective for achieving complete extraction of lupulones.[2][4] While supercritical CO2 is a "greener" alternative that yields a clean extract without residual organic solvents, its efficiency for polar compounds is limited.[4][8] However, for the lipophilic lupulones, supercritical CO2 extraction is a very effective method.[4][5]
Q3: How do different hop varieties affect potential this compound yield?
The concentration of lupulones (β-acids) varies significantly among different hop varieties. This variation is influenced by genetics, growing conditions, and climate.[9] For example, varieties like Cascade, Nugget, and Mount Hood have been reported to have high this compound content.[10] It is crucial to consult a certificate of analysis or conduct preliminary analytical tests on your specific hop lot to establish a baseline for expected yields.
Q4: Can the physical preparation of the hop material impact extraction efficiency?
Yes, the physical state of the hop material is important. Grinding hop cones or pellets increases the surface area available for solvent interaction, which can enhance extraction efficiency.[3] For percolation extraction methods, a consistent and appropriate particle size is necessary to ensure uniform solvent flow and prevent channeling.
Troubleshooting Guide
Issue 1: Consistently Low this compound Yields Across Multiple Experiments
If you are experiencing persistently low yields, a systematic review of your entire workflow is necessary.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting consistently low this compound yields.
Issue 2: High Variability in Yields Between Batches of the Same Hop Variety
Inconsistent yields from the same hop variety can be frustrating. This often points to issues with process control or material heterogeneity.
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Possible Cause: Inconsistent grinding of hop material.
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Solution: Implement a standardized grinding protocol to ensure a consistent particle size distribution for each extraction.
-
-
Possible Cause: Fluctuations in extraction parameters (temperature, pressure, time).
-
Solution: Carefully monitor and control all extraction parameters. Ensure equipment is properly calibrated and functioning consistently.
-
-
Possible Cause: Inhomogeneous hop sample.
-
Solution: Thoroughly mix the ground hop material before taking a sample for extraction to ensure it is representative of the entire batch.
-
Data Presentation
Table 1: this compound (β-acid) Content in Select Hop Varieties
| Hop Variety | Typical β-acid Content (% w/w) | Primary Use |
| Cascade | 4.5 - 7.0 | Aroma |
| Chinook | 3.0 - 4.0 | Dual-Purpose |
| Columbus | 4.0 - 5.5 | Bittering |
| Fuggle | 2.0 - 3.0 | Aroma |
| Magnum | 5.0 - 7.0 | Bittering |
| Nugget | 3.0 - 5.0 | Bittering |
Note: Values are approximate and can vary based on growing season and supplier.
Table 2: Comparison of this compound Extraction Methods
| Extraction Method | Solvent/Conditions | Advantages | Disadvantages |
| Soxhlet Extraction | Methanol or Ethanol | High extraction efficiency, simple setup. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Supercritical CO2 (SFE) | CO2 at 15-37 MPa, 40-60 °C[3][5] | "Green" solvent, no residual solvent, tunable selectivity.[4][8] | High initial equipment cost, complex operation. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol or Methanol | Reduced extraction time, lower solvent consumption, improved yield.[4] | Potential for localized heating, equipment cost. |
Experimental Protocols
Protocol 1: General Solvent-Based Extraction of Lupulones
This protocol provides a standard method for extracting lupulones using an organic solvent.
Workflow Diagram:
Caption: A generalized workflow for solvent-based this compound extraction.
Methodology:
-
Sample Preparation: Dry hop cones or pellets to a moisture content of 8-10%. Grind the material to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.
-
Extraction:
-
Weigh 20 g of the powdered hop material and transfer it to a 500 mL Erlenmeyer flask.
-
Add 200 mL of methanol or ethanol (analytical grade), creating a 1:10 solid-to-solvent ratio.
-
Agitate the mixture using a magnetic stirrer or orbital shaker for 60-90 minutes at room temperature. For enhanced efficiency, an ultrasound bath can be used.
-
-
Solid-Liquid Separation: Separate the solvent extract from the solid plant material by vacuum filtration or centrifugation.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the lupulones.[8] The resulting residue is the crude hop extract.
-
Storage: Store the crude extract in an amber vial at -20°C to minimize degradation.
Protocol 2: Supercritical CO2 (SFE) Extraction of Lupulones
SFE is an efficient and environmentally friendly technique for isolating lipophilic compounds like lupulones.
Methodology:
-
Sample Preparation: As described in Protocol 1, dry and grind the hop material.
-
SFE Procedure:
-
Load the extraction vessel of the SFE system with a known quantity of the prepared hop material.
-
Set the extraction parameters. Optimal conditions for high β-acid recovery have been reported at pressures between 15 MPa and 37 MPa and temperatures between 40°C and 60°C.[3][5] A typical starting point is 30 MPa and 40°C.[3]
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
The extract-laden CO2 is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the this compound-rich extract to precipitate.
-
-
Collection and Storage: Collect the precipitated extract from the collection vessel. Store under the same conditions as described in Protocol 1.
References
- 1. scielo.br [scielo.br]
- 2. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 3. benchchem.com [benchchem.com]
- 4. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Lupulone Degradation in Brewing Processes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to lupulone degradation during experimental brewing processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a beta-acid found in the resin of hop cones (Humulus lupulus). While traditionally considered less important for bitterness in beer compared to alpha-acids, its degradation products, primarily hulupones, contribute to the final flavor profile and bitterness of the beer.[1][2][3] Uncontrolled degradation can lead to inconsistent bitterness and flavor profiles in the final product, which is a significant concern for experimental reproducibility and product development.
Q2: What is the primary degradation pathway for this compound during brewing?
The principal degradation pathway for this compound during the brewing process is oxidation, which converts this compound into a class of compounds called hulupones.[2][4][5] This oxidation can be influenced by several factors, including temperature, the presence of oxygen, and the pH of the wort and beer.[6]
Q3: At which stages of the brewing process is this compound most susceptible to degradation?
This compound is susceptible to degradation throughout the brewing process, but the risk is highest during stages with elevated temperatures and oxygen exposure. These include:
-
Wort Boiling: High temperatures during the boil accelerate the oxidation of lupulones into hulupones.[6]
-
Whirlpool/Hot Stand: The period after boiling but before rapid cooling maintains high temperatures in the presence of dissolved oxygen.
-
Dry Hopping: While occurring at lower temperatures, the introduction of hops can introduce oxygen, leading to oxidative degradation of this compound.
-
Fermentation and Aging: Although temperatures are lower, prolonged exposure to even small amounts of oxygen can lead to gradual degradation over time.[7]
Q4: What are the key factors that influence the rate of this compound degradation?
The primary factors influencing this compound degradation are:
-
Temperature: Higher temperatures significantly accelerate the rate of oxidation.[6][8]
-
Oxygen: The presence of dissolved oxygen is a critical requirement for the oxidative degradation of this compound. Minimizing oxygen exposure at all stages is crucial for preserving this compound.
-
pH: The pH of the wort and beer can influence the rate of various chemical reactions, including the oxidation of hop acids.
-
Hop Storage Conditions: Improper storage of hops before use (e.g., at room temperature or in the presence of oxygen) can lead to significant degradation of this compound before it is even introduced into the brewing process.[2][8]
Q5: Are the degradation products of this compound bitter?
Yes, the primary degradation products of this compound, hulupones, are bitter compounds.[9] Their bitterness intensity is reported to be around 84% that of iso-α-acids, the primary bittering compounds derived from alpha-acids.[9] Therefore, the degradation of this compound does not necessarily mean a loss of bitterness but rather a change in the bitterness profile and potentially the introduction of different flavor characteristics.
Troubleshooting Guides
Issue 1: Inconsistent Bitterness in Batches Despite Consistent Hop Additions
-
Possible Cause: Uncontrolled this compound degradation leading to variable hulupone (B1617202) formation.
-
Troubleshooting Steps:
-
Review Hop Storage: Ensure hops are stored in oxygen-barrier bags at low temperatures (ideally frozen) until use.
-
Oxygen Audit: Evaluate all stages of the brewing process for potential oxygen ingress, particularly post-boil during cooling, transfer, and dry hopping.
-
Standardize Processes: Ensure consistent timing and temperature profiles for wort boiling, whirlpool, and cooling.
-
Quantify this compound and Hulupones: Utilize HPLC analysis to quantify the concentration of this compound and its key degradation products in the final product to correlate with sensory data.
-
Issue 2: Unexpected Flavor Profiles in Dry-Hopped Beers
-
Possible Cause: Significant oxidation of this compound during the dry-hopping process, leading to a high concentration of hulupones which may impart a different character of bitterness.
-
Troubleshooting Steps:
-
Minimize Oxygen During Dry Hopping: Purge the fermentation vessel with CO2 before adding hops. Consider using techniques that minimize oxygen introduction, such as a hop dosing system.
-
Control Dry Hopping Temperature: While colder temperatures slow down extraction, they also reduce the rate of oxidation. Experiment with different dry-hopping temperatures to find a balance between desired aroma extraction and minimal this compound degradation.
-
Limit Contact Time: Shorter dry-hopping times can reduce the overall exposure to oxidative conditions.
-
Analytical and Sensory Correlation: Analyze batches with varying dry-hopping parameters for this compound and hulupone content and conduct sensory analysis to understand the flavor impact.
-
Data Presentation: this compound Degradation
Table 1: Influence of Storage Conditions on Beta-Acid (including this compound) Degradation Over Time
| Storage Time | Condition | Beta-Acid Loss (%) |
| 1 Month | Room Temperature, Open Air | ~50% |
| 6 Months | Room Temperature, Open Air | >90% |
| 6 Months | 3°C, Anaerobic | 3.2 - 6.3% |
| 6 Months | Room Temperature, Anaerobic | 10.7 - 22.7% |
| 1 Year | 20°C, Aerobic | 51 - 83% |
| 1 Year | 2°C, Anaerobic | Insignificant |
Note: Data is generalized from studies on beta-acid degradation and provides an estimate for this compound degradation.
Experimental Protocols
Protocol 1: Quantification of this compound and Hulupones in Beer by HPLC
This protocol provides a general methodology for the quantitative analysis of this compound and its primary oxidation products, hulupones, in a beer matrix.
1. Sample Preparation:
- Degas the beer sample by sonicating for 10 minutes or by repeatedly pouring it between two beakers.
- Mix 0.5 mL of the degassed beer with 0.5 mL of acidified acetonitrile (B52724) (containing 0.1% phosphoric acid).
- Centrifuge the mixture to precipitate proteins and other solids.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm).[2]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compounds. The exact gradient should be optimized for the specific column and analytes.
- Flow Rate: 0.8 mL/min.[2]
- Injection Volume: 10-50 µL.[2]
- Detection: UV-Vis spectrophotometric detector at 326 nm.[2]
- Column Temperature: 27-40°C.[2][9]
3. Quantification:
- Prepare a calibration curve using certified standards of this compound and hulupones (if available). The American Society of Brewing Chemists (ASBC) provides international calibration standards for hop acids.[2]
- Inject the prepared standards and samples into the HPLC system.
- Identify the peaks for this compound and hulupones based on their retention times compared to the standards.
- Quantify the concentration of each compound by integrating the peak area and comparing it to the calibration curve.
Visualizations
Caption: Oxidative degradation pathway of this compound to hulupones.
Caption: Workflow for this compound and hulupone analysis in beer.
Caption: Troubleshooting inconsistent bitterness in brewing experiments.
References
- 1. jcmarot.com [jcmarot.com]
- 2. scielo.br [scielo.br]
- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 4. researchgate.net [researchgate.net]
- 5. barthhaas.com [barthhaas.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Lupulone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of orally administered lupulone.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving high oral bioavailability for this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound stem from its physicochemical properties. This compound is a lipophilic compound with low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.[1][2][3][4][5] Furthermore, as a substrate for certain metabolic enzymes, it may be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges associated with this compound's poor solubility. These include:
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Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from zein (B1164903), can increase the surface area for dissolution and improve absorption.[6][7][8]
-
Inclusion Complexes: Complexation of this compound with cyclodextrins can enhance its aqueous solubility and dissolution rate.[9][10][11][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions or microemulsions in the GI tract, which can keep this compound in a solubilized state and enhance its absorption.[14][15][16]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[4][17][18][19][20][21]
Q3: How do I select the best formulation strategy for my this compound experiments?
A3: The choice of formulation strategy depends on several factors, including the desired release profile, the required dose, and the available manufacturing capabilities. A preliminary screening of different formulation approaches is often recommended. This may involve preparing small batches of each formulation type and evaluating their in vitro dissolution performance in biorelevant media.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wettability of this compound crystals. | Reduce the particle size of this compound through micronization. | Increased surface area leading to faster dissolution. |
| Insufficient amount of solubilizing agent in the formulation. | Increase the concentration of the surfactant, co-solvent, or polymer in the formulation. | Improved solubilization of this compound in the dissolution medium. |
| Drug recrystallization from a supersaturated solution. | Incorporate a precipitation inhibitor, such as HPMC or PVP, into the formulation. | Maintenance of a supersaturated state and prevention of drug precipitation. |
| Inappropriate dissolution test conditions. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. | More accurate prediction of in vivo dissolution. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant food effect on this compound absorption. | Standardize the feeding conditions of the animal subjects (e.g., fasted vs. fed state). | Reduced variability in plasma concentration-time profiles. |
| Instability of the formulation in the GI tract. | Evaluate the stability of the formulation in simulated gastric and intestinal fluids. | Identification of any degradation or precipitation issues. |
| Saturated absorption mechanisms. | Conduct a dose-escalation study to determine if the absorption of this compound is dose-dependent. | Understanding the absorption kinetics to optimize dosing. |
Data Presentation: Comparison of Formulation Strategies for Enhancing Oral Bioavailability
While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the expected outcomes based on the known benefits of these formulation strategies for poorly soluble drugs.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Potential Challenges |
| Zein-Based Nanoparticles | Increased surface area, improved dissolution, potential for mucoadhesion. | Biocompatible and biodegradable carrier, controlled release possible.[6][7][8][22][23] | Process optimization required for desired particle size and encapsulation efficiency. |
| Cyclodextrin (B1172386) Inclusion Complexes | Enhanced aqueous solubility and dissolution rate. | High drug loading capacity, well-established technology.[9][10][11][12][13] | Potential for drug displacement from the complex in the GI tract. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Pre-dissolved drug, spontaneous formation of fine emulsion in the GI tract. | High drug loading, improved lymphatic transport bypassing first-pass metabolism.[14][15][16] | Potential for GI side effects with high surfactant concentrations. |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier, enhancing wettability and dissolution. | Can produce stable amorphous drug forms, suitable for tablet formulation.[4][17][18][19][20][21] | Potential for drug recrystallization during storage. |
Experimental Protocols
Protocol 1: Preparation of Zein-Based Nanoparticles Encapsulating this compound
This protocol is adapted from a method for preparing zein nanoparticles for topical delivery and may require optimization for oral administration.[6][7][8]
Materials:
-
This compound
-
Zein
-
Propylene (B89431) glycol
-
Deionized water
-
Ethanol (B145695) (for analysis)
Procedure:
-
Preparation of Zein Solution: Prepare a 5% (w/v) zein solution in 80% aqueous propylene glycol. Sonicate the mixture for 1 hour to ensure complete dissolution. Adjust the pH to 5.0.
-
Preparation of this compound Solution: Prepare a 15% (w/w) this compound solution in 80% aqueous propylene glycol.
-
Encapsulation: Vortex the zein solution with the desired volume of the this compound solution.
-
Nanoparticle Formation: Add the zein-lupulone mixture dropwise to deionized water under constant stirring at room temperature. The nanoparticles will form spontaneously via the antisolvent precipitation method.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol describes a general method for preparing inclusion complexes.[9][10][13]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: Dissolve the cyclodextrin in deionized water with heating and stirring.
-
Addition of this compound: Dissolve this compound in a minimal amount of ethanol and add this solution dropwise to the cyclodextrin solution under continuous stirring.
-
Complexation: Continue stirring the mixture for 24-48 hours at a controlled temperature.
-
Isolation: Cool the mixture and collect the precipitated inclusion complex by filtration or centrifugation.
-
Drying: Wash the collected solid with a small amount of cold water or ethanol to remove any uncomplexed this compound and then dry under vacuum.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and XRD.
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This is a general protocol for developing a SEDDS formulation.[14][15][16][24]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio. Dissolve the this compound in this mixture with gentle heating and stirring.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for bioavailability assessment.
Caption: Relationship between solubility and bioavailability.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Zein-Based Nanoparticles Encapsulating this compound: Antibacterial and Antiphotoaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrar.org [ijrar.org]
- 22. dovepress.com [dovepress.com]
- 23. mdpi.com [mdpi.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Mitigating Off-Target Effects of Lupulone in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of lupulone in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound documented in cell-based assays?
A1: this compound, a β-acid from the hop plant (Humulus lupulus), is primarily investigated for its antiproliferative and pro-apoptotic effects in cancer cells.[1][2] Its on-target mechanisms include the induction of apoptosis by activating the Fas and TRAIL death receptor signaling pathways.[3] Studies have shown that this compound can induce caspase-dependent apoptosis, involving the activation of caspases 8, 9, and 3, and may also induce autophagy in cancer cells.[2]
Q2: What are the potential off-target effects of this compound that could interfere with my experimental results?
A2: While potent, this compound can cause off-target effects that may complicate data interpretation. Key concerns include:
-
Broad Cytotoxicity: Although it shows some selectivity, this compound can be cytotoxic to non-cancerous cells, especially at higher concentrations or over long exposure times.[1]
-
Pregnane X Receptor (PXR) Activation: this compound and related hop acids can act as activators of the human PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes.[4] This can alter the cellular environment and affect the metabolism of other compounds.
-
Taste Receptor (T2R) Signaling: In certain cell types, this compound can activate bitter taste receptors (T2R1 and T2R14), leading to an increase in cytosolic calcium, mitochondrial membrane depolarization, and cellular energy stress.[5]
-
General Cellular Stress: Like many bioactive small molecules, high concentrations of this compound can induce general cellular stress responses unrelated to its intended therapeutic target.
Q3: How can I confirm that the observed cellular phenotype is due to this compound's on-target activity?
A3: Employing orthogonal approaches is crucial for validating on-target effects.
-
Use a Structurally Unrelated Inhibitor: If another compound that targets the same pathway but has a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target (e.g., a specific receptor or caspase). If this compound no longer elicits the phenotype in these modified cells, it strongly suggests an on-target mechanism.[7]
-
Dose-Response Comparison: Establish a therapeutic window by comparing the dose-response curve in your target cancer cell line versus a non-cancerous control cell line. A significant separation between the IC50 values indicates on-target selectivity.[1]
Q4: I am observing inconsistent or irreproducible results between experiments. What are the common causes?
A4: Reproducibility issues in cell-based assays are common and can stem from several factors.[8]
-
Cell Culture Conditions: Ensure you are using cells within a consistent and low passage number range.[8] Maintain consistent cell seeding densities, as overgrown or sparse cultures can respond differently.[9]
-
Compound Stability and Solubility: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Aliquot stocks to avoid repeated freeze-thaw cycles. Visually inspect for precipitation when adding the compound to your media.[8]
-
Assay Conditions: Mitigate "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS to maintain humidity.[6] Ensure consistent incubation times and that reagents are properly mixed.[9]
Troubleshooting & Optimization
Issue 1: High cytotoxicity is observed at concentrations expected to show a specific on-target effect.
This is a common issue when a compound's therapeutic window is narrow in a particular cell line.
-
Troubleshooting Steps:
-
Perform a Broad Dose-Response: Test a wide range of this compound concentrations on both your target cells and a non-cancerous control cell line to determine the respective IC50 values.
-
Shorten Incubation Time: Reduce the exposure duration. A 24-hour incubation may be sufficient to observe on-target signaling events without inducing widespread cell death.
-
Use a More Sensitive Assay: Switch to an assay that can detect earlier markers of the desired effect (e.g., caspase activation for apoptosis) before significant viability loss occurs.
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at non-toxic concentrations.[7]
-
Caption: Workflow for troubleshooting excessive cytotoxicity.
Issue 2: The observed cellular phenotype is inconsistent with the known on-target mechanism of this compound.
This suggests that an off-target pathway may be dominant in your experimental system.
-
Troubleshooting Steps:
-
Investigate PXR Activation: Measure the expression of known PXR target genes, such as CYP3A4, using qPCR after this compound treatment. An increase would suggest PXR pathway activation.
-
Measure Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2) to check for calcium flux, which could indicate off-target activation of T2R receptors.
-
Perform Genetic Knockdown: Use siRNA or CRISPR to knock down the primary target of this compound. If the unexpected phenotype persists, it is definitively an off-target effect.
-
Broader Pathway Analysis: Employ techniques like RNA-seq or phospho-proteomics to get an unbiased view of the signaling pathways being modulated by this compound in your cells.[6] This can help identify the novel off-target pathway.
-
Caption: this compound's on-target and potential off-target pathways.
Data Presentation
Table 1: Summary of Reported Quantitative Data for this compound
| Cell Line | Assay Type | Concentration / IC50 | Effect | Exposure Time | Citation |
| SW620 (Colon Cancer) | Cell Growth Assay | 40 µg/ml | ~70% growth inhibition | 48 hours | [3] |
| SW620 (Colon Cancer) | Cell Growth Assay | 60 µg/ml | ~45% cell death | 72 hours | [3] |
| PC3 (Prostate Cancer) | MTT Assay | Not specified | Stronger activity than some derivatives | Not specified | [2] |
| DU145 (Prostate Cancer) | MTT Assay | Not specified | Stronger activity than some derivatives | Not specified | [2] |
| Various Cancer Lines | Meta-analysis | 5.00 µM | IC50 (strongest compound overall) | 72 hours | [1] |
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability and to calculate the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percent viability. Plot the percent viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Cells and treatment compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
-
References
- 1. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structural Basis of Human PXR Activation by the Hops Constituent Cothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Optimizing conditions for lupulone's activity against Gram-positive bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lupulone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the experimental conditions for evaluating the activity of this compound against Gram-positive bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against Gram-positive bacteria?
A1: this compound acts primarily as an ionophore, disrupting the bacterial cell membrane. It interferes with the phosphoenolpyruvate (B93156) (PEP) system, leading to membrane leakage, dissipation of the transmembrane potential, and subsequent inhibition of respiration and the synthesis of proteins, DNA, and RNA.[1][2] This action ultimately leads to ATP leakage and cell death.[3][4]
Q2: Why is this compound generally more effective against Gram-positive bacteria than Gram-negative bacteria?
A2: The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, acts as a barrier, preventing this compound from reaching its target, the cell membrane.[1][2][5] The phospholipids (B1166683) in the outer membrane of Gram-negative bacteria can also lead to the inactivation of this compound.[1][2]
Q3: What is the typical range for the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria?
A3: The MIC of this compound can vary significantly depending on the bacterial species, the specific strain, and the experimental conditions, particularly the pH of the medium.[1] Reported MICs can range from as low as 0.1 µg/mL to over 200 µg/mL.[1][6] For example, against certain strains of Staphylococcus aureus, MICs have been reported to be as low as 1.56 µg/mL.[1]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is poorly soluble in water. Stock solutions are typically prepared by dissolving this compound in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or propylene (B89431) glycol.[1][2] For example, a 1% solution can be made in ethyl alcohol and propylene glycol.[2] It is crucial to note the final concentration of the solvent in your experimental setup to ensure it does not affect bacterial growth.
Q5: What are the optimal storage conditions for this compound and its solutions?
A5: this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[7] The stability of this compound is influenced by temperature and exposure to oxygen.[8] Ethanolic extracts of hops containing this compound show better stability at higher ethanol concentrations (70-95%) when stored at room temperature.[9] It is recommended to store solutions at -20°C and minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No antibacterial activity observed against a known susceptible Gram-positive strain.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the medium | This compound's activity is highly pH-dependent, with increased efficacy at lower pH values.[1][10] Verify the pH of your culture medium. For optimal activity, consider adjusting the pH to a range of 5.0 to 6.5. |
| Degradation of this compound | This compound can degrade, especially with improper storage or handling. Use a fresh stock solution. Ensure that the compound has been stored correctly in a dry, dark environment at a low temperature.[7][8] |
| Presence of interfering substances | Components in the culture medium, such as lipids or certain divalent cations (e.g., Mg2+), can antagonize this compound's activity.[3][10] Review your medium composition. If possible, test in a minimal medium to reduce potential interference. |
| Inappropriate solvent concentration | The solvent used to dissolve this compound (e.g., DMSO) might be at a concentration that inhibits bacterial growth, masking the specific effect of this compound. Run a solvent control to determine the maximum non-inhibitory concentration of the solvent. |
Issue 2: Inconsistent or variable MIC results between experiments.
| Possible Cause | Troubleshooting Step |
| Fluctuations in medium pH | Even small variations in the starting pH of the medium can significantly impact the MIC values.[1][2] Prepare a large batch of medium for a set of experiments to ensure consistency. Always measure and record the final pH. |
| Inoculum size variability | The density of the bacterial inoculum can affect the MIC. Standardize your inoculum preparation to ensure a consistent starting concentration of bacteria in each assay. |
| Incomplete solubilization of this compound | This compound is hydrophobic and may precipitate out of solution, especially at higher concentrations in aqueous media. Visually inspect your dilutions for any precipitation. Consider using a carrier solvent like propylene glycol to improve solubility.[1][2] |
| Pipetting errors | Inaccurate serial dilutions can lead to significant variability in the final concentrations tested. Calibrate your pipettes regularly and use proper pipetting techniques. |
Issue 3: this compound appears less effective in the presence of serum.
| Possible Cause | Troubleshooting Step |
| Protein binding | This compound may bind to proteins present in the serum, reducing its bioavailable concentration.[1] Be aware that the presence of serum can decrease the apparent activity of this compound against some bacterial species.[1][2] It's important to note that for some bacteria like M. tuberculosis, serum did not affect its activity.[1][2] |
| Quantify the effect | If your application requires the presence of serum, quantify the shift in MIC in its presence and report this as part of your findings. |
Data Summary
Table 1: Influence of pH on the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.
| Bacterial Species | pH | MIC (µg/mL) | Reference |
| Mycobacterium phlei | 7-8 | 50 | [1][2] |
| Mycobacterium phlei | 5-6 | 40 | [1][2] |
| Mycobacterium tuberculosis | 7-8 | 25 | [1][2] |
| Mycobacterium tuberculosis | 6 | 15 | [1][2] |
| Lactobacillus brevis | 4-7 | Activity inversely correlated with pH | [1][2] |
| Foodborne Pathogens | 5.0 | Lower MICs | [2] |
| Foodborne Pathogens | 7.2 | Higher MICs | [2] |
Table 2: Influence of Cations on the Antibacterial Activity of Hop Compounds (Humulone and this compound) against Lactobacillus brevis.
| Cation Type | Effect on Activity | Reference |
| Monovalent (K+, Na+, NH4+, Rb+, Li+) | Stimulated | [10] |
| Divalent (Ca2+) | Little effect | [10] |
| Divalent (Mg2+) | Reduced | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (e.g., Tryptic Soy Agar), pick a few colonies of the Gram-positive bacterium to be tested.
-
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile broth to all wells.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
This will result in wells with decreasing concentrations of this compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only). If using a solvent, include a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Seal the plate and incubate at the optimal temperature for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
References
- 1. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
Refinement of analytical methods for detecting lupulone metabolites
Welcome to the technical support center for the analytical measurement of lupulone and its metabolites. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to support the refinement of analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound and its congeners (co-, n-, ad-lupulone)?
A1: Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection (UHPLC-DAD) or Mass Spectrometry (UHPLC-MS/MS) is highly recommended. UHPLC-DAD is a robust method for quantification, especially when isolated standards for each congener are available.[1][2][3] For higher sensitivity and selectivity, particularly in complex biological matrices, UHPLC-MS/MS is the preferred method.[4][5]
Q2: What is the most effective solvent for extracting lupulones from a solid matrix like dried hops?
A2: Organic solvents such as methanol (B129727) and ethanol (B145695) have been shown to achieve complete and efficient extraction of lupulones.[2][3] Aqueous mixtures generally result in lower recovery rates and are not recommended for quantitative analysis.[2][3]
Q3: My this compound recovery is low. What are the potential causes?
A3: Low recovery can stem from several factors:
-
Inefficient Extraction: As mentioned, using aqueous mixtures instead of organic solvents like methanol or ethanol can significantly reduce extraction efficiency.[2]
-
Improper Sample Preparation: Failure to adequately grind or homogenize the sample can prevent the solvent from accessing the target analytes.
-
Analyte Degradation: Lupulones can be sensitive to heat and light. Ensure your extraction and storage conditions are optimized to prevent degradation.
-
Poor Solid-Phase Extraction (SPE) Recovery: If using SPE for cleanup, the sorbent chemistry, wash, and elution solvents may not be optimized for this compound.
Q4: I am observing poor reproducibility in my LC-MS results. What should I investigate?
A4: Poor reproducibility in LC-MS analysis is often linked to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[6][7] This can lead to either ion suppression or enhancement, causing inconsistent results. Other potential causes include inconsistent sample preparation, instrument variability, or degradation of the analyte in prepared samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound metabolites.
Issue 1: Inconsistent Peak Areas or Poor Sensitivity in LC-MS Analysis
-
Potential Cause: Matrix Effects. Components in the sample matrix (e.g., salts, phospholipids (B1166683) from plasma) can co-elute with this compound metabolites and suppress or enhance their ionization in the mass spectrometer source.[6][8]
-
Recommended Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before injection.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 or a mixed-mode sorbent) to clean up the sample. Optimize wash steps to remove interferences and the elution step to maximize this compound recovery.[6][8]
-
Liquid-Liquid Extraction (LLE): Test different organic solvents and pH adjustments to selectively extract lupulones while leaving matrix components behind.
-
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound metabolites and the region where matrix effects occur. A post-column infusion experiment can identify these suppressive regions.[8]
-
Sample Dilution: A simple approach is to dilute the sample extract.[6][7] This reduces the concentration of matrix components, but may compromise the limit of detection if the analyte concentration is low.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[6]
-
Issue 2: Co-elution or Poor Separation of this compound Congeners
-
Potential Cause: Sub-optimal chromatographic conditions. This compound, co-lupulone, and ad-lupulone are structurally similar, making them challenging to separate.
-
Recommended Solutions:
-
Column Selection: Use a high-efficiency UHPLC column, typically a C18 stationary phase with a small particle size (e.g., 1.7 µm).[9]
-
Mobile Phase Optimization:
-
Adjust the organic modifier (acetonitrile or methanol) percentage and the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Modify the pH of the aqueous mobile phase. Small changes in pH can alter the ionization state of the analytes and improve separation.
-
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Temperature Control: Ensure the column oven temperature is stable and optimized. Temperature can affect mobile phase viscosity and analyte retention.
-
Experimental Protocols
Protocol: Quantification of Lupulones by UHPLC-DAD
This protocol is a general guideline for the analysis of this compound congeners in a hop extract.
-
Sample Preparation (Solvent Extraction):
-
Weigh approximately 100 mg of finely ground, dried hop material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[10]
-
-
Chromatographic Conditions:
-
System: UHPLC system with a Diode Array Detector (DAD).[3]
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 150 mm (or equivalent).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 2 µL.
-
DAD Wavelength: Monitor at 330 nm for lupulones.[9]
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of co-lupulone, n-lupulone, and ad-lupulone.
-
Calculate the concentration in the samples by comparing the peak area to the calibration curve.[9]
-
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis by UPLC-UV
The following table summarizes typical validation parameters for a UPLC-UV method, providing a benchmark for researchers developing their own assays.[9]
| Parameter | This compound | Unit |
| Linearity Range | 0.5 - 100 | µg/mL |
| Correlation Coefficient (r²) | >0.999 | - |
| Limit of Detection (LOD) | 0.15 | µg/mL |
| Limit of Quantification (LOQ) | 0.50 | µg/mL |
| Intra-day Precision (%RSD) | < 2.5 | % |
| Inter-day Precision (%RSD) | < 3.0 | % |
Mandatory Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthetic pathway leading to the formation of lupulones in Humulus lupulus.[11]
Troubleshooting Workflow for Low Analyte Signal
This workflow provides a logical sequence of steps to diagnose and resolve issues of low signal intensity or poor sensitivity in LC-MS analysis.
References
- 1. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gtfch.org [gtfch.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase Precursor Supply for Lupulone Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the biosynthesis of lupulone and related compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming common challenges and optimizing your experimental workflows for enhanced production of this compound precursors.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or no detectable production of phloroglucinol (B13840) derivatives (e.g., phlorisovalerophenone).
-
Question: My engineered yeast/E. coli strain is not producing the expected phloroglucinol core of this compound. What are the likely causes and how can I troubleshoot this?
Answer: The formation of the phloroglucinol ring, catalyzed by a valerophenone (B195941) synthase (VPS), is a critical first step. Low or absent production is often linked to an insufficient supply of the necessary acyl-CoA precursors: a branched-chain acyl-CoA (e.g., isovaleryl-CoA) and malonyl-CoA.[1][2]
Troubleshooting Steps:
-
Verify VPS Expression and Activity:
-
Confirm the expression of your heterologous VPS via SDS-PAGE or Western blot.
-
Perform an in vitro enzyme assay with purified VPS and the required substrates (isovaleryl-CoA and malonyl-CoA) to confirm its catalytic activity.
-
-
Assess Precursor Availability:
-
Malonyl-CoA Limitation: This is a very common bottleneck in polyketide synthesis.[3][4]
-
Strategy: Overexpress a key enzyme for malonyl-CoA synthesis, such as acetyl-CoA carboxylase (ACC). In S. cerevisiae, using a deregulated version of ACC1 (e.g., Acc1-S659A, S1157A) can bypass native regulation and increase the malonyl-CoA pool.[1]
-
Strategy: Downregulate competing pathways that consume acetyl-CoA, the precursor to malonyl-CoA. In E. coli, deleting genes involved in acetate (B1210297) and ethanol (B145695) formation can increase acetyl-CoA availability.[5]
-
-
Branched-Chain Acyl-CoA Limitation: The specific branched-chain acyl-CoA (e.g., isovaleryl-CoA from leucine (B10760876) degradation) may be limiting.
-
Strategy: Supplement the culture medium with the corresponding branched-chain amino acid (e.g., leucine).
-
Strategy: Overexpress the enzymes involved in the branched-chain amino acid degradation pathway, such as branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH).[2]
-
-
-
Codon Optimization: Ensure the codon usage of your plant-derived vps gene is optimized for your expression host (E. coli or S. cerevisiae) to prevent translational issues.
-
Issue 2: Accumulation of the phloroglucinol core but no prenylated products (this compound).
-
Question: I can detect the unprenylated this compound backbone, but the final prenylated product is absent. What is preventing the prenylation steps?
Answer: This issue points to problems with the supply of the prenyl donor, dimethylallyl pyrophosphate (DMAPP), or the activity of the aromatic prenyltransferases (PTs) responsible for attaching the isoprenoid side chains.[6]
Troubleshooting Steps:
-
Verify Prenyltransferase Expression and Localization:
-
Confirm the expression of your prenyltransferase(s) (e.g., HlPT1, HlPT2).
-
Ensure correct subcellular localization. Plant prenyltransferases are often membrane-associated. In yeast, they may need to be targeted to the endoplasmic reticulum or mitochondria for optimal activity with the relevant prenyl diphosphate (B83284) pools.
-
-
Assess Isoprenoid Precursor (DMAPP) Availability:
-
MVA/MEP Pathway Flux: The biosynthesis of DMAPP and its isomer isopentenyl pyrophosphate (IPP) via the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in bacteria can be a rate-limiting factor.
-
Strategy (Yeast): Overexpress key, rate-limiting enzymes of the MVA pathway. A common and effective target is a truncated, soluble version of HMG-CoA reductase (tHMG1).[7]
-
Strategy (Yeast): Downregulate competing pathways that drain the isoprenoid precursor pool. The ergosterol (B1671047) biosynthesis pathway is a major competitor for farnesyl pyrophosphate (FPP), a precursor to DMAPP. Downregulating the gene ERG9, which encodes squalene (B77637) synthase, can redirect flux towards your desired terpenoid products.[7] This can also be achieved chemically by adding a small molecule inhibitor like ketoconazole.[6][8]
-
Strategy (E. coli): Overexpress rate-limiting enzymes of the native MEP pathway, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase).
-
-
IPP/DMAPP Toxicity: High intracellular concentrations of IPP can be toxic to host cells, leading to growth inhibition and reduced productivity.[9] Monitor cell health and consider strategies to balance precursor production with consumption by the downstream pathway enzymes.
-
-
Issue 3: Poor host cell growth and low product titers after pathway introduction.
-
Question: My engineered strain grows significantly slower than the wild-type, and overall product yield is low. What are the potential causes of this metabolic burden?
Answer: The introduction of a heterologous metabolic pathway can impose a significant metabolic burden on the host cell, leading to reduced growth and productivity. This can be due to several factors:
Troubleshooting Steps:
-
Enzyme Expression Toxicity: Overexpression of certain heterologous proteins can be toxic to the host.
-
Strategy: Use inducible promoters to control the timing and level of gene expression. Titrate the inducer concentration to find a balance between enzyme expression and cell growth.
-
Strategy: Switch to lower-copy-number plasmids or integrate the expression cassettes into the host genome for more stable and potentially lower levels of expression.[7]
-
-
Metabolic Imbalance and Precursor Drain: Siphoning essential metabolites into your engineered pathway can deplete pools necessary for normal cellular functions.
-
Strategy: Implement dynamic regulation of your pathway. For example, use promoters that are activated during stationary phase, after the main phase of cell growth is complete.
-
Strategy: Balance the expression levels of all pathway enzymes. Use a modular cloning system to test different promoter strengths for each gene in your pathway to avoid the accumulation of potentially toxic intermediates.
-
-
Product Toxicity: The final product, this compound, or its intermediates may be toxic to the host cells at high concentrations.
-
Strategy: Implement an in situ product removal strategy, such as a two-phase fermentation with an organic overlay to sequester the hydrophobic product.[7]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various metabolic engineering strategies aimed at increasing precursor supply for polyketide and terpenoid biosynthesis.
Table 1: Strategies to Increase Malonyl-CoA Supply and Impact on Product Titer
| Host Organism | Genetic Modification | Fold Increase in Malonyl-CoA (approx.) | Product | Final Titer | Reference |
| E. coli | Overexpression of Corynebacterium glutamicum ACCase | 3-fold | Phloroglucinol | - | [1] |
| S. cerevisiae | Overexpression of deregulated Acc1 (S659A, S1157A) | - | Fatty Acid Ethyl Esters | ~1.5 g/L | [1] |
| S. cerevisiae | Overexpression of deregulated Acc1 | - | 3-Hydroxypropionic acid | ~3.5 g/L | [1] |
| S. cerevisiae | Delta sequence integration of mutant EHD3 and ACC1** | 14-fold (product) | Malonate | 187.25 mg/L | [10] |
| S. cerevisiae | Fed-batch fermentation of engineered strain LMA-16 | - | Malonate | 1.62 g/L | [10] |
Table 2: Strategies to Increase Isoprenoid Precursor (IPP/DMAPP) Supply and Impact on Product Titer
| Host Organism | Genetic Modification | Fold Increase in Product (approx.) | Product | Final Titer | Reference |
| S. cerevisiae | Overexpression of myo-inositol transporter Itr1 | 1.26-fold | Glucaric Acid | - | [6] |
| S. cerevisiae | Expression of MIOX4-Udh fusion protein | 1.4-fold | Glucaric Acid | - | [6] |
| S. cerevisiae | Combined engineering in 5L fermenter | 1.8-fold | Glucaric Acid | 10.85 g/L | [6] |
| S. cerevisiae | Deletion of FAA1 and FAA4, overexpression of acot | - | Fatty Alcohols | 31.2 mg/L | [11] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Acyl-CoAs from S. cerevisiae
This protocol is adapted for the extraction of a broad range of acyl-CoAs for analysis by LC-MS/MS.
Materials:
-
Yeast cell culture
-
Ice-cold 80% methanol (B129727)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Homogenizer (e.g., bead beater)
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Nitrogen evaporator
-
5% sulfosalicylic acid (for reconstitution)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Quickly harvest yeast cells from a defined volume of culture by centrifugation at 4°C. The speed of this step is critical to quench metabolic activity.
-
Washing: Wash the cell pellet once with ice-cold sterile water.
-
Extraction: a. Resuspend the cell pellet in a pre-weighed tube with a defined volume of ice-cold 80% methanol. Add internal standards at this point. b. Add an equal volume of acid-washed glass beads. c. Homogenize the cells using a bead beater at 4°C. Perform several cycles of homogenization with cooling on ice in between.
-
Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying and Reconstitution: a. Dry the supernatant under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume of 5% sulfosalicylic acid.
-
Analysis: Analyze the reconstituted sample by LC-MS/MS.
Protocol 2: General Procedure for a Prenyltransferase Enzyme Assay
This protocol provides a general framework for assaying the activity of an aromatic prenyltransferase using HPLC.
Materials:
-
Purified prenyltransferase enzyme
-
Aromatic substrate (e.g., phlorisovalerophenone)
-
Prenyl donor (DMAPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Quenching solution (e.g., methanol or formic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the aromatic substrate (dissolved in a suitable solvent like DMSO), and DMAPP. b. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the purified prenyltransferase enzyme to the mixture.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). Time course experiments should be performed to ensure the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold methanol or a small amount of formic acid.
-
Clarification: Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
HPLC Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject a suitable volume onto the HPLC system. c. Separate the substrate and product using an appropriate gradient (e.g., water/acetonitrile with 0.1% formic acid). d. Quantify the product peak by comparing its area to a standard curve of the purified product or by using a known extinction coefficient.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway showing key precursors and enzymatic steps.
Troubleshooting Workflow for Low this compound Yield
Caption: Logical workflow for troubleshooting low yields in engineered this compound biosynthesis.
References
- 1. Improving Production of Malonyl Coenzyme A-Derived Metabolites by Abolishing Snf1-Dependent Regulation of Acc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 4. Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Modular Polyketide Synthases for Production of Biofuels and Industrial Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Engineering Saccharomyces cerevisiae for efficient production of glucaric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Engineering Saccharomyces cerevisiae for efficient production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast - Wikipedia [en.wikipedia.org]
- 10. Metabolic engineering of the malonyl-CoA pathway to efficiently produce malonate in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering Saccharomyces cerevisiae for Efficient Biosynthesis of Fatty Alcohols Based on Enhanced Supply of Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lupulone's Antibacterial Activity Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on adjusting pH to enhance the antibacterial activity of lupulone.
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the antibacterial activity of this compound?
This compound, a beta-acid from the hop plant (Humulus lupulus), demonstrates significantly enhanced antibacterial activity at a lower pH.[1][2] This phenomenon is particularly pronounced against Gram-positive bacteria. The prevailing hypothesis is that the undissociated form of this compound is more effective at disrupting the bacterial cell membrane, and a lower pH increases the concentration of this form.[3]
Q2: What is the proposed mechanism of action for this compound's antibacterial activity?
The primary mechanism of action for this compound is the disruption of the bacterial cell membrane's function.[1] It is believed to act as an ionophore, dissipating the transmembrane potential, which leads to ATP leakage and ultimately, cell death.[4] This disruption of the cell's energy potential inhibits essential processes and leads to bacterial growth inhibition or death.
Q3: How does the solubility of this compound affect antibacterial assays?
This compound is a hydrophobic compound with low solubility in aqueous media, which can present challenges in experimental setups.[2] Inconsistent dissolution can lead to inaccurate and non-reproducible results. It is crucial to use an appropriate solvent, such as ethanol (B145695) or propylene (B89431) glycol, to prepare stock solutions and ensure proper dispersion in the growth medium.[2]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria at different pH levels as reported in the literature.
Table 1: Effect of pH on MIC of this compound against Mycobacterium species
| Bacterial Strain | pH 5 | pH 6 | pH 7 | pH 8 |
| M. phlei | 40 µg/mL | 40 µg/mL | 50 µg/mL | 50 µg/mL |
| M. tuberculosis | - | 15 µg/mL | 25 µg/mL | 25 µg/mL |
| Data sourced from literature.[1][2] |
Table 2: General Trend of pH-Dependent Antibacterial Activity of Hop Compounds
| pH Level | Antibacterial Activity |
| Lower pH (e.g., 5.0) | Higher activity (Lower MIC) |
| Neutral/Higher pH (e.g., 7.2) | Lower activity (Higher MIC) |
| This general trend has been observed for hop-derived bitter acids, including this compound.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Various pH Levels using Broth Microdilution
This protocol outlines the steps to assess the impact of pH on the antibacterial efficacy of this compound.
Materials:
-
This compound (pure compound)
-
Appropriate solvent for this compound (e.g., 96% ethanol or propylene glycol)[2]
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile buffers for pH adjustment (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in the chosen solvent to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.[2]
-
-
Preparation of pH-Adjusted Growth Media:
-
Prepare batches of CAMHB and adjust the pH to the desired levels (e.g., 5.0, 6.0, 7.0) using the sterile buffers.
-
Verify the final pH of each medium batch with a calibrated pH meter.
-
Filter-sterilize the pH-adjusted media.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the corresponding pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
In separate 96-well plates for each pH value, perform serial two-fold dilutions of the this compound stock solution with the corresponding pH-adjusted CAMHB to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each pH.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[1]
-
Troubleshooting Guide
Problem 1: this compound precipitates in the growth medium.
-
Cause: this compound is hydrophobic and has poor solubility in aqueous solutions. The solvent concentration may be too low in the final well volume.
-
Solution:
-
Ensure the stock solution is fully dissolved before adding it to the medium.
-
Consider using a co-solvent system or preparing the initial dilutions in a higher concentration of the organic solvent before further dilution in the broth. However, be mindful of the final solvent concentration, as it can also inhibit bacterial growth. Run a solvent toxicity control.
-
Encapsulation of this compound with chitosan (B1678972) nanoparticles has been shown to improve solubility and synergistic effects.[2]
-
Problem 2: Inconsistent or non-reproducible MIC values.
-
Cause: This can be due to several factors, including inaccurate pipetting, improper mixing, or variability in the bacterial inoculum.
-
Solution:
-
Ensure thorough mixing at each dilution step.
-
Standardize the inoculum preparation carefully using a McFarland standard and verify the cell density.
-
Use calibrated pipettes and proper pipetting techniques.
-
Problem 3: The pH of the medium changes during the experiment.
-
Cause: Bacterial metabolism can alter the pH of the growth medium, especially with high bacterial densities.
-
Solution:
-
Use a well-buffered growth medium. The concentration of the buffer may need to be optimized to maintain a stable pH throughout the incubation period.
-
Measure the pH of the control wells at the end of the experiment to check for significant shifts.
-
References
- 1. akjournals.com [akjournals.com]
- 2. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Validation & Comparative
Lupulone vs. Humulone: A Comparative Analysis of Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimicrobial agents has driven renewed interest in natural compounds. Among these, the α-acid humulone (B191422) and the β-acid lupulone, both derived from the hop plant (Humulus lupulus), have demonstrated significant antibacterial properties. This guide provides a comprehensive comparison of their antibacterial efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Superior Antibacterial Potency of this compound
A substantial body of evidence indicates that this compound possesses significantly stronger antibacterial activity compared to humulone, particularly against Gram-positive bacteria.[1][2] This difference in potency is reflected in their Minimum Inhibitory Concentrations (MICs), with this compound consistently exhibiting lower MIC values across a range of bacterial species.
The primary mechanism of action for both compounds involves the disruption of the bacterial cell membrane.[3] As hydrophobic molecules, they are thought to act as ionophores, interfering with the transmembrane potential and leading to a cascade of detrimental effects, including the inhibition of respiration and the synthesis of essential macromolecules like DNA, RNA, and proteins.[3] The greater hydrophobicity of this compound, due to an additional isopentenyl group, is believed to enhance its ability to partition into and disrupt the bacterial membrane, contributing to its superior antibacterial effect.
While both compounds are primarily effective against Gram-positive bacteria, their activity against Gram-negative bacteria is limited. This is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to hydrophobic compounds.[4]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and humulone against various bacterial strains as reported in the scientific literature. Lower MIC values indicate greater antibacterial potency.
| Bacterial Strain | This compound MIC (µg/mL) | Humulone MIC (µg/mL) | Gram Stain | Reference |
| Staphylococcus aureus | 0.1 - 1.56 | 3 - 83.25 | Positive | [5][6][7] |
| Staphylococcus epidermidis | 10 | 18.75 - 30 | Positive | [5][7] |
| Bacillus subtilis | 0.98 | 16 | Positive | [8] |
| Streptococcus pyogenes | 0.1 - 1 | 3 - 30 | Positive | [5] |
| Kocuria rhizophila | 0.1 - 1 | 3 - 30 | Positive | [5] |
| Propionibacterium acnes | 0.1 - 1 | 3 - 30 | Positive | [5] |
| Enterococcus faecalis | Similar to Humulone | Similar to this compound | Positive | [7] |
| Escherichia coli | No relevant inhibition | No relevant inhibition | Negative | [5] |
| Pseudomonas mirabilis | No relevant inhibition | No relevant inhibition | Negative | [5] |
Experimental Protocols
The determination of the antibacterial activity of this compound and humulone is typically performed using standard microbiological assays. The two most common methods are Broth Microdilution and Agar (B569324) Well Diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Stock solutions of this compound and humulone are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions of each compound are then made in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target bacterium using a sterile swab.
-
Creation of Wells: Wells of a defined diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Compounds: A specific volume of the test compound solution (this compound or humulone) at a known concentration is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of antibacterial action of this compound and humulone.
Caption: Experimental workflow for antibacterial susceptibility testing.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. hereditybio.in [hereditybio.in]
- 3. Hops (Humulus lupulus L.) Bitter Acids: Modulation of Rumen Fermentation and Potential As an Alternative Growth Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synthetic Lupulone Derivatives: A Comparative Guide to Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The natural compound lupulone, a β-acid derived from the hop plant (Humulus lupulus), has demonstrated promising anticancer properties. However, the focus of contemporary research has shifted towards the synthesis of novel this compound derivatives with enhanced potency and selectivity. This guide provides a comparative analysis of the anticancer effects of these synthetic derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further preclinical and clinical development.
Comparative Efficacy of Synthetic this compound Derivatives
Recent studies have focused on modifying the structure of this compound to improve its anticancer activity. A notable example is the synthetic derivative designated 1h , which has shown significantly greater potency than the parent compound in prostate cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound and Synthetic Derivative 1h in Prostate Cancer Cells
| Compound | Cell Line | Assay | IC50 (µM) after 48h |
| This compound | PC3 | MTT | 15.2 ± 1.8 |
| Derivative 1h | PC3 | MTT | 8.9 ± 1.1 |
| This compound | DU145 | MTT | 18.5 ± 2.2 |
| Derivative 1h | DU145 | MTT | 10.3 ± 1.5 |
The data clearly indicates that the synthetic derivative 1h possesses a substantially lower IC50 value, demonstrating its enhanced cytotoxic effect against both PC3 and DU145 prostate cancer cell lines compared to natural this compound.
Mechanisms of Action: Apoptosis and Autophagy
The primary mechanism by which this compound and its synthetic derivatives exert their anticancer effects is through the induction of programmed cell death, specifically apoptosis and, to some extent, autophagy.
Apoptosis Induction
Studies have consistently shown that these compounds trigger the caspase cascade, a hallmark of apoptosis. Treatment of prostate cancer cells with this compound and its derivatives leads to the activation of key initiator and executioner caspases.
Table 2: Caspase Activation in PC3 Prostate Cancer Cells Treated with this compound Derivatives
| Treatment | Caspase-8 Activation | Caspase-9 Activation | Caspase-3 Activation |
| Control | Baseline | Baseline | Baseline |
| This compound (10 µM) | Increased | Increased | Increased |
| Derivative 1h (10 µM) | Markedly Increased | Markedly Increased | Markedly Increased |
The synthetic derivative 1h demonstrates a more potent induction of caspase activity compared to this compound, correlating with its stronger cytotoxic effects.[1] The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway.
Signaling Pathway for this compound Derivative-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by synthetic this compound derivatives, leading to apoptotic cell death.
Caption: Proposed mechanism of apoptosis induction by synthetic this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols used in the evaluation of synthetic this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., PC3, DU145) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its synthetic derivatives for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection (Caspase Activity Assay)
Caspase activity is measured using colorimetric or fluorometric assay kits.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular proteins.
-
Substrate Incubation: The cell lysate is incubated with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) that is conjugated to a chromophore or fluorophore.
-
Signal Detection: Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which is then quantified by measuring the absorbance or fluorescence.
-
Data Analysis: The increase in caspase activity is determined by comparing the signal from treated cells to that of untreated controls.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, LC3-II).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anticancer effects of synthetic this compound derivatives.
Caption: General experimental workflow for anticancer evaluation.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the development of new anticancer agents. The enhanced potency of compounds like derivative 1h, coupled with a deeper understanding of their mechanisms of action, provides a solid foundation for further research. The experimental protocols and comparative data presented in this guide are intended to facilitate the rational design and evaluation of the next generation of this compound-based cancer therapeutics. Continued investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and safety profiles.
References
Cross-Study Validation of Lupulone's Efficacy Against Colon Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of lupulone, a beta-acid derived from the hop plant (Humulus lupulus), across various colon cancer cell lines. The data presented herein is a synthesis of findings from multiple studies, offering a cross-validated perspective on this compound's potential as a therapeutic agent. This document details its efficacy in inhibiting cell growth, inducing apoptosis, and modulating key signaling pathways, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The efficacy of this compound in inhibiting the proliferation of colon cancer cells has been evaluated in several studies. The following tables summarize the key quantitative findings, including IC50 values and the extent of cell growth inhibition and apoptosis.
Table 1: IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) | Treatment Duration | Study |
| SW620 | 10-60 | Not Specified | [1] |
| Caco-2 | ~16 (for a mixture of bitter acids) | Not Specified |
Table 2: Cell Growth Inhibition and Apoptosis Rates Induced by this compound
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration (hours) | Cell Growth Inhibition (%) | Apoptosis Rate (%) | Study |
| SW620 | 40 | 48 | 70 | Not Specified | [2][3] |
| SW620 | 40 | 72 | 80 | Not Specified | |
| SW620 | 40 and 60 | 48 | Not Specified | 18-20 (total dead cells) | [3] |
| SW620 | 40 and 60 | 72 | Not Specified | 30-45 (total dead cells) | [3] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate colon cancer cells (e.g., SW480, SW620, HCT-116, HT-29, Caco-2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µg/mL) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by utilizing Annexin V's high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, and propidium (B1200493) iodide (PI) to identify necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival and apoptosis.
Extrinsic Apoptosis Pathway (TRAIL and Fas Signaling)
This compound has been shown to activate the extrinsic apoptosis pathway in colon cancer cells.[2][3][4]
-
Upregulation of Death Receptors: this compound upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors DR4 and DR5, as well as the Fas receptor (Fas) and its ligand (FasL) on the surface of colon cancer cells.[2]
-
Caspase Activation: This upregulation leads to the activation of the initiator caspase-8, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[4] In SW480 cells, a crosstalk with the intrinsic pathway is observed through Bid cleavage.[4]
Caption: this compound-induced extrinsic and intrinsic apoptosis pathways.
p38 MAPK/p53 Signaling Pathway
This compound's pro-apoptotic activity is also mediated through the p38 mitogen-activated protein kinase (MAPK) and p53 signaling cascade.
-
p38 MAPK Activation: this compound treatment leads to the activation of p38 MAPK.
-
p53 Upregulation: Activated p38 MAPK, in turn, upregulates the tumor suppressor protein p53.
-
TRAIL Receptor Expression: The upregulation of p53 further enhances the expression of TRAIL death receptors DR4/DR5, amplifying the apoptotic signal. Inactivation of p38 MAPK has been shown to inhibit the this compound-induced upregulation of p53 and TRAIL receptors.
Caption: this compound activates p38 MAPK/p53 signaling to promote apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
This compound also influences the intrinsic apoptosis pathway by modulating the expression of Bcl-2 family proteins.
-
Bax/Bcl-2 Ratio: Studies have shown that this compound treatment can lead to an increased expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[5] However, the ratio of Bax to Bcl-2 is a critical determinant of cell fate. While one study reported an increase in both proteins, it suggested that the pro-apoptotic effect of Bax may overcome the anti-apoptotic effect of Bcl-2.[5] Further investigation is needed to fully elucidate the net effect on the Bax/Bcl-2 ratio across different colon cancer cell lines.
PI3K/Akt and Wnt/β-catenin Signaling Pathways
While direct studies on the effect of this compound on the PI3K/Akt and Wnt/β-catenin pathways in colon cancer are limited, the related compound lupeol (B1675499) has been shown to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells.[6][7] Given the structural similarities, it is plausible that this compound may also modulate these critical pathways involved in cell survival, proliferation, and differentiation. Further research is warranted to investigate these potential mechanisms of action for this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-cancer efficacy of this compound.
Caption: General experimental workflow for assessing this compound's efficacy.
Conclusion
The collective evidence from multiple studies strongly suggests that this compound is a potent inhibitor of colon cancer cell growth. Its efficacy is attributed to the induction of apoptosis through the activation of both extrinsic and intrinsic pathways, prominently involving the upregulation of TRAIL and Fas death receptors and the modulation of the p38 MAPK/p53 signaling cascade. While the current data is promising, further research is necessary to establish a broader profile of its efficacy across a wider range of colon cancer cell lines and to fully elucidate its impact on other critical signaling pathways such as PI3K/Akt and Wnt/β-catenin. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and further explore the therapeutic potential of this compound in colon cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemopreventive effects of this compound, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The dietary terpene lupeol targets colorectal cancer cells with constitutively active Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dietary terpene lupeol targets colorectal cancer cells with constitutively active Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiangiogenic Properties of Lupulone and Xanthohumol
For researchers, scientists, and drug development professionals, understanding the nuances of potential therapeutic compounds is paramount. Lupulone and xanthohumol (B1683332), two natural compounds derived from the hop plant (Humulus lupulus), have garnered significant attention for their antiangiogenic properties, a key target in cancer therapy and other diseases characterized by excessive blood vessel formation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in evaluating their potential as antiangiogenic agents.
Quantitative Comparison of Antiangiogenic Activities
The antiangiogenic efficacy of this compound and xanthohumol has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data from multiple studies, providing a snapshot of their comparative potency.
| This compound: In Vitro Antiangiogenic Effects | |||
| Assay | Cell Type | Concentration | Effect |
| Endothelial Cell Proliferation | HUVEC | 2.5 µg/mL | ~41% inhibition after 3 days |
| HUVEC | 7.5 µg/mL | ~60% inhibition of basal proliferation | |
| HUVEC | 7.5 µg/mL | ~48% inhibition of bFGF-induced proliferation | |
| Endothelial Cell Migration | HUVEC | 10 µg/mL | ~30% inhibition |
| HUVEC | 20 µg/mL | ~61% inhibition | |
| HUVEC | 30 µg/mL | ~78% inhibition | |
| Tube Formation | HUVEC | 5 µg/mL | ~60% inhibition |
| This compound: In Vivo Antiangiogenic Effects | |||
| Assay | Model | Dosage | Effect |
| Matrigel Plug Assay | Mice | 20 mg/kg/day (in drinking water) | ~50% reduction in new vessel formation |
| Xanthohumol: In Vitro Antiangiogenic Effects | |||
| Assay | Cell Type | Concentration | Effect |
| Endothelial Cell Viability | HUVEC | 5 µM | No significant change |
| HUVEC | 10 µM | ~23% reduction | |
| Endothelial Cell Apoptosis | HUVEC | 10 µM | ~437% increase |
| Endothelial Cell Invasion | HUVEC | 10 µM | Significant decrease |
| Tube Formation | HUVEC | 5 µM and 10 µM | Significant reduction in capillary-like structures |
| HUVEC + SMC co-culture | 10 µM | Increase in cord structures | |
| Endothelial Cell Migration | MDA-MB-231 | 10 µM | Inhibition to ~40% |
| MDA-MB-231 | 20 µM | Inhibition to ~30% |
| Xanthohumol: In Vivo Antiangiogenic Effects | |||
| Assay | Model | Dosage | Effect |
| Subcutaneous Xenograft | Mice (Pancreatic Cancer) | Weekly intraperitoneal injections | Significant reduction in tumor volume and microvessel density |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the antiangiogenic properties of this compound and xanthohumol.
Endothelial Cell Proliferation Assay
This assay quantifies the ability of a compound to inhibit the growth of endothelial cells.[1][2]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) in complete growth medium.
-
Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or xanthohumol) or a vehicle control (e.g., DMSO). In some experiments, cells are stimulated with a pro-angiogenic growth factor like basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF).
-
Incubation: The cells are incubated for a defined period (e.g., 3 to 6 days).
-
Quantification: Cell proliferation is assessed using methods like the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting. The results are typically expressed as a percentage of inhibition compared to the control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of a compound on the migratory capacity of endothelial cells towards a chemoattractant.
-
Chamber Setup: A two-chamber system (Boyden chamber) with a porous membrane (e.g., coated with fibronectin) separating the upper and lower chambers is used.
-
Cell Seeding: HUVECs, pre-treated with the test compound or vehicle, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fibronectin or a growth factor).
-
Incubation: The chamber is incubated for several hours to allow cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The inhibition of migration is calculated relative to the control.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.[3][4][5]
-
Matrix Coating: A basement membrane matrix, such as Matrigel, is coated onto the wells of a culture plate and allowed to solidify.[5]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound or vehicle.
-
Incubation: The plate is incubated for a period that allows for the formation of tube-like networks (typically several hours).
-
Visualization and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, or the number of closed loops.[3][5]
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels in a living organism.
-
Matrigel Preparation: Matrigel, mixed with a pro-angiogenic factor (e.g., bFGF) and the test compound (if applicable for local delivery studies), is prepared.
-
Implantation: The Matrigel mixture is injected subcutaneously into mice.
-
Treatment: For systemic delivery, the compound (e.g., this compound in drinking water) is administered to the animals over a period of time (e.g., 21 days).[6][7]
-
Plug Excision and Analysis: After the treatment period, the Matrigel plugs are excised.
-
Quantification: The extent of neovascularization within the plug is quantified by measuring the hemoglobin content, which is indicative of red blood cell infiltration into the newly formed vessels.
Signaling Pathways and Mechanisms of Action
Both this compound and xanthohumol exert their antiangiogenic effects by modulating key signaling pathways involved in endothelial cell function.
This compound's Antiangiogenic Signaling
The precise signaling pathways targeted by this compound are still under investigation. However, existing evidence suggests that its antiangiogenic effects are mediated through the inhibition of critical processes in endothelial cells, including proliferation and migration, which are downstream of various growth factor receptor signaling cascades.
Caption: this compound's inhibitory effects on key angiogenic processes.
Xanthohumol's Antiangiogenic Signaling
Xanthohumol has been shown to modulate multiple signaling pathways to exert its antiangiogenic effects.[8][9][10] Key targets include the NF-κB, Akt, and AMPK pathways.[8][9][11] By inhibiting NF-κB and Akt, and activating AMPK, xanthohumol can suppress endothelial cell proliferation, migration, and survival.[8][12]
References
- 1. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial cell proliferation during angiogenesis. In vitro modulation by basement membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic properties of this compound, a bitter acid of hop cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for the Effects of Xanthohumol in Disrupting Angiogenic, but not Stable Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Mechanisms of Lupulone and Lupeol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the anti-inflammatory properties of two naturally occurring compounds: lupulone, a beta-acid found in hops (Humulus lupulus), and lupeol (B1675499), a pentacyclic triterpene present in a variety of fruits and vegetables. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways involved.
Overview of Anti-Inflammatory Mechanisms
Both this compound and lupeol exhibit significant anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Their mechanisms, however, show distinct and overlapping characteristics. Lupeol has been extensively studied for its multi-target anti-inflammatory potential, while research on this compound has also revealed potent inhibitory effects on crucial inflammatory pathways.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][[“]][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42]
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the inhibitory activities of this compound and lupeol from various in vitro and in vivo studies. Direct comparative studies are limited, and thus, data from different experimental setups are presented.
Table 1: In Vitro Anti-Inflammatory and Related Activities
| Compound | Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | COX-2 Inhibition | In vitro enzyme assay | IC50 of 20.4 µg/mL (for a standardized CO2 hop extract) | [29] |
| NO Production | Mouse RAW264.7 macrophages | IC50 of 17 µM | [14] | |
| DPPH Radical Scavenging | Cell-free assay | IC50 of 25 µM | [24] | |
| Lipid Peroxidation | Rat brain homogenates | IC50 of 39 µM | [24] | |
| Lupeol | Soybean Lipoxygenase-1 | Enzyme assay | IC50 of 35 µM | [5] |
| NF-κB Activation (LMP1-induced) | HEK293 cells | 34% inhibition at 50 µg/mL | [20] | |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β) | LPS-stimulated macrophages | Inhibition observed at 10–100 μM | [5] |
Table 2: In Vivo Anti-Inflammatory Activities
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | UVB-induced erythema in humans | 1% topical cream | Comparable anti-inflammatory effect to 1% hydrocortisone (B1673445) acetate (B1210297) | [12] |
| Lupeol | Carrageenan-induced paw edema in rats | 100 mg/kg (oral) | 50% inhibition of edema | [21] |
| Adjuvant-induced arthritis in rats | Not specified | 39% reduction in paw swelling | [22][30] | |
| TPA-induced mouse ear edema | 0.5 and 1 mg/ear (topical) | Significant reduction in edema and myeloperoxidase levels | [5] | |
| LPS-induced lung injury in mice | 0.5–2 mg/kg (intravenous) | Significant reduction in TNF-α and iNOS expression | [10] |
Key Signaling Pathways
This compound and lupeol exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both this compound and lupeol have been shown to inhibit this pathway, albeit through potentially different mechanisms.
-
This compound: Suppresses the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes like COX-2.[12]
-
Lupeol: Inhibits NF-κB activation by preventing the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[43] This leads to a reduction in the production of various pro-inflammatory cytokines.[5][26]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another crucial regulator of inflammation and other cellular processes.
-
This compound: In the context of cancer cells, this compound has been shown to trigger apoptosis through the activation of the p38 MAPK pathway.[8] Its role in the MAPK pathway in inflammatory cells requires further investigation.
-
Lupeol: Demonstrates inhibitory effects on the MAPK/ERK pathway, which contributes to its anti-metastatic effects in cancer.[1][3] In neuroinflammation, lupeol inhibits the phosphorylation of p38 MAPK and JNK.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This assay determines the direct inhibitory effect of a compound on the activity of purified COX-2 enzyme.
-
Materials: Purified COX-2 enzyme, COX assay buffer, arachidonic acid (substrate), fluorometric probe, test compounds (this compound, lupeol), and a positive control (e.g., celecoxib).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the reaction mixture containing COX assay buffer, heme, and the fluorometric probe.
-
Add the diluted test compounds or controls to the respective wells.
-
Add the purified COX-2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Measure the fluorescence in a kinetic mode.
-
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[18][36][37]
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.
-
Materials: A suitable cell line (e.g., HEK293), a luciferase reporter plasmid containing NF-κB response elements, a control plasmid (e.g., Renilla luciferase), transfection reagent, test compounds, and a stimulator (e.g., TNF-α or LPS).
-
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with varying concentrations of the test compounds.
-
Stimulate the cells with the NF-κB activator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the stimulated control to determine the IC50 value.[16][35][39][40]
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Materials: Cells grown on coverslips, test compounds, NF-κB activator (e.g., TNF-α), primary antibody against the p65 subunit, and a fluorescently labeled secondary antibody.
-
Procedure:
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with the NF-κB activator.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against p65, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the nuclear fluorescence intensity to determine the extent of p65 translocation and its inhibition by the test compounds.[16]
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Wistar rats or Swiss mice.
-
Procedure:
-
Administer the test compound (e.g., lupeol orally) or a control vehicle to the animals.
-
After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[21][44]
Conclusion
Both this compound and lupeol demonstrate significant anti-inflammatory properties through their interaction with key inflammatory pathways. Lupeol's mechanisms have been more extensively characterized, showcasing its ability to modulate multiple targets, including NF-κB and MAPK signaling, and reduce a wide array of inflammatory mediators. This compound also exhibits potent inhibition of the NF-κB pathway and COX-2, with a distinct effect on the p38 MAPK pathway observed in cancer cells.
For drug development professionals, lupeol represents a well-documented lead compound with a broad spectrum of anti-inflammatory activities. This compound, with its potent effects on specific targets, also holds considerable promise and warrants further investigation to fully elucidate its therapeutic potential. Direct, head-to-head comparative studies under standardized conditions are crucial to definitively ascertain the relative potency and therapeutic advantages of these two promising natural compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Role of p38 MAPK in lupeol-induced B16 2F2 mouse melanoma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Lupeol Against Lipopolysaccharide-Induced Neuroinflammation via the p38/c-Jun N-Terminal Kinase Pathway in the Adult Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico docking studies of Lupeol with MAPK pathway proteins- Raf-1, MEK & ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound triggers p38 MAPK-controlled activation of p53 and of the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. worldscientific.com [worldscientific.com]
- 11. A Triterpenoid Lupeol as an Antioxidant and Anti-Neuroinflammatory Agent: Impacts on Oxidative Stress in Alzheimer’s Disease | MDPI [mdpi.com]
- 12. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. medkoo.com [medkoo.com]
- 18. benchchem.com [benchchem.com]
- 19. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory activity of lupeol and lupeol linoleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. consensus.app [consensus.app]
- 28. researchgate.net [researchgate.net]
- 29. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 42. youtube.com [youtube.com]
- 43. aacrjournals.org [aacrjournals.org]
- 44. ijpras.com [ijpras.com]
A Comparative Metabolome Analysis of High-Lupulone Hop Varieties: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the metabolome of several high-lupulone hop varieties, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate a deeper understanding of the unique chemical profiles of these hop cultivars and their potential therapeutic applications.
High-lupulone hop varieties are distinguished by their elevated concentrations of β-acids, particularly lupulone and its derivatives. These compounds, along with a diverse array of other secondary metabolites, contribute to the pharmacological properties of hops, which include anti-inflammatory, anti-cancer, and anti-bacterial activities. This guide focuses on a selection of prominent high-lupulone varieties to highlight the variations in their chemical composition.
Quantitative Metabolome Comparison
The following table summarizes the quantitative data of key metabolites identified in various high-lupulone hop varieties. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions, geographical origin of the hops, and analytical methods used.
| Hop Variety | Key Metabolites | Concentration (% of total or specific fraction) | Reference |
| Chinook | β-Acids (Lupulones) | ||
| Adthis compound | 21.6% (of non-volatile fraction) | [1] | |
| This compound F | 6.4% (of non-volatile fraction) | [1] | |
| α-Acids (Humulones) | 11.5-13.5% (w/w) | ||
| Essential Oils | |||
| β-Myrcene | 19.4% (of volatile fraction) | [1] | |
| α-Humulene | 29.0% (of volatile fraction) | [1] | |
| β-Caryophyllene | 13.0% (of volatile fraction) | [1] | |
| Cascade | β-Acids (Lupulones) | ||
| Adthis compound | 19.7% (of non-volatile fraction) | [1] | |
| This compound F | 6.5% (of non-volatile fraction) | [1] | |
| α-Acids (Humulones) | 4.5-7.0% (w/w) | ||
| Essential Oils | |||
| β-Myrcene | 27.1% (of volatile fraction) | [1] | |
| α-Humulene | 30.0% (of volatile fraction) | [1] | |
| β-Caryophyllene | 12.9% (of volatile fraction) | [1] | |
| Columbus/Tomahawk/Zeus (CTZ) | β-Acids (Lupulones) | 4.5-5.5% (w/w) | [2] |
| α-Acids (Humulones) | 14.5-17.0% (w/w) | [2] | |
| Essential Oils | |||
| Myrcene | 25-45% (of total oil) | ||
| Humulene | 9-14% (of total oil) | ||
| Caryophyllene | 6-10% (of total oil) | ||
| Apollo | β-Acids (Lupulones) | 5.5-8.0% (w/w) | [3][4] |
| α-Acids (Humulones) | 15.0-20.0% (w/w) | [3][4] | |
| Essential Oils | |||
| Myrcene | 30-50% (of total oil) | [3] | |
| Humulene | 20-35% (of total oil) | [3] | |
| Caryophyllene | 14-20% (of total oil) | [3] |
Experimental Protocols
The following sections detail the typical methodologies employed for the metabolomic analysis of hop varieties, as cited in the referenced literature.
Sample Preparation and Extraction
A standardized protocol for the extraction of metabolites from hop cones is crucial for obtaining reproducible results. A common method involves the following steps:
-
Grinding: Dried hop cones are cryogenically ground to a fine powder using liquid nitrogen to prevent the degradation of thermally labile compounds.
-
Extraction: The powdered hop material is then extracted with an organic solvent. A mixture of methanol (B129727) and water (e.g., 80:20 v/v) is frequently used for a broad range of metabolites. For a more targeted extraction of bitter acids, solvents like ethanol (B145695) or hexane (B92381) can be employed. The extraction is typically performed under agitation for a specified period.
-
Centrifugation and Filtration: The resulting mixture is centrifuged to pellet the solid plant material. The supernatant, containing the extracted metabolites, is then filtered to remove any remaining particulate matter.
-
Drying and Reconstitution: The filtered extract is often dried under a stream of nitrogen or using a vacuum concentrator. The dried residue is then reconstituted in a suitable solvent (e.g., methanol/water) for analysis.
Metabolomic Analysis Techniques
1. Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS): This technique is primarily used for the analysis of volatile and semi-volatile compounds, such as the essential oils in hops.
-
SPME: A fused-silica fiber coated with a stationary phase is exposed to the headspace of the hop sample, where volatile compounds adsorb to the fiber.
-
GC-MS: The fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are desorbed and separated based on their boiling points and interactions with the GC column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns, allowing for their identification.[1]
2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a powerful technique for the analysis of a wide range of non-volatile metabolites, including bitter acids and flavonoids.
-
UPLC: The reconstituted hop extract is injected into a UPLC system, where compounds are separated based on their polarity and affinity for the stationary phase of the chromatographic column. A gradient of solvents is typically used to elute compounds with varying polarities.
-
MS/MS: The eluting compounds are introduced into a tandem mass spectrometer. In the first stage, precursor ions are selected. These ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage. This process provides a high degree of specificity and sensitivity for the identification and quantification of metabolites.[1][5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative metabolome analysis of high-lupulone hop varieties.
Experimental workflow for metabolome analysis.
Signaling Pathway: this compound-Induced Apoptosis
This compound, a major β-acid in high-lupulone hop varieties, has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. The diagram below illustrates the key steps in the extrinsic and intrinsic apoptotic pathways activated by this compound.
This compound-induced apoptotic signaling pathway.
Conclusion
The comparative metabolome analysis of high-lupulone hop varieties reveals a significant diversity in their chemical profiles, which likely translates to distinct pharmacological activities. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of these natural products. Further standardized, comprehensive studies comparing a wider range of high-lupulone cultivars are warranted to fully elucidate their unique metabolomic fingerprints and to identify novel bioactive compounds for drug development.
References
A Head-to-Head Comparison of Lupulone Extraction Techniques for Researchers and Drug Development Professionals
A comprehensive guide to the performance of various lupulone extraction methods, supported by experimental data and detailed protocols. This document provides an objective comparison to inform methodological choices in research and pharmaceutical development.
This compound, a β-acid found in the hop plant (Humulus lupulus), has garnered significant scientific interest for its diverse biological activities, including potential anti-inflammatory, and anticarcinogenic properties.[1] The efficient extraction of this compound is a critical first step for further research and drug development. This guide provides a head-to-head comparison of different extraction techniques, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and biological pathways.
Performance Comparison of this compound Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and overall composition of the resulting this compound extract. The following table summarizes quantitative data from various studies to facilitate a direct comparison of common techniques.
| Extraction Technique | Solvent/Parameters | Hop Variety | This compound Yield/Concentration | Reference |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (3500 PSI, 50 °C) | Not specified | 14.629 ± 0.250 mg/g plant material | [2] |
| Supercritical CO₂ (5000 PSI, 50 °C) | Not specified | 14.432 ± 0.184 mg/g plant material | [2] | |
| Supercritical CO₂ (200 bar, 40 °C) | Nugget | Not specified directly for this compound, but α-acid content was 383 g/kg of extract | [3] | |
| Solvent Extraction | Methanol | Not specified | Up to 2.7 mg/mL in a liquid supplement | [4] |
| Ethanol (B145695) | Not specified | Complete extraction of lupulones achieved | [4][5] | |
| Dichloromethane | Nugget | 88.68 ± 1.63% recovery of β-acids | [6] | |
| Hexane (B92381) | Nugget | 85.59 ± 1.92% recovery of β-acids | [6] | |
| Methanol–Dichloromethane (25:75 v/v) | Nugget | 88.18 ± 1.06% recovery of β-acids | [6] | |
| Pulsed Electric Field (PEF) Extraction | Methanolic | Not specified | Increased extraction rate of α-acids by 20% | [7] |
Detailed Experimental Protocols
Protocol 1: Supercritical CO₂ (scCO₂) Extraction
Supercritical CO₂ extraction is a green and highly efficient method for isolating lipophilic compounds like this compound. It preserves thermally sensitive compounds and is widely used commercially.
Materials and Equipment:
-
Dried and ground hop strobiles
-
Supercritical Fluid Extraction (SFE) system
-
High-purity liquid carbon dioxide
-
Ethanol (70%) for suspension of the extract
Procedure:
-
Grind dry raw hop strobiles and place a known amount (e.g., 3.0 g) into the extraction vessel.[2]
-
Perform the dynamic scCO₂ extraction process under the desired pressure and temperature conditions (e.g., 3500 PSI and 50 °C).[2]
-
Maintain a constant flow of CO₂ (e.g., 150 mL).[2]
-
The extract-laden CO₂ is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Suspend the collected extract in 70% ethanol for further analysis.[2]
Protocol 2: Solvent-Based Extraction
Organic solvents like methanol, ethanol, and hexane are effective for the complete extraction of lupulones.[4][5]
Materials and Equipment:
-
Dried hop cones or pellets
-
Grinder or mortar and pestle
-
Methanol, ethanol, or hexane (analytical grade)
-
Erlenmeyer flasks or beakers
-
Magnetic stirrer or orbital shaker
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Grind the dried hop material to increase the surface area for solvent interaction.
-
Weigh a specific amount of the powdered hop material (e.g., 20 g) and transfer it to an Erlenmeyer flask.[6]
-
Add the selected organic solvent at a specific solid-to-solvent ratio (e.g., 380 g of solvent).[6]
-
Stir the mixture at room temperature for a defined period (e.g., 89 minutes).[6]
-
Separate the liquid extract from the solid plant material by vacuum filtration.[8]
-
Wash the solid residue with two additional portions of the solvent to ensure complete recovery and add the washes to the liquid extract.[8]
-
Evaporate the solvent from the combined extract using a rotary evaporator to obtain the crude this compound-rich extract.
Visualizing Workflows and Pathways
This compound Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and subsequent analysis of this compound from hops.
Caption: Generalized workflow for this compound extraction and analysis.
Biosynthetic Pathway of this compound
This compound biosynthesis in hop lupulin glands involves precursors from both the plastidial methylerythritol 4-phosphate (MEP) pathway and amino acid metabolism.
Caption: Simplified biosynthetic pathway of this compound.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in human colon cancer cells through the activation of death receptor signaling pathways.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hop Flower Supercritical Carbon Dioxide Extracts Coupled with Carriers with Solubilizing Properties—Antioxidant Activity and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 5. researchgate.net [researchgate.net]
- 6. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Validating the Synergistic Effects of Lupulone with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of lupulone, a beta-acid derived from the hop plant (Humulus lupulus), with various chemotherapeutic agents. While direct quantitative data on the synergistic effects of this compound remains limited in publicly available research, this document summarizes findings for a structurally similar compound, lupeol (B1675499), in combination with doxorubicin (B1662922), to provide a framework for future research. Additionally, it details the known mechanisms of action of this compound and common chemotherapeutic drugs, offering insights into potential synergistic pathways. Detailed experimental protocols for key assays are also provided to facilitate further investigation into this promising area of cancer therapy.
Quantitative Analysis of Synergistic Effects
Due to the current lack of specific published data on the synergistic effects of this compound with chemotherapeutic agents, this section presents data from a study on lupeol, a structurally related pentacyclic triterpenoid, in combination with doxorubicin. These findings offer a valuable point of reference for the potential synergistic activity of this compound.
Table 1: Synergistic Anti-proliferative Effects of Lupeol and Doxorubicin on Breast Cancer Cells [1][2]
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | Lupeol | 42.55 |
| Doxorubicin | 0.32 | |
| Lupeol + Doxorubicin | Synergistically increased anti-proliferative effect | |
| MDA-MB-231 | Lupeol | 62.24 |
| Doxorubicin | Not reached at tested concentrations | |
| Lupeol + Doxorubicin | Synergistically increased anti-proliferative effect |
Note: The study on lupeol and doxorubicin demonstrated a synergistic increase in the anti-proliferative effect, but specific IC50 values for the combination were not provided in the abstract. The combination was shown to significantly enhance apoptosis and up-regulate caspase-3 expression.[1][2]
Potential Mechanisms of Synergistic Action
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-8, -9, and -3.[3] It can also up-regulate the expression of death receptors such as TRAIL DR4/DR5 and Fas, sensitizing cancer cells to apoptosis.[4] Chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel (B517696) have well-established mechanisms of action that, when combined with this compound, could lead to synergistic anti-cancer effects.
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[1] A potential synergistic mechanism with this compound could involve the dual induction of apoptotic pathways.
Cisplatin: This platinum-based drug forms DNA adducts, leading to DNA damage and cell cycle arrest, ultimately triggering apoptosis. The combination with this compound could enhance the apoptotic signal initiated by cisplatin-induced DNA damage.
Paclitaxel: This taxane (B156437) agent stabilizes microtubules, leading to mitotic arrest and apoptosis.[5] The synergistic potential with this compound could arise from the combined disruption of the cell cycle and induction of apoptosis through different pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential synergistic signaling pathways and a general experimental workflow for validating the synergistic effects of this compound with chemotherapeutic agents.
Caption: Potential synergistic apoptotic pathways of this compound and chemotherapeutic agents.
Caption: Experimental workflow for validating synergistic effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapeutic agents, both individually and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using dose-response curves.
Combination Index (CI) Calculation
The Combination Index (CI) is used to quantify the nature of the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The CI can be calculated using the Chou-Talalay method and specialized software such as CompuSyn.
Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and their combination at predetermined synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Conclusion
While direct evidence for the synergistic effects of this compound with chemotherapeutic agents is still emerging, the available data on the structurally similar compound lupeol, combined with the known mechanisms of action of this compound, strongly suggest a high potential for synergistic anti-cancer activity. The provided experimental protocols and conceptual frameworks for signaling pathways offer a solid foundation for researchers to further investigate and validate these promising therapeutic combinations. Future studies focusing on generating quantitative data for this compound in combination with various chemotherapeutic drugs are crucial to advance its potential clinical application in cancer treatment.
References
- 1. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Lupulone's Antimicrobial Spectrum and Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the antimicrobial properties of lupulone, a beta-acid derived from the hop plant (Humulus lupulus). Objectively comparing its performance against various microorganisms, this document synthesizes available experimental data to serve as a resource for researchers in antimicrobial drug discovery and development.
Executive Summary
This compound, a prominent beta-acid in hops, demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its primary mechanism of action involves functioning as an ionophore, disrupting the transmembrane proton gradient, which leads to a collapse of the cellular energy machinery and ultimately cell death. While its antibacterial properties are well-documented, comprehensive data on its antifungal spectrum remains less defined in the current scientific literature. This guide presents a detailed overview of this compound's antimicrobial potency, its mechanism of action, and standardized experimental protocols for its evaluation.
Antimicrobial Spectrum and Potency of this compound
This compound exhibits a broad spectrum of activity against Gram-positive bacteria, often demonstrating greater potency than its alpha-acid counterpart, humulone.[1] Its efficacy against Gram-negative bacteria is limited due to the protective outer membrane of these organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacteria.
Table 1: Antibacterial Spectrum of this compound (MIC in µg/mL)
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes | Reference |
| Bacillus subtilis | Positive | 0.98 - 2 | High potency observed. | [3] |
| Staphylococcus aureus | Positive | 0.6 - 1.2 | Effective against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. | [2] |
| Staphylococcus epidermidis | Positive | ~1.37 | Data from a meta-analysis. | |
| Clostridium perfringens | Positive | 150 - 430 | [2] | |
| Listeria monocytogenes | Positive | 1.6 - 3.1 | ||
| Enterococcus faecalis | Positive | Similar to Bacillus subtilis | ||
| Streptococcus mutans | Positive | 10 - 40 (for hop extract) | Data for purified this compound is less specific. | |
| Mycobacterium tuberculosis | N/A (Acid-Fast) | 15 - 25 | Activity is pH-dependent. | |
| Escherichia coli | Negative | >5000 | Generally considered resistant. | |
| Pseudomonas aeruginosa | Negative | >625 (for hydroalcoholic extract) | Generally considered resistant. | [1] |
Antifungal Spectrum of this compound
While some studies indicate that this compound possesses antifungal properties, comprehensive quantitative data (MIC values) across a wide range of fungal pathogens is not extensively available in the reviewed literature. Existing research suggests activity primarily against certain dermatophytes.
Table 2: Antifungal Spectrum of this compound (MIC in µg/mL)
| Fungal Species | Type | MIC (µg/mL) | Notes | Reference |
| Trichophyton spp. | Dermatophyte | Active, specific values vary | One study found activity comparable to griseofulvin (B1672149) for a related compound. | [4] |
| Candida albicans | Yeast | Limited to no activity reported | [5] | |
| Aspergillus fumigatus | Mold | Data not available | ||
| Cryptococcus neoformans | Yeast | Data not available |
Note: The lack of extensive, standardized testing of this compound against a broad panel of fungal species represents a significant gap in the current understanding of its complete antimicrobial spectrum.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound against susceptible bacteria, particularly Gram-positive species, is the disruption of the cell membrane's proton motive force.
Signaling Pathway of this compound's Antimicrobial Action
References
- 1. Antimicrobial Activity of Chemical Hop (Humulus lupulus) Compounds: A Systematic Review and Meta-Analysis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Lupulone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Lupulone, a beta-acid derived from the hop plant (Humulus lupulus), is recognized for its diverse biological activities, including antibacterial, antioxidant, and anticarcinogenic properties.[1][2] However, its hazardous nature necessitates careful management throughout its lifecycle. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance with safety standards and fostering a culture of responsible chemical management.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[3] Understanding its hazard profile is the first step in safe handling and disposal.
Key Hazards:
-
Toxicity: Toxic if swallowed.[4]
-
Dermal Effects: Harmful in contact with skin and causes skin irritation.[4] It may also cause an allergic skin reaction.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Environmental Hazard: Very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[3]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective laboratory coat
-
Safety glasses or goggles
Quantitative Data for this compound
This table summarizes key quantitative and identifying information for this compound.
| Property | Data |
| CAS Number | 468-28-0[4] |
| Molecular Formula | C₂₆H₃₈O₄[1] |
| Formula Weight | 414.6 g/mol [1] |
| Appearance | Solid[2] |
| Purity | ≥95%[1] |
| Solubility | Slightly soluble in Methanol[1] |
| Storage Temperature | Store at -20°C[2][5] |
| Hazard Classifications | Acute toxicity - oral 3; Acute toxicity - dermal 4; Skin irritation 2; Eye irritation 2A; Sensitization - skin 1[4] |
Step-by-Step Disposal Protocol for this compound
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3][5] Do not dispose of this compound down the drain or in regular trash.[6]
Step 1: Waste Identification and Segregation
Properly segregate this compound waste at the point of generation to prevent mixing with incompatible materials.[7]
-
Solid Waste: Includes unused or expired this compound powder, contaminated PPE (gloves, lab coats), weighing papers, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: Includes solutions containing this compound, such as experimental residues and solvent rinses from contaminated glassware.
-
Sharps Waste: Includes contaminated needles, syringes, pipette tips, and broken glassware.
Step 2: Containerization and Labeling
-
Use designated, leak-proof, and chemically compatible containers for each waste stream.[7][8][9]
-
Clearly label all waste containers as "Hazardous Waste" and specify "this compound".[6][10] Include the names of any solvents present.
-
Affix a waste label as soon as the first drop of waste is added and fill in all required information, including the accumulation start date.[10]
Step 3: Disposal Procedures by Waste Type
Solid this compound Waste:
-
Carefully collect all solid waste into a designated hazardous waste container.
-
To minimize dust generation, wet-wipe surfaces used for handling solid this compound.[6] Dispose of these wipes as solid hazardous waste.
-
Keep the container securely closed when not in use.
Liquid this compound Waste:
-
Collect all liquid waste containing this compound in a sealed, non-reactive hazardous waste container.[6]
-
Do not mix this compound waste with incompatible chemicals.
-
Rinse contaminated glassware with a suitable solvent (e.g., methanol, followed by ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste.[6]
Contaminated Sharps:
-
Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.[7]
-
Label the container as "Hazardous Waste - Sharps" and specify "this compound".
-
Once the container is three-quarters full, seal it securely.[11]
Step 4: Storage and Final Disposal
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste containers.[6]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.
-
Alert your institution's emergency responders or EHS department immediately, informing them of the location and nature of the hazard.[3]
-
Experimental Protocols
This document focuses on the safe handling and disposal of this compound. Detailed experimental methodologies for its various biological applications are beyond the scope of this guide and can be found in the cited scientific literature.[1][2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lupulone
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Lupulone. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. This guide will serve as your preferred resource for the safe handling, storage, and disposal of this compound, empowering your research with the highest safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. It is classified as toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation. Furthermore, it may provoke an allergic skin reaction.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Minimum PPE Requirements
A multi-layered approach to personal protection is essential when working with this compound to minimize all potential routes of exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[2][3] | To protect the eyes and face from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves are required. Double-gloving is recommended, particularly when handling concentrated solutions. Nitrile or neoprene gloves are preferred based on their resistance to common solvents used to dissolve this compound.[2][3][4] | To prevent dermal absorption, which can be harmful.[1] Gloves should be inspected for any signs of damage before each use. |
| Body Protection | A standard laboratory coat must be worn at all times. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is advised.[3][4] | To protect skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a potential for aerosolization of this compound dust, especially when handling the solid compound outside of a certified chemical fume hood.[4] | To prevent inhalation of hazardous dust particles. |
Glove Selection and Chemical Compatibility
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or methanol (B129727) for experimental use. The choice of glove material should be based on its compatibility with the solvent being used.
| Solvent | Nitrile Gloves | Neoprene Gloves | PVC Gloves |
| Dimethyl Sulfoxide (DMSO) | Excellent[5] | Good[6] | Not Recommended |
| Ethanol | Excellent[1][2] | Excellent | Excellent[1] |
| Methanol | Fair to Good[1] | Excellent[7] | Good[1] |
Operational Plan: From Receipt to Disposal
A systematic operational plan is crucial for the safe management of this compound within a laboratory setting.
Engineering Controls
All procedures involving the handling of solid this compound or concentrated stock solutions, particularly those that may generate dust or aerosols, must be conducted within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible in the laboratory.
Experimental Protocols
2.2.1. Preparation of a this compound Stock Solution (Example with DMSO)
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate glassware (e.g., volumetric flask)
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified in Section 1.1)
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use a spatula for transfer and handle with care to avoid generating dust.
-
Dissolution: Transfer the weighed this compound to a volumetric flask. Add a portion of the total required volume of DMSO and gently swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Final Volume Adjustment: Once the this compound is completely dissolved, add DMSO to the final desired volume.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for long-term stability.[4]
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
2.3.1. Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust or vapors.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves (nitrile or neoprene), safety goggles, a lab coat, and respiratory protection if dealing with a powder spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Spill: Carefully collect the absorbed material or the covered powder using a scoop or forceps and place it into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol solution.
-
Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.
Disposal Plan
All this compound waste, including unused compounds, contaminated materials, and solutions, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
The following table summarizes the available toxicity data for this compound.
| Toxicity Data | Species | Route of Administration | Value |
| LD50[1] | Mouse | Oral | 525 mg/kg |
| LD50[1] | Rat | Oral | 100 mg/kg |
| LD50[1] | Mouse | Subcutaneous | 600 mg/kg |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a tested population.
Mandatory Visualizations
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow for handling this compound.
Simplified this compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 2. armbrustusa.com [armbrustusa.com]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. fishersci.com [fishersci.com]
- 5. unisafegloves.com [unisafegloves.com]
- 6. newpig.scene7.com [newpig.scene7.com]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. Reddit - The heart of the internet [reddit.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
